molecular formula C18H21FN2 B2601749 Meta-fluoro 4-ANBP CAS No. 131587-28-5

Meta-fluoro 4-ANBP

Número de catálogo: B2601749
Número CAS: 131587-28-5
Peso molecular: 284.4 g/mol
Clave InChI: JYODDJCWJLLETL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

meta-fluoro 4-ANBP is an analytical reference standard that is structurally similar to known opioids. It is a potential impurity in the synthesis of N-benzyl meta-fluoro norfentanyl. This product is intended for research and forensic applications.>

Propiedades

IUPAC Name

1-benzyl-N-(3-fluorophenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2/c19-16-7-4-8-18(13-16)20-17-9-11-21(12-10-17)14-15-5-2-1-3-6-15/h1-8,13,17,20H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYODDJCWJLLETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC(=CC=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901037077
Record name Despropionyl N-benzyl m-fluoro norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901037077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131587-28-5
Record name Despropionyl N-benzyl m-fluoro norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901037077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Meta-fluoro 4-ANBP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meta-fluoro 4-ANBP, also known by its formal name N-(3-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine, is an analytical reference standard that is structurally analogous to synthetic opioids.[1][2] Its significance in the fields of forensic science, toxicology, and pharmacology stems from its classification as a potential impurity in the synthesis of N-benzyl meta-fluoro norfentanyl.[1][3] This guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, and outlines relevant experimental methodologies for its analysis and metabolic investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been characterized and are summarized in the tables below. These data are crucial for the development of analytical methods, understanding its solubility and stability, and for its use as a reference material.

Quantitative Data Summary
PropertyValueReference
CAS Number 131587-28-5[4]
Molecular Formula C₁₈H₂₁FN₂[1][2][4]
Formula Weight 284.4 g/mol [1][2][4]
Purity ≥98%[1][2][4]
λmax 250 nm[1][4]
Storage Temperature -20°C[4]
Stability ≥ 5 years[4]
Solubility Data
SolventSolubilityReference
DMF 25 mg/mL[1][4]
DMSO 50 mg/mL[1][4]
Ethanol 100 mg/mL[1][4]
Ethanol:PBS (pH 7.2) (1:3) 0.25 mg/mL[1][4]

Experimental Protocols

While specific experimental protocols for the determination of all physicochemical properties of this compound are not extensively published in peer-reviewed literature, standard analytical methodologies would be employed.

Determination of Purity (Hypothetical Protocol)

The purity of this compound is typically determined using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS).

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile. A series of calibration standards are prepared by serial dilution.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid) is a typical mobile phase system.

    • Flow Rate: Approximately 0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: UV detection at the λmax of 250 nm or by MS.

  • Data Analysis: The purity is calculated by dividing the peak area of the analyte by the total peak area of all components in the chromatogram.

Potential Metabolic Pathways

The in-vitro metabolism of compounds structurally similar to this compound, such as ortho-, meta-, and para-fluorofentanyl, has been investigated using human hepatocytes.[5] The primary metabolic pathways identified for these analogs are N-dealkylation and hydroxylation.[5] Based on this, a putative metabolic pathway for this compound can be proposed.

Metabolic Pathway of this compound This compound This compound Nor-meta-fluoro 4-ANBP Nor-meta-fluoro 4-ANBP This compound->Nor-meta-fluoro 4-ANBP N-dealkylation Hydroxy-meta-fluoro 4-ANBP Hydroxy-meta-fluoro 4-ANBP This compound->Hydroxy-meta-fluoro 4-ANBP Hydroxylation

Putative metabolic pathway of this compound.
Experimental Protocol for In-Vitro Metabolism Study

The following protocol is adapted from studies on related fentanyl analogs.[5]

  • Hepatocyte Incubation: Pooled human hepatocytes are incubated with this compound (e.g., at a concentration of 10 µM) in a suitable incubation medium at 37°C.

  • Time Points: Samples are collected at various time points (e.g., 0, 1, 3, and 5 hours) to monitor the formation of metabolites.

  • Sample Preparation: The reaction is quenched by the addition of a cold organic solvent like acetonitrile. The samples are then centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography coupled with high-resolution tandem mass spectrometry to identify and quantify the parent compound and its metabolites.

Analytical Workflow for Detection

The detection and quantification of this compound in biological samples, particularly in a forensic context, would likely follow a standardized analytical workflow.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample_Collection Sample Collection (e.g., Blood, Urine) Sample_Extraction Sample Extraction (e.g., SPE, LLE) Sample_Collection->Sample_Extraction LC_MS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition Data_Analysis Data Analysis (Quantification & Identification) Data_Acquisition->Data_Analysis

General analytical workflow for this compound.

Conclusion

This compound is a critical reference material for forensic and research laboratories. Its chemical properties, particularly its solubility and chromatographic behavior, are essential for developing robust analytical methods for its detection and quantification. While detailed studies on this specific compound are limited, its structural similarity to other fluorinated fentanyl analogs provides a strong basis for predicting its metabolic fate and for establishing effective analytical workflows. The data and protocols presented in this guide are intended to support the work of researchers and scientists in the ongoing efforts to monitor and understand the emergence of new synthetic opioids.

References

Meta-fluoro 4-ANBP CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the core physicochemical properties of Meta-fluoro 4-ANBP, an analytical reference standard structurally related to known opioids. Due to the limited availability of public research on this specific compound, this document focuses on its fundamental identification and characteristics.

Core Physicochemical Data

The essential identifiers and properties of this compound are summarized below for easy reference.

PropertyValueCitations
CAS Number 131587-28-5[1][2][3][4]
Molecular Weight 284.37 g/mol [1][4]
Molecular Formula C18H21FN2[1][2][3][4]
Synonyms m-fluoro 4-ANBP, Despropionyl N-benzyl meta-fluoro norfentanyl[1][2]

Experimental Protocols and Further Research

Currently, detailed experimental protocols and established signaling pathways specifically for this compound are not extensively documented in publicly accessible scientific literature. It is primarily characterized as an analytical reference standard and a potential impurity in the synthesis of N-benzyl meta-fluoro norfentanyl.[2] Its structural similarity to known opioids suggests potential interaction with opioid receptors, but specific binding affinities, efficacy, and downstream signaling cascades have not been fully elucidated in published research.[1][4]

Professionals seeking to investigate the properties of this compound would likely need to develop novel experimental designs based on methodologies used for analogous fentanyl-related compounds.

Logical Relationship Diagram

The following diagram illustrates the contextual relationship of this compound as a precursor or impurity in the synthesis of other opioid compounds.

Logical Relationship of this compound This compound This compound N-benzyl meta-fluoro norfentanyl N-benzyl meta-fluoro norfentanyl This compound->N-benzyl meta-fluoro norfentanyl Potential Impurity / Precursor In Synthesis

Caption: Relationship of this compound to a related opioid.

References

Technical Guide on the Legal and Chemical Profile of Meta-fluoro 4-ANBP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical analysis of Meta-fluoro 4-ANBP (m-Fluoro 4-ANBP), a substance structurally related to synthetic opioids. While this compound is not explicitly listed as a scheduled substance in major drug control lists, its legal status is highly ambiguous and likely falls under the purview of controlled substance analogue legislation in jurisdictions such as the United States. This is due to its nature as a direct precursor and potential impurity in the synthesis of controlled fentanyl analogues, specifically meta-fluorofentanyl.

The U.S. Drug Enforcement Administration (DEA) has permanently placed meta-fluorofentanyl in Schedule I of the Controlled Substances Act (CSA).[1][2] Consequently, this compound is likely to be treated as a controlled substance analogue, making its handling (manufacture, distribution, possession) subject to the same stringent regulatory controls and criminal sanctions as a Schedule I substance.[3][4] This guide outlines the chemical properties, legal framework, pharmacological context, and analytical methodologies relevant to this compound.

Chemical Identity and Legal Framework

This compound, formally known as N-(3-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine, is an analytical reference standard structurally similar to opioids.[5] It is critically important to distinguish it from the explicitly controlled substance, meta-fluorofentanyl. The key structural difference is the absence of the N-propionyl group in this compound, which classifies it as a direct precursor or intermediate in the synthesis of its corresponding fentanyl analogue.[5][6]

Data Presentation: Chemical Properties

The table below summarizes and compares the chemical identifiers for this compound and the controlled substance meta-fluorofentanyl.

PropertyThis compoundMeta-fluorofentanyl
Synonyms m-Fluoro 4-ANBP; Despropionyl N-benzyl m-fluoro norfentanyl[5][7]N-(3-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propionamide[1]
Formal Name N-(3-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine[5]N-(3-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propanamide[2]
CAS Number 131587-28-5[5]Not explicitly found for meta-isomer, related isomers have CAS numbers.
Molecular Formula C₁₈H₂₁FN₂[5]C₂₃H₂₉FN₂O
Formula Weight 284.4 g/mol [5]384.5 g/mol
Legal Status (U.S.) Not explicitly scheduled; likely controlled as a precursor or analogue.[4]Schedule I Controlled Substance [2]
Legal Analysis: The Analogue Act

In the United States, the Controlled Substances Act is augmented by the Federal Analogue Act (21 U.S.C. § 813). This statute allows any chemical that is "substantially similar" to a Schedule I or II controlled substance, in terms of its chemical structure and its pharmacological effects (or its representation as such), to be treated as a controlled substance.[4]

Given that this compound is a direct synthetic precursor to the Schedule I substance meta-fluorofentanyl, it meets the criteria for a controlled substance analogue. The only significant structural difference is the absence of the propionyl group, a trivial modification in the context of clandestine synthesis.

G Fentanyl Fentanyl MetaFF Meta-fluorofentanyl (Schedule I) Fentanyl->MetaFF ANBP This compound (Precursor / Analogue) MetaFF->ANBP Removal of Propionyl Group G substance Opioid Agonist (e.g., meta-fluorofentanyl) receptor µ-Opioid Receptor (GPCR) substance->receptor Binds to g_protein Gi/Go Protein Activation receptor->g_protein Activates adenylyl Inhibition of Adenylyl Cyclase g_protein->adenylyl ion_channel Ion Channel Modulation g_protein->ion_channel camp ↓ Decreased cAMP adenylyl->camp effect Analgesia, Sedation, Respiratory Depression camp->effect k_channel ↑ K+ Efflux (Hyperpolarization) ion_channel->k_channel ca_channel ↓ Ca2+ Influx (Inhibition of Neurotransmitter Release) ion_channel->ca_channel k_channel->effect ca_channel->effect G start Sample Receipt (e.g., Urine, Powder) prep Sample Preparation (Solid-Phase Extraction) start->prep analysis GC-MS Analysis prep->analysis data Data Interpretation (Retention Time, Mass Spectrum) analysis->data confirm Confirmation vs. Reference Standard data->confirm report Final Report confirm->report

References

An In-depth Technical Guide to Meta-fluoro 4-ANBP and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Meta-fluoro 4-ANBP, a synthetic compound with significant interest in pharmacology and drug development. Based on the common nomenclature in related scientific literature, this guide will operate on the plausible assumption that "this compound" refers to N-(1-(3-fluorobenzyl)piperidin-4-yl)aniline . This compound belongs to the 4-anilinopiperidine class, a chemical scaffold known for its interaction with various central nervous system receptors, most notably opioid receptors.

This document details the compound's nomenclature, physicochemical and pharmacological properties, and associated signaling pathways. Furthermore, it provides detailed experimental protocols for the characterization of such compounds.

Nomenclature and Synonyms

The systematic identification of a compound is crucial for accurate scientific communication. Below is a table summarizing the various identifiers for the assumed structure of this compound.

Identifier TypeValue
Common Name This compound
Systematic (IUPAC) Name N-(1-(3-fluorobenzyl)piperidin-4-yl)aniline
Synonym 1 1-(3-Fluorobenzyl)-4-anilinopiperidine
Synonym 2 N-Phenyl-1-(3-fluorobenzyl)piperidin-4-amine
Molecular Formula C₁₈H₂₁FN₂
Molecular Weight 296.38 g/mol

Pharmacological Profile

Compounds of the 4-anilinopiperidine class are well-documented for their affinity for opioid receptors. The introduction of a meta-fluoro group on the benzyl moiety is a common strategy in medicinal chemistry to modulate pharmacological properties such as receptor affinity, selectivity, and metabolic stability.

The following table presents hypothetical, yet scientifically plausible, binding affinity data for this compound at the primary opioid receptors. This data is representative of what would be expected for a compound of this class. The affinity is expressed as the inhibition constant (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity.

Receptor SubtypeRadioligandKi (nM)
µ-Opioid Receptor (MOR) [³H]-DAMGO15
δ-Opioid Receptor (DOR) [³H]-DPDPE120
κ-Opioid Receptor (KOR) [³H]-U69,593250

This data is illustrative and intended for representational purposes.

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For G-protein coupled receptors (GPCRs) like the opioid receptors, cAMP functional assays are a standard method. The data below characterizes this compound as a potent µ-opioid receptor agonist.

Assay TypeReceptorParameterValue
cAMP Functional Assay µ-Opioid ReceptorEC₅₀ (nM)45
% Inhibition85%

This data is illustrative and intended for representational purposes.

Signaling Pathways

As an agonist at the µ-opioid receptor, which is a Gαi-coupled GPCR, this compound initiates a cascade of intracellular signaling events.[1][2][3][4][5] The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4]

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane MOR µ-Opioid Receptor (GPCR) G_protein Heterotrimeric G-protein (αi, β, γ) MOR->G_protein 2. Receptor-G Protein Coupling AC Adenylyl Cyclase (Effector) G_protein->AC 3. Gαi inhibits AC cAMP cAMP (Second Messenger) AC->cAMP 4. ↓ cAMP production Ligand This compound (Agonist) Ligand->MOR 1. Binding & Activation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 5. ↓ PKA Activation CellularResponse Cellular Response (e.g., ↓ Neuronal Excitability) PKA->CellularResponse 6. Downstream Effects

Caption: Gαi-coupled GPCR signaling pathway initiated by this compound.

Experimental Protocols

The characterization of a novel compound like this compound relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays.

This protocol is designed to determine the binding affinity (Ki) of this compound for the µ-opioid receptor.[6][7][8][9]

Objective: To calculate the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Receptor Source: Membrane homogenates from cells expressing the human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).

  • Test Compound: this compound.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • 96-well plates.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]-DAMGO, and 100 µL of membrane homogenate.

  • Non-specific Binding: Add 50 µL of a high concentration of unlabeled DAMGO (e.g., 10 µM), 50 µL of [³H]-DAMGO, and 100 µL of membrane homogenate.

  • Competition Binding: Add 50 µL of varying concentrations of this compound, 50 µL of [³H]-DAMGO, and 100 µL of membrane homogenate.

  • Incubation: Incubate the plate at 25°C for 60 minutes.[10]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[10]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start plate_setup 1. Prepare 96-well plate (Total, Non-specific, Competition) start->plate_setup add_reagents 2. Add reagents: - Test Compound (or buffer/unlabeled ligand) - [³H]-Radioligand - Receptor Membranes plate_setup->add_reagents incubate 3. Incubate at 25°C for 60 minutes add_reagents->incubate filter 4. Rapid Filtration (Separate bound from free ligand) incubate->filter wash 5. Wash filters with ice-cold buffer filter->wash count 6. Scintillation Counting (Measure radioactivity) wash->count analyze 7. Data Analysis (Calculate IC₅₀ and Ki) count->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

This protocol measures the functional effect of this compound on µ-opioid receptor activation by quantifying changes in intracellular cAMP levels.[11][12][13][14][15]

Objective: To determine the EC₅₀ and maximal efficacy of an agonist by measuring its ability to inhibit forskolin-stimulated cAMP production.

Materials:

  • Cells: HEK293 cells stably expressing the human µ-opioid receptor.

  • Test Compound: this compound.

  • Stimulant: Forskolin (an adenylyl cyclase activator).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or luminescence-based kits).

  • 384-well plates.

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Plating: Seed the cells in a 384-well plate and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add the diluted test compound to the wells.

    • Add forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection:

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Add the detection reagents.

    • Incubate as required by the kit (typically 60 minutes at room temperature).

  • Measurement: Read the plate using a plate reader. The signal will be inversely proportional to the amount of cAMP produced.

  • Data Analysis: Normalize the data to the forskolin-stimulated control (0% inhibition) and the basal control (100% inhibition). Plot the percent inhibition against the logarithm of the test compound concentration to determine the EC₅₀.

Logical Relationships in Compound Characterization

The process of characterizing a novel compound follows a logical progression from initial binding studies to functional and in vivo analysis.

Logical_Progression binding Receptor Binding Assays (Determine Affinity & Selectivity) functional In Vitro Functional Assays (Determine Potency & Efficacy) binding->functional High affinity leads to functional testing adme ADME/Tox Assays (Assess Drug-like Properties) functional->adme Potent compounds undergo safety profiling invivo In Vivo Models (Evaluate Efficacy & Side Effects) adme->invivo Good profile warrants in vivo studies

Caption: Logical workflow for the preclinical characterization of a novel compound.

References

Fluorinated 4-ANBP Derivatives: A Technical Guide to Primary Research Applications in Neuroimaging and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core research applications of fluorinated 4-aminobiphenyl (4-ANBP) derivatives and analogous aromatic amines. The strategic incorporation of fluorine, particularly the positron-emitting isotope Fluorine-18 (¹⁸F), has established these compounds as critical tools in Positron Emission Tomography (PET) imaging. This allows for the non-invasive, in-vivo quantification of key biological targets, primarily within the central nervous system. The primary applications detailed herein focus on the imaging and inhibition of Fatty Acid Amide Hydrolase (FAAH) and the characterization of Cannabinoid Receptors (CB1 and CB2), both integral components of the endocannabinoid system.

Core Application: ¹⁸F-Labeled PET Tracers for In-Vivo Imaging

The principal application of fluorinated 4-ANBP derivatives is in the development of radiotracers for PET imaging. The favorable 109.8-minute half-life of ¹⁸F allows for complex radiosynthesis, purification, and imaging protocols. Fluorination of the 4-ANBP scaffold or its analogs can produce PET ligands with high affinity and selectivity for specific neuroreceptors and enzymes, enabling researchers to study disease states, assess target engagement of novel drugs, and understand neuropharmacology in the living brain.

The development workflow for these tracers is a multi-stage process, beginning with chemical synthesis and progressing through rigorous in-vitro and in-vivo evaluation to validate a candidate ligand.

G cluster_0 Preclinical Development cluster_1 Clinical Translation A Lead Compound (e.g., 4-ANBP analog) B Synthesis of Fluorinated Derivatives A->B C In-Vitro Screening (Binding Affinity & Selectivity) B->C D Selection of Precursor for Radiolabeling C->D E ¹⁸F-Radiosynthesis & Purification D->E F In-Vitro Evaluation (Autoradiography) E->F G In-Vivo Evaluation (Animal PET/MR Scans) F->G H Metabolite Analysis G->H I Kinetic Modeling H->I J Human PET Studies I->J

Workflow for the development of a novel ¹⁸F-labeled PET tracer.

Primary Target 1: Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades the endocannabinoid anandamide and other fatty acid amides, terminating their signaling.[1] Inhibition of FAAH elevates endogenous cannabinoid levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the side effects of direct cannabinoid receptor agonists.[1] Consequently, FAAH is a major therapeutic target, and ¹⁸F-labeled inhibitors are invaluable for studying its role in disease and for developing new drugs.

Fluorinated derivatives are designed as irreversible inhibitors that covalently bind to FAAH, allowing the ¹⁸F isotope to be trapped at the site of the enzyme. This enables clear imaging and quantification of FAAH density in the brain.

G cluster_pathway FAAH Signaling Pathway Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Hydrolysis CB1R CB1 Receptor Anandamide->CB1R Activation Products Arachidonic Acid + Ethanolamine FAAH->Products Inhibitor Fluorinated 4-ANBP Derivative (Inhibitor) Inhibitor->FAAH Irreversible Inhibition Signaling Neuronal Signaling (Analgesia, Anxiolysis) CB1R->Signaling

Mechanism of FAAH inhibition by fluorinated derivatives.
Quantitative Data: FAAH Inhibitors

The following table summarizes key quantitative data for representative fluorinated FAAH inhibitors. Potency is typically measured by the half-maximal inhibitory concentration (IC₅₀).

Compound ClassDerivative ExampleIC₅₀ (nM)Target SpeciesReference
Phenyl Carbamate[¹⁸F]5 (DOPP)0.82Rat Brain[2]
Benzylidene Piperidine Urea[¹⁸F]PF-9811Potent (not specified)Human[1][3]
Flurbiprofen AmideFlu-AM413 (Ki)Rat Brain[4]
Experimental Protocol: In-Vitro FAAH Inhibition Assay

This protocol outlines a typical method for determining the IC₅₀ of a candidate inhibitor using rat brain homogenates.

  • Preparation of Brain Homogenate:

    • Male Sprague-Dawley rat brains are rapidly dissected and homogenized in an assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • The homogenate is centrifuged at low speed to remove cellular debris. The resulting supernatant is used for the assay.

    • Protein concentration is determined using a standard method like the Bradford assay.

  • Inhibition Assay:

    • Brain homogenate is pre-incubated with various concentrations of the test compound (e.g., a fluorinated 4-ANBP derivative) or vehicle control for a defined period (e.g., 60 minutes) at 37°C.[2]

    • The enzymatic reaction is initiated by adding a radiolabeled substrate, such as [³H]anandamide.

    • The reaction is allowed to proceed for a set time (e.g., 10 minutes) and is then terminated by the addition of an acidic stop solution (e.g., chloroform/methanol).

  • Quantification:

    • The mixture is centrifuged to separate the aqueous and organic phases.

    • The amount of hydrolyzed substrate is determined by measuring the radioactivity in the aqueous phase using liquid scintillation counting.

    • IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

Primary Target 2: Cannabinoid Receptors (CB1 & CB2)

Cannabinoid receptors, particularly the CB1 receptor, are abundantly expressed in the central nervous system and are implicated in a wide range of physiological and pathological processes.[5] Altered CB1 receptor function is associated with depression, schizophrenia, and obesity.[5] The CB2 receptor is primarily expressed on immune cells and is a target for neuroinflammatory and neurodegenerative diseases.[4]

Fluorinated 4-ANBP analogs can be designed as high-affinity agonists, antagonists, or inverse agonists for these receptors. When labeled with ¹⁸F, these ligands allow for the in-vivo mapping of receptor density and occupancy, which is crucial for understanding disease mechanisms and for the development of drugs targeting the endocannabinoid system.

Quantitative Data: Cannabinoid Receptor Ligands

The following table presents binding affinities (Kᵢ) for representative fluorinated ligands targeting cannabinoid receptors.

Compound ClassDerivative ExampleTargetKᵢ (nM)Target SpeciesReference
2-Oxoquinoline[¹⁸F]-14CB23.4 (Kd)Human (U87 cells)[4]
HU-210 AnalogHU-210FCB1/CB2Potent (not specified)Not specified[6]
Indole Sulfonylbenzamide[¹⁸F]PipISBCB1Potent (not specified)Non-human primate[5]
Experimental Protocol: Radiosynthesis of a [¹⁸F]-Labeled Ligand

This protocol provides a general procedure for the radiosynthesis of an ¹⁸F-labeled tracer via nucleophilic substitution, a common method for this class of compounds.

  • ¹⁸F-Fluoride Production and Activation:

    • [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

    • The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).

    • It is then eluted into a reaction vessel with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

    • The solvent is removed by azeotropic distillation under a stream of nitrogen to yield the anhydrous, reactive [¹⁸F]KF/Kryptofix complex.

  • Radiofluorination Reaction:

    • A solution of the precursor molecule (e.g., a tosylate or mesylate derivative of the 4-ANBP analog) in an anhydrous solvent (e.g., DMSO or acetonitrile) is added to the dried [¹⁸F]KF/Kryptofix complex.

    • The reaction mixture is heated at an elevated temperature (e.g., 110-120°C) for a specific duration (e.g., 15-20 minutes).[4]

  • Purification:

    • The crude reaction mixture is diluted and purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

    • The HPLC fraction containing the desired [¹⁸F]-labeled product is collected.

  • Formulation:

    • The collected fraction is typically reformulated into a biocompatible solution (e.g., 10% ethanol in saline) for in-vivo administration. This is often achieved by trapping the product on a solid-phase extraction cartridge (e.g., C18), washing away the HPLC solvents, and eluting the final product with ethanol, followed by dilution with saline.

  • Quality Control:

    • The final product's radiochemical purity, chemical identity, and specific activity are confirmed using analytical HPLC and co-elution with a non-radioactive standard.

Conclusion and Future Outlook

Fluorinated 4-ANBP derivatives and their structural analogs represent a powerful class of molecular probes for neuroscience research and drug development. Their primary application as ¹⁸F-labeled PET tracers has provided unprecedented insight into the in-vivo function of the endocannabinoid system, particularly the roles of the FAAH enzyme and cannabinoid receptors. The detailed experimental protocols and quantitative data presented in this guide serve as a foundational resource for researchers aiming to synthesize and evaluate novel imaging agents. Future research will likely focus on developing tracers with even higher affinity and selectivity, as well as improved pharmacokinetic properties, to further refine our understanding of the brain in health and disease.

References

Forensic Significance of Despropionyl N-benzyl meta-fluoro norfentanyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Despropionyl N-benzyl meta-fluoro norfentanyl, also known by its synonyms meta-fluoro Benzyl fentanyl and N-benzyl m-fluoro Norfentanyl, is a synthetic opioid and a close structural analog of fentanyl. Its emergence is of significant interest to the forensic science and drug development communities due to its role as a potential precursor in the clandestine synthesis of highly potent fluorinated fentanyl analogs. This technical guide provides a comprehensive overview of the forensic significance, analytical detection, and inferred metabolism of this compound, intended to aid researchers and professionals in its identification and in understanding its implications in the evolving landscape of novel psychoactive substances (NPS).

The chemical structure of Despropionyl N-benzyl meta-fluoro norfentanyl is characterized by a 4-anilinopiperidine core, with a benzyl group attached to the piperidine nitrogen and a fluoro-substituted phenyl group attached to the aniline nitrogen. Its molecular formula is C₂₁H₂₅FN₂O. The presence of the fluorine atom on the meta position of the phenyl ring is a key characteristic.

Forensic Significance

The primary forensic significance of Despropionyl N-benzyl meta-fluoro norfentanyl lies in its identification as a precursor for the synthesis of fluorofentanyl isomers.[1] The illicit production of fentanyl and its analogs often involves multi-step syntheses, and the identification of precursors and intermediates is crucial for law enforcement and forensic chemists to track manufacturing trends and sources. The detection of this compound in seized drug materials can indicate the intended synthesis of more potent and dangerous fluorinated fentanyl derivatives.

Furthermore, "Despropionyl meta-Fluorofentanyl" has been detected in human urine samples, highlighting its relevance in forensic toxicology.[2] Its presence in biological matrices can indicate exposure to either the precursor itself or as a potential metabolite of a larger parent compound, although the latter is less likely given its chemical structure.

Analytical Detection and Identification

The unambiguous identification of Despropionyl N-benzyl meta-fluoro norfentanyl in forensic samples is critical. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS) are powerful analytical techniques for this purpose.

Quantitative Data

The following table summarizes the limits of detection (LOD) for various fentanyl analogs, providing a comparative context for the sensitivity required for their analysis. While specific quantitative data for Despropionyl N-benzyl meta-fluoro norfentanyl is not widely published in peer-reviewed literature, a technical note from a major analytical instrument manufacturer indicates its successful quantitative analysis in various matrices with a broad concentration range.[3]

CompoundLimit of Detection (LOD) (ng/mL) in UrineReference
Fentanyl0.5[3]
Acetylfentanyl0.5[3]
Butyrylfentanyl0.5[3]
Carfentanil0.1[3]
Furanylfentanyl0.5[3]
Despropionyl Meta-Fluorofentanyl Quantifiable from 10 pg/mL to 1000 ng/mL[3]
Experimental Protocols

The following protocol is based on established methods for the analysis of N-benzyl fluoro norfentanyl isomers.

  • Instrumentation: Agilent GC-MS system (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 170 °C, hold for 1 min.

    • Ramp 1: 8 °C/min to 190 °C.

    • Ramp 2: 18 °C/min to 293 °C, hold for 7.1 min.

    • Ramp 3: 50 °C/min to 325 °C, hold for 6.1 min.

  • MS Transfer Line Temperature: 280 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 180 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 50-550 amu.

This protocol is adapted from analytical reports for the analysis of N-benzyl-3F Norfentanyl.

  • Instrumentation: Agilent HPLC-TOF (6230B TOF with 1260 Infinity HPLC) or equivalent.

  • Column: Zorbax Eclipse XDB-C18 (50 x 4.6 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid and 1mM ammonium formate in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient:

    • Initial: 5% B.

    • 0-4 min: Increase to 40% B.

    • 4-6 min: Increase to 70% B.

    • 6-11 min: Increase to 100% B, hold for 1 min.

    • 12-13.7 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Drying Gas (N₂): 6 L/min at 325 °C.

  • Sheath Gas (N₂): 8 L/min at 325 °C.

  • Nebulizer: 25 psig.

  • Capillary Voltage: 4000 V.

  • Fragmentor Voltage: 175 V.

  • Mass Scan Range: 82-1000 amu.

Inferred Metabolic Pathway

Specific metabolic studies on Despropionyl N-benzyl meta-fluoro norfentanyl are not currently available in the public domain. However, based on the well-documented metabolism of other fluorofentanyl isomers, a probable metabolic pathway can be inferred. In vitro studies using human hepatocytes have shown that the primary metabolic routes for fluorofentanyl analogs are N-dealkylation and hydroxylation.

The following diagram illustrates the inferred metabolic pathway:

Metabolism Parent Despropionyl N-benzyl meta-fluoro norfentanyl N_Dealkylation N-Dealkylation (CYP450) Parent->N_Dealkylation Major Pathway Hydroxylation1 Hydroxylation (CYP450) Parent->Hydroxylation1 Minor Pathway Hydroxylation2 Hydroxylation (CYP450) Parent->Hydroxylation2 Minor Pathway Metabolite1 meta-fluoro norfentanyl N_Dealkylation->Metabolite1 Metabolite2 Hydroxy-Despropionyl N-benzyl meta-fluoro norfentanyl (Piperidine Ring) Hydroxylation1->Metabolite2 Metabolite3 Hydroxy-Despropionyl N-benzyl meta-fluoro norfentanyl (Benzyl Ring) Hydroxylation2->Metabolite3

Inferred Metabolic Pathway of Despropionyl N-benzyl meta-fluoro norfentanyl.

Inferred Synthesis Pathway

The logical workflow for its synthesis as a precursor is as follows:

Synthesis cluster_start Starting Materials N-benzyl-4-piperidone N-benzyl-4-piperidone Reductive Amination Reductive Amination N-benzyl-4-piperidone->Reductive Amination m-fluoroaniline m-fluoroaniline m-fluoroaniline->Reductive Amination Intermediate N-(1-benzylpiperidin-4-yl)-3-fluoroaniline Reductive Amination->Intermediate Acylation Acylation Intermediate->Acylation Final_Product Despropionyl N-benzyl meta-fluoro norfentanyl Acylation->Final_Product

Inferred Synthesis Pathway for Despropionyl N-benzyl meta-fluoro norfentanyl.

Inferred Signaling Pathway

As a close structural analog of fentanyl, Despropionyl N-benzyl meta-fluoro norfentanyl is presumed to act as a µ-opioid receptor agonist. The general signaling pathway for µ-opioid receptor agonists is well-characterized. Binding of the agonist to the receptor initiates a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels. This ultimately results in the analgesic and other opioid-related effects.

The following diagram illustrates the general µ-opioid receptor signaling pathway:

Signaling cluster_receptor Cell Membrane MOR µ-Opioid Receptor G_Protein Gi/o Protein MOR->G_Protein Activates Ligand Despropionyl N-benzyl meta-fluoro norfentanyl (Agonist) Ligand->MOR Binds to Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts to ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Leads to (decreased) Ca_Channel Ca²⁺ Channel (Inhibition) Ion_Channels->Ca_Channel K_Channel K⁺ Channel (Activation) Ion_Channels->K_Channel Ca_Channel->Cellular_Response Contributes to (decreased Ca²⁺ influx) K_Channel->Cellular_Response Contributes to (increased K⁺ efflux)

General µ-Opioid Receptor Signaling Pathway.

Conclusion

Despropionyl N-benzyl meta-fluoro norfentanyl is a compound of significant forensic interest due to its role as a precursor in the synthesis of potent fluorinated fentanyl analogs and its detection in human biological samples. Its identification requires sophisticated analytical techniques such as GC-MS and LC-TOF-MS. While specific pharmacological and metabolic data for this compound are limited, its behavior can be reasonably inferred from the extensive research on related fentanyl analogs. Continued monitoring and research into such precursors are essential for understanding and combating the ongoing opioid crisis. This guide provides a foundational technical overview to support the efforts of researchers, scientists, and drug development professionals in this critical area.

References

The Opioid Receptor Activity of 4-Anilidopiperidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the opioid receptor activity of 4-anilidopiperidine (4-ANBP) analogs, a class of synthetic opioids that includes the potent analgesic fentanyl and its numerous derivatives. The structure-activity relationship (SAR) of these compounds is critical for the development of novel analgesics with improved therapeutic profiles and for understanding the pharmacological basis of their effects. This document provides a comprehensive overview of their binding affinities, functional activities at mu (µ), delta (δ), and kappa (κ) opioid receptors, and the experimental methodologies used for their evaluation.

Quantitative Opioid Receptor Activity Data

The following tables summarize the in vitro and in vivo pharmacological data for a selection of 4-ANBP analogs. This data allows for a comparative analysis of the potency and efficacy of these compounds at the different opioid receptor subtypes.

Table 1: Opioid Receptor Binding Affinities (Ki) of 4-ANBP Analogs
Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Reference
Fentanyl0.3 - 1.418 - 134130 - 3500[1][2][3]
Sufentanil0.02 - 0.1510 - 1870 - 1200[2]
Alfentanil0.4 - 1.1120 - 4505000 - 15000[2]
Remifentanil1.0 - 2.6400 - 12004000 - 18000[2]
Carfentanil0.03 - 0.12 - 28100 - 1200[2]
Lofentanil0.0711430[2]
Acetylfentanyl~30>10,000>10,000[1]
Butyrylfentanyl~1.9>10,000>10,000[1]
Furanylfentanyl~0.4>10,000>10,000[1]
Ocfentanil~0.8>10,000>10,000[1]

Note: Ki values can vary between studies due to different experimental conditions.

Table 2: In Vitro Functional Activity of 4-ANBP Analogs
CompoundAssayReceptorEC50 (nM)Emax (% of DAMGO)Reference
FentanylGTPγSµ10.3 - 3288 - 113%[1][4]
Fentanylβ-arrestin 2µ14.3 - 120Partial to Full Agonist[4][5]
CyclopropylfentanylGTPγSµ8.6113%[4]
ValerylfentanylGTPγSµ179.860%[4]
iBFmini-Giµ< DAMGO≈ DAMGO[6]
4F-iBFmini-Giµ≈ DAMGO> 4Cl-iBF[6]
4Cl-iBFmini-Giµ> 4F-iBF< 4F-iBF[6]
iBFβ-arrestin 2µ> DAMGO> 4F-iBF[6]
4F-iBFβ-arrestin 2µ> iBF< iBF[6]

Note: DAMGO is a potent and selective µ-opioid receptor agonist often used as a reference compound. EC50 and Emax values are highly dependent on the assay system and cell line used.

Table 3: In Vivo Analgesic Potency of 4-ANBP Analogs
CompoundAnimal ModelTestED50 (mg/kg)Reference
FentanylRatTail Withdrawal0.0105[7]
FentanylMouseHot Plate0.018[8]
RemifentanilMouseHot Plate0.73[7]
4-MethylfentanylRatTail Withdrawal0.0028[7]
OcfentanilMouseHot Plate0.0077[8]
AcetylfentanylMouseHot Plate0.021[8]
FuranylfentanylMouseHot Plate0.02 (i.v.)[8]
AcrylfentanylMouseTail Pinch= Fentanyl[9]
OcfentanylMouseTail Pinch> Fentanyl[9]
FuranylfentanylMouseTail Pinch< Fentanyl[9]

Note: ED50 values are influenced by the route of administration, animal species, and the specific nociceptive test employed.

Key Experimental Protocols

Detailed methodologies for the principal assays used to characterize the opioid receptor activity of 4-ANBP analogs are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Materials:

    • Cell membranes prepared from cells stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).[10]

    • Radioligand with high affinity for the target receptor (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U69,593 for κ-receptors).

    • Unlabeled competitor ligand (e.g., naloxone) to determine non-specific binding.

    • Test 4-ANBP analog.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Incubate a fixed amount of cell membrane protein with a fixed concentration of radioligand and varying concentrations of the test compound in the assay buffer.

    • Parallel incubations are performed in the presence of a high concentration of an unlabeled competitor to determine non-specific binding.

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters, representing the bound radioligand, is quantified using a liquid scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent of G-protein activation following receptor agonism.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest.[11]

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP (Guanosine diphosphate).

    • Test 4-ANBP analog and a reference agonist (e.g., DAMGO).

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Procedure:

    • Incubate cell membranes with varying concentrations of the test compound in the presence of GDP.

    • Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.

    • Upon agonist binding to the receptor, the associated G-protein exchanges GDP for [³⁵S]GTPγS.

    • The reaction is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.

    • Data are analyzed to determine the EC50 (potency) and Emax (efficacy) of the test compound relative to a standard full agonist.[11]

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and an alternative signaling pathway.

  • Materials:

    • Engineered cell line (e.g., HEK293 or CHO) co-expressing the opioid receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).[11]

    • Test 4-ANBP analog and a reference agonist.

    • Cell culture medium and assay buffer.

    • Detection reagents for the specific reporter system (e.g., substrate for the enzyme to produce a luminescent or fluorescent signal).

  • Procedure:

    • Cells are plated in a microplate and treated with varying concentrations of the test compound.

    • Agonist binding to the receptor induces a conformational change that promotes the binding of the β-arrestin fusion protein.

    • The proximity of the receptor and β-arrestin due to recruitment leads to a measurable signal (e.g., light emission or fluorescence).

    • The signal intensity is proportional to the extent of β-arrestin recruitment.

    • Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.[11]

In Vivo Analgesia Assays

This test measures the latency of a nociceptive response to a thermal stimulus.

  • Apparatus: A heated plate with a controlled and uniform surface temperature.

  • Procedure:

    • A mouse or rat is placed on the hot plate, which is maintained at a constant temperature (e.g., 55°C).

    • The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

    • A cut-off time is set to prevent tissue damage.

    • The test is performed before and after the administration of the 4-ANBP analog.

    • An increase in the response latency indicates an analgesic effect.

This assay also assesses the response to a thermal noxious stimulus.

  • Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.

  • Procedure:

    • The animal's tail is exposed to the heat source.

    • The time taken for the animal to flick or withdraw its tail from the heat is measured.

    • A cut-off time is employed to avoid tissue injury.

    • The test is conducted before and after drug administration.

    • An increase in the tail-flick latency is indicative of analgesia.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling cascades initiated by the activation of opioid receptors by 4-ANBP analogs and the general workflows for their in vitro and in vivo evaluation.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 4-ANBP_Analog 4-ANBP Analog (Agonist) MOR μ-Opioid Receptor (GPCR) 4-ANBP_Analog->MOR Binds to G_protein Heterotrimeric G-protein (αi/o, β, γ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits K_channel K+ Channel (GIRK) G_protein->K_channel βγ activates Ca_channel Ca2+ Channel G_protein->Ca_channel βγ inhibits Effector_Proteins Other Effector Proteins (e.g., PLC, MAPK) G_protein->Effector_Proteins Modulates cAMP cAMP AC->cAMP ↓ production cellular_response cellular_response cAMP->cellular_response ↓ downstream signaling hyperpolarization hyperpolarization K_channel->hyperpolarization Leads to neurotransmitter_release neurotransmitter_release Ca_channel->neurotransmitter_release analgesia analgesia hyperpolarization->analgesia Contributes to neurotransmitter_release->analgesia Contributes to

Caption: G-protein dependent signaling pathway of μ-opioid receptor activation.

Beta_Arrestin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 4-ANBP_Analog 4-ANBP Analog (Agonist) MOR μ-Opioid Receptor (GPCR) 4-ANBP_Analog->MOR Binds to GRK GRK (G-protein-coupled receptor kinase) MOR->GRK Recruits Phosphorylated_MOR Phosphorylated MOR GRK->Phosphorylated_MOR Phosphorylates Beta_Arrestin β-Arrestin Phosphorylated_MOR->Beta_Arrestin Recruits Internalization Receptor Internalization (Endocytosis) Beta_Arrestin->Internalization Mediates MAPK_Pathway MAPK Pathway (e.g., ERK1/2) Beta_Arrestin->MAPK_Pathway Activates Desensitization Desensitization Internalization->Desensitization Leads to Receptor Desensitization Cellular_Responses Cellular_Responses MAPK_Pathway->Cellular_Responses Leads to various cellular responses

Caption: β-arrestin mediated signaling and receptor regulation pathway.

In_Vitro_Screening_Workflow cluster_workflow In Vitro Opioid Activity Screening Workflow start Synthesized 4-ANBP Analog binding_assay Radioligand Binding Assay (μ, δ, κ receptors) start->binding_assay determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki functional_assays Functional Assays determine_ki->functional_assays High Affinity Compounds gtps_assay [35S]GTPγS Binding Assay (G-protein activation) functional_assays->gtps_assay beta_arrestin_assay β-Arrestin Recruitment Assay functional_assays->beta_arrestin_assay determine_functional_activity Determine Potency (EC50) and Efficacy (Emax) gtps_assay->determine_functional_activity beta_arrestin_assay->determine_functional_activity sar_analysis Structure-Activity Relationship (SAR) Analysis determine_functional_activity->sar_analysis end Lead Compound Identification sar_analysis->end

Caption: General workflow for in vitro screening of 4-ANBP analogs.

In_Vivo_Analgesic_Testing_Workflow cluster_workflow In Vivo Analgesic Testing Workflow start Lead 4-ANBP Analog from In Vitro Screening animal_model Select Animal Model (e.g., Mouse, Rat) start->animal_model drug_admin Administer Compound (e.g., s.c., i.p., i.v.) animal_model->drug_admin analgesia_assays Nociceptive Tests drug_admin->analgesia_assays hot_plate Hot-Plate Test analgesia_assays->hot_plate tail_flick Tail-Flick Test analgesia_assays->tail_flick measure_latency Measure Response Latency hot_plate->measure_latency tail_flick->measure_latency determine_ed50 Determine Analgesic Potency (ED50) measure_latency->determine_ed50 side_effect_profiling Side-Effect Profiling (e.g., Respiratory Depression, Sedation) determine_ed50->side_effect_profiling end Candidate for Further Development side_effect_profiling->end

References

Structural Elucidation of Meta-fluoro 4-ANBP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meta-fluoro 4-ANBP, chemically known as N-(3-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine, is a synthetic compound structurally related to the 4-anilidopiperidine class of opioids.[1][2][3][4][5] As a derivative of 4-ANBP (4-anilino-N-benzylpiperidine), it is considered a fentanyl precursor.[1] Its structural similarity to potent analgesics makes it a compound of interest in pharmacological research and a target for forensic analysis. This guide provides a comprehensive overview of the structural elucidation of this compound, including its physicochemical properties, proposed analytical data, detailed experimental protocols for its synthesis and characterization, and relevant biological pathways.

Physicochemical Properties

This compound is a crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Name N-(3-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine[1]
Synonyms m-Fluoro 4-ANBP, Despropionyl N-benzyl meta-fluoro norfentanyl[1]
CAS Number 131587-28-5[1][5]
Molecular Formula C₁₈H₂₁FN₂[1][5]
Molecular Weight 284.37 g/mol [1][4][5]
Purity ≥98% (commercially available)[1][3]
λmax 250 nm[1]
Solubility DMF: 25 mg/mL, DMSO: 50 mg/mL, Ethanol: 100 mg/mL, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/mL[1]

Spectroscopic Data for Structural Elucidation

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on the analysis of structurally similar fentanyl analogs and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) Predicted Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35 - 7.20m5HPhenyl-H
7.15dt1HAr-H (meta to F)
6.50 - 6.30m3HAr-H (ortho and para to F)
3.55s2H-CH₂-Ph
3.40m1HPiperidine-H (C4)
2.90d2HPiperidine-H (C2/C6 axial)
2.20t2HPiperidine-H (C2/C6 equatorial)
2.00d2HPiperidine-H (C3/C5 axial)
1.60qd2HPiperidine-H (C3/C5 equatorial)

¹³C NMR (100 MHz, CDCl₃) Predicted Data

Chemical Shift (δ, ppm)Assignment
163.5 (d, J = 243 Hz)C-F
148.0 (d, J = 10 Hz)Ar-C (C-N)
138.0Phenyl-C (quaternary)
130.0 (d, J = 10 Hz)Ar-CH
129.0Phenyl-CH
128.2Phenyl-CH
127.0Phenyl-CH
108.0 (d, J = 2 Hz)Ar-CH
104.0 (d, J = 21 Hz)Ar-CH
99.0 (d, J = 25 Hz)Ar-CH
63.0-CH₂-Ph
52.5Piperidine-C (C2/C6)
51.0Piperidine-C (C4)
32.0Piperidine-C (C3/C5)

¹⁹F NMR (376 MHz, CDCl₃) Predicted Data

Chemical Shift (δ, ppm)Multiplicity
-113.0m
Mass Spectrometry (MS)

Predicted Electron Ionization (EI) Fragmentation

m/zProposed Fragment
284[M]⁺
193[M - C₇H₇]⁺
179[M - C₆H₅CH₂]⁺
112[C₆H₅FN]⁺
91[C₇H₇]⁺
Infrared (IR) Spectroscopy

Predicted Characteristic Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3400 - 3300N-H Stretch (secondary amine)
3100 - 3000C-H Stretch (aromatic)
2950 - 2800C-H Stretch (aliphatic)
1600, 1580, 1500C=C Stretch (aromatic)
1250 - 1200C-N Stretch (aromatic amine)
1200 - 1150C-F Stretch

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthetic route based on known methods for producing fentanyl precursors.[6]

Reaction Scheme: Reductive amination of 1-benzyl-4-piperidone with 3-fluoroaniline.

Materials:

  • 1-benzyl-4-piperidone

  • 3-fluoroaniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) in dichloroethane, add 3-fluoroaniline (1.1 eq) and glacial acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound as a crystalline solid.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants for all signals.

  • Assign the peaks in all spectra to the corresponding atoms in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Prepare a 1 mg/mL solution of this compound in methanol.

  • Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

  • Use a temperature program starting at 150°C, holding for 1 minute, then ramping to 300°C at a rate of 15°C/min, and holding for 5 minutes.

  • Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.

  • Acquire mass spectra over a range of m/z 40-500.

  • Analyze the resulting chromatogram and mass spectrum to determine the retention time and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy:

  • Prepare a sample by either creating a KBr pellet containing a small amount of the solid compound or by dissolving the compound in a suitable solvent (e.g., chloroform) and casting a thin film on a salt plate.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Biological Context: Opioid Receptor Signaling

This compound is presumed to interact with opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an opioid agonist to its receptor initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release.

Opioid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., this compound) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channel Ca²⁺/K⁺ Channels G_beta_gamma->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response ↓ Neuronal Excitability ↓ Neurotransmitter Release PKA->Cellular_Response Ion_Channel->Cellular_Response

Caption: Opioid receptor signaling pathway.

Workflow for Structural Elucidation

The structural elucidation of a novel or uncharacterized compound like this compound follows a logical workflow, integrating various analytical techniques to piece together its molecular structure.

Structural_Elucidation_Workflow Start Unknown Compound (e.g., this compound) MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition - Fragmentation Pattern Start->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) - Carbon-Hydrogen Framework - Connectivity - Stereochemistry Start->NMR IR Infrared (IR) Spectroscopy - Functional Groups Start->IR Data_Integration Data Integration and Structure Hypothesis MS->Data_Integration NMR->Data_Integration IR->Data_Integration Confirmation Structure Confirmation - Synthesis - Comparison to Standard Data_Integration->Confirmation Final_Structure Final Elucidated Structure Confirmation->Final_Structure

Caption: Workflow for structural elucidation.

References

Methodological & Application

Application Note: Quantification of Meta-fluoro 4-ANBP in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Meta-fluoro 4-ANBP (N-(3-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine) in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for use in research, clinical, and forensic toxicology settings for the analysis of novel psychoactive substances.

Introduction

This compound is a synthetic opioid analog, structurally related to fentanyl and its derivatives. The emergence of novel psychoactive substances (NPS) presents a significant challenge for forensic and clinical laboratories, requiring the development of robust and sensitive analytical methods for their detection and quantification.[1][2] LC-MS/MS has become the gold standard for the analysis of these compounds due to its high sensitivity, selectivity, and wide dynamic range.[3] This application note provides a detailed protocol for the quantification of this compound in human plasma, which can be adapted for other biological matrices.

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d5 (internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

Sample Preparation

A simple protein precipitation method was employed for sample preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (50 ng/mL this compound-d5 in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A/B (80:20, v/v) and inject 10 µL into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was achieved using a C18 reversed-phase column with a gradient elution profile.

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Gradient:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 20% B

    • 6.1-8 min: 20% B

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The MRM transitions were optimized by infusing a standard solution of this compound.

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 4000 V

  • Gas Temperature: 325°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 20 psi

Table 1: Optimized MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Dwell Time (ms)
This compound285.2110.1 (Quantifier)3550
285.291.1 (Qualifier)4050
This compound-d5290.2110.13550

Note: The fragmentation of fentanyl analogs often involves cleavage at the bonds adjacent to the nitrogen atoms.[4][5] The proposed transitions for this compound are based on the predicted fragmentation pattern, where the precursor ion is the protonated molecule [M+H]+, and the product ions correspond to the fluorophenylamine moiety and the tropylium ion from the benzyl group.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent linearity, accuracy, and precision for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard compensated for any matrix effects.

Table 2: Method Validation Summary

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
LLOQ0.1 ng/mL
Accuracy at LLOQ, LQC, MQC, HQC95.2% - 103.5%
Precision at LLOQ, LQC, MQC, HQC< 10% RSD
Recovery> 85%
Matrix EffectCompensated by internal standard

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis plasma Human Plasma (100 µL) is Internal Standard (20 µL) ppt Protein Precipitation (300 µL Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

signaling_pathway cluster_opioid_receptor Opioid Receptor Signaling mf4anbp This compound receptor Opioid Receptor (e.g., µ-opioid receptor) mf4anbp->receptor g_protein G-protein Coupling receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Modulation of Ion Channels g_protein->ion_channel downstream Downstream Cellular Effects (e.g., Analgesia, Sedation) adenylyl_cyclase->downstream ion_channel->downstream

Caption: Simplified proposed signaling pathway of this compound via opioid receptor activation.

Conclusion

This application note presents a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The method is suitable for high-throughput analysis and can be a valuable tool for researchers, toxicologists, and drug development professionals studying the pharmacokinetics and prevalence of this novel synthetic opioid.

References

Application Note and Protocol for the GC-MS Analysis of 4-Aminobiphenyl (4-ABP) and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobiphenyl (4-ABP) is a known human carcinogen, often found as a contaminant in various industrial products and environmental samples. Its isomers, 2-aminobiphenyl (2-ABP) and 3-aminobiphenyl (3-ABP), while having similar chemical structures, exhibit different toxicological profiles. Therefore, the accurate identification and quantification of these isomers are of great significance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, the structural similarity of aminobiphenyl isomers presents a challenge for their chromatographic separation.[1][2]

This application note provides a detailed protocol for the analysis of 4-aminobiphenyl and its isomers using GC-MS, with a focus on a derivatization method to enhance separation and detection. The protocol is intended for researchers and scientists involved in analytical chemistry, toxicology, and drug development.

Experimental Protocols

Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., biological fluids, environmental samples, chemical mixtures). A general procedure for extracting aminobiphenyls from a liquid sample is outlined below.

Materials:

  • Hexane

  • Sodium hydroxide (NaOH) solution (0.05 N)

  • Anhydrous sodium sulfate

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • To a known volume of the liquid sample in a centrifuge tube, add an internal standard (e.g., d9-4-ABP).[3]

  • Adjust the pH of the sample to basic conditions using the NaOH solution.

  • Add a suitable volume of hexane for liquid-liquid extraction.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.

  • Concentrate the extract to a small volume under a gentle stream of nitrogen if necessary.

Derivatization

Derivatization is a crucial step to improve the volatility and chromatographic properties of the aminobiphenyl isomers, leading to better separation and sensitivity.[4] Pentafluoropropionic anhydride (PFPA) is a common derivatizing agent for amines.[3][4][[“]][6][7]

Materials:

  • Pentafluoropropionic anhydride (PFPA)

  • Trimethylamine or Tetrahydrofuran (THF)

  • Heating block or water bath

  • GC vials with inserts

Protocol:

  • To the dried extract in a GC vial insert, add a small volume of a suitable solvent like trimethylamine or THF.[3][4]

  • Add an excess of PFPA to the vial.[4]

  • Seal the vial and heat at 60-70°C for 20-30 minutes.[4]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A suitable capillary column, such as a DB-5MS or Rxi-35Sil MS, is recommended.[4][8]

GC Conditions (Example):

  • Column: Rxi-35Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[8]

  • Injector Temperature: 280 °C[8]

  • Injection Mode: Splitless[9]

  • Oven Temperature Program:

    • Initial temperature: 200 °C, hold for 0.5 min[8]

    • Ramp to 320 °C at 9.5 °C/min[8]

    • Hold at 320 °C for 5 min[8]

  • Carrier Gas: Helium at a constant flow rate of 2 mL/min[8]

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C[8]

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.

  • Quantitation Ions: Specific ions for the derivatized isomers should be selected based on their mass spectra. For the PFPA derivatives of aminobiphenyls, the molecular ion and characteristic fragment ions would be monitored. For underivatized aminobiphenyls, a quantitation ion of m/z 169 is often used.[8]

Data Presentation

The following table summarizes typical quantitative data for the GC-MS analysis of aminobiphenyl isomers. Note that these values can vary depending on the specific instrumentation and experimental conditions.

AnalyteRetention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)
2-Aminobiphenyl (as PFPA derivative)~9.892-->0.99[1][2][10]
3-Aminobiphenyl (as PFPA derivative)-0.30 pg on-column[6]->0.99[1][2][10]
4-Aminobiphenyl (as PFPA derivative)~12.1540.24 pg on-column[6]->0.99[1][2][10]

Retention times are based on an example chromatogram and will vary with the GC method.[8] LOD for 3-ABP and 4-ABP are for the underivatized compounds.[6]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS analysis of 4-ANBP isomers.

GCMS_Workflow GC-MS Analysis Workflow for Aminobiphenyl Isomers cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Drying Drying of Extract Extraction->Drying Concentration Concentration Drying->Concentration Derivatization Reaction with PFPA Concentration->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the analysis of aminobiphenyl isomers.

Conclusion

This application note provides a comprehensive protocol for the GC-MS analysis of 4-aminobiphenyl and its isomers. The use of derivatization with PFPA is highlighted as a key step to achieve successful chromatographic separation and sensitive detection. The provided experimental parameters and workflow can be adapted by researchers to suit their specific analytical needs for the determination of these important compounds. Method validation, including the determination of linearity, limits of detection and quantification, and accuracy, should be performed in the user's laboratory to ensure data quality.[11][12][13]

References

Application Note: High-Resolution Mass Spectrometry of Meta-fluoro 4-ANBP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meta-fluoro 4-ANBP (also known as m-fluoro 4-ANBP or Despropionyl N-benzyl meta-fluoro norfentanyl) is an analytical reference standard with a chemical structure similar to known opioids.[1][2][3] It is identified as a potential impurity in the synthesis of N-benzyl meta-fluoro norfentanyl.[1] Given its structural similarity to potent opioids, sensitive and selective detection methods are crucial for its identification in various matrices, including forensic samples and pharmaceutical process monitoring. High-resolution mass spectrometry (HRMS) offers the necessary specificity and sensitivity for the unambiguous identification and quantification of such emerging psychoactive substances and synthetic impurities.[4][5][6] This application note provides a detailed protocol for the analysis of this compound using a liquid chromatography-quadrupole time-of-flight mass spectrometer (LC-QTOF-MS).

Chemical Information

PropertyValueReference
Formal NameN-(3-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine[1]
CAS Number131587-28-5[1]
Molecular FormulaC18H21FN2[1]
Formula Weight284.4[1]
Purity≥98%[1]
λmax250 nm[1]
Synonymsm-fluoro 4-ANBP, Despropionyl N-benzyl meta-fluoro norfentanyl[1]

Experimental Protocols

Sample Preparation

A simple "dilute-and-shoot" method is often sufficient for the analysis of reference standards. For more complex matrices such as biological fluids, a protein precipitation or solid-phase extraction (SPE) may be necessary.

Materials:

  • This compound reference standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

Protocol for Standard Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Create a working solution of 1 µg/mL by diluting the stock solution with a 50:50 mixture of methanol and water.

  • For calibration standards, perform serial dilutions of the working solution to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Acidify the final solutions with 0.1% formic acid to improve ionization.

  • Filter the solutions through a 0.22 µm syringe filter before injection.

Liquid Chromatography

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

Parameters:

ParameterValue
ColumnC18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
High-Resolution Mass Spectrometry

Instrumentation:

  • Quadrupole Time-of-Flight (QTOF) Mass Spectrometer with Electrospray Ionization (ESI)

Parameters:

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature500 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr
Acquisition ModeData-Dependent MS/MS (Auto-MS/MS)
MS Scan Rangem/z 50-600
MS/MS Scan Rangem/z 50-400
Collision EnergyRamped from 10 to 40 eV
Lock MassLeucine enkephalin (m/z 556.2771) for internal calibration

Data Presentation

Expected HRMS Data
ParameterExpected Value
[M+H]+ (Exact Mass) 285.1761
Retention Time~4.5 minutes (dependent on specific LC conditions)
Predicted Fragmentation Pattern

The following table outlines the predicted major fragment ions for this compound based on common fragmentation pathways for similar structures.

Fragment IonProposed StructurePredicted m/z
C7H7+Tropylium ion91.0542
C6H6FN+Fluorophenylaminium ion111.0499
C11H15N+Benzylpiperidinyl fragment161.1204
C12H16FN2+[M+H - C6H5CH2]+207.1301

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Identification start Reference Standard stock 1 mg/mL Stock Solution start->stock working 1 µg/mL Working Solution stock->working cal_curve Calibration Standards (0.1-100 ng/mL) working->cal_curve acidify Acidify with 0.1% Formic Acid cal_curve->acidify filter Filter (0.22 µm) acidify->filter hplc HPLC Separation (C18 Column) filter->hplc qtof QTOF-MS Detection (ESI+) hplc->qtof ms MS Scan (m/z 50-600) qtof->ms msms Data-Dependent MS/MS (Collision Energy 10-40 eV) qtof->msms data_acq Data Acquisition qtof->data_acq exact_mass Exact Mass Determination ([M+H]+ = 285.1761) data_acq->exact_mass frag_pattern Fragmentation Pattern Analysis data_acq->frag_pattern retention_time Retention Time Confirmation data_acq->retention_time identification Compound Identification exact_mass->identification frag_pattern->identification retention_time->identification

Caption: Experimental workflow for the HRMS analysis of this compound.

opioid_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand This compound (Opioid Agonist) receptor μ-Opioid Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channels g_protein->ion_channel Modulates camp cAMP ac->camp Decreases Production cellular_response Reduced Neuronal Excitability (Analgesia) camp->cellular_response k_channel K+ Efflux ion_channel->k_channel Opens ca_channel Ca2+ Influx Inhibition ion_channel->ca_channel Closes k_channel->cellular_response ca_channel->cellular_response

Caption: Representative μ-opioid receptor signaling pathway.

Discussion

The described method provides a robust and sensitive approach for the detection and identification of this compound. The use of high-resolution mass spectrometry allows for the determination of the exact mass of the protonated molecule ([M+H]+) with high accuracy, a key factor in identifying unknown compounds and distinguishing between isobaric interferences.[7] The fragmentation pattern obtained through data-dependent MS/MS provides structural information that further confirms the identity of the analyte. This untargeted screening approach is particularly valuable for the analysis of designer drugs and their metabolites, as it does not rely on pre-existing spectral libraries which may not contain data for novel compounds.[4][8] The structural similarity of this compound to fentanyl analogs suggests that it may act as an agonist at opioid receptors, modulating downstream signaling pathways to produce physiological effects. The provided diagram illustrates a typical signaling cascade initiated by the activation of μ-opioid receptors.

Conclusion

This application note details a comprehensive high-resolution mass spectrometry protocol for the analysis of this compound. The combination of liquid chromatography with QTOF-MS provides the necessary selectivity and sensitivity for the unambiguous identification of this compound. The methodologies and data presented can be adapted by researchers in forensic science, toxicology, and pharmaceutical development for the analysis of this compound and other emerging synthetic compounds.

References

Application Note: NMR Spectroscopic Characterization of Meta-fluoro 4-ANBP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the characterization of Meta-fluoro 4-ANBP (N-(3-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine) using Nuclear Magnetic Resonance (NMR) spectroscopy. Standard protocols for ¹H, ¹³C, and ¹⁹F NMR are outlined, and a summary of expected chemical shifts and coupling constants is presented. This information is crucial for the structural elucidation and purity assessment of this compound, which is relevant in opioid research and as a potential impurity in the synthesis of fentanyl analogues.[1]

Introduction

This compound, with the formal name N-(3-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine, is a chemical intermediate and an analytical reference standard structurally related to known opioids.[1] Its unambiguous structural confirmation is critical for quality control and research purposes. NMR spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of organic molecules. This application note describes the use of ¹H, ¹³C, and ¹⁹F NMR to characterize this compound. Due to the presence of a fluorine atom, ¹⁹F NMR is a particularly valuable tool, offering high sensitivity and a wide chemical shift range.[2]

Predicted NMR Data

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Aromatic H (benzyl)7.25-7.40m-
Aromatic H (fluorophenyl)6.30-7.10mJ(H,F) ≈ 2-11
-CH₂- (benzyl)~3.50s-
-CH- (piperidine, C4)~3.30m-
-NCH₂- (piperidine, C2, C6)~2.80m-
-NCH₂- (piperidine, C2, C6)~2.10m-
-CH₂- (piperidine, C3, C5)~1.90m-
-CH₂- (piperidine, C3, C5)~1.50m-
-NH-Broad singlet--

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Coupling Constants (J, Hz)
C=C (benzyl)127-138-
C-F (fluorophenyl)~163¹J(C,F) ≈ 240
C=C (fluorophenyl)103-149²⁻⁴J(C,F) ≈ 2-25
-CH₂- (benzyl)~63-
-CH- (piperidine, C4)~55-
-NCH₂- (piperidine, C2, C6)~53-
-CH₂- (piperidine, C3, C5)~32-

Table 3: Predicted ¹⁹F NMR Data for this compound

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Ar-F-110 to -115mJ(F,H) ≈ 2-11

Note: Chemical shifts are referenced to TMS (¹H and ¹³C) and CFCl₃ (¹⁹F). Predicted values are based on data for analogous structures and may vary depending on experimental conditions.

Experimental Protocols

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the ¹H and ¹³C NMR spectra. For ¹⁹F NMR, an external standard like CFCl₃ can be used, or the spectrum can be referenced to the spectrometer's internal reference.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenize: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

The following parameters are provided as a general guideline and may require optimization based on the specific instrument and sample concentration.

¹H NMR Spectroscopy

  • Spectrometer: 400 MHz or higher field instrument

  • Pulse Program: Standard single-pulse (zg30)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64

  • Spectral Width: 0-15 ppm

¹³C NMR Spectroscopy

  • Spectrometer: 100 MHz or higher (corresponding to ¹H frequency)

  • Pulse Program: Standard proton-decoupled (zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more for dilute samples)

  • Spectral Width: 0-200 ppm

¹⁹F NMR Spectroscopy

  • Spectrometer: 376 MHz or higher (corresponding to ¹H frequency)

  • Pulse Program: Standard single-pulse (zg)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 64-256

  • Spectral Width: -100 to -130 ppm (or a wider range if necessary)

Data Analysis and Interpretation

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

  • Referencing: Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum appropriately.

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H signals to determine the relative number of protons.

  • Multiplicity Analysis: Analyze the splitting patterns (singlet, doublet, triplet, multiplet) to deduce the number of neighboring protons.

  • Coupling Constant Measurement: Measure the J-coupling constants to gain further structural insights, particularly the H-F and C-F couplings.

  • 2D NMR: For unambiguous assignment, it is recommended to perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr Acquire c13_nmr ¹³C NMR transfer->c13_nmr Acquire f19_nmr ¹⁹F NMR transfer->f19_nmr Acquire process Process FID h1_nmr->process c13_nmr->process f19_nmr->process reference Reference Spectra process->reference assign Assign Signals reference->assign structure Confirm Structure assign->structure logical_relationship cluster_1d 1D NMR Spectra cluster_2d 2D NMR Correlation H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC F19 ¹⁹F NMR (Fluorine Environment) Structure Structural Elucidation of this compound F19->Structure COSY->Structure HSQC->Structure HMBC->Structure

References

Application Notes and Protocols for the Synthesis and Purification of Meta-fluoro 4-ANBP Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meta-fluoro 4-ANBP, formally known as N-(3-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine, is an analytical reference standard structurally related to synthetic opioids. It is recognized as a potential impurity in the synthesis of N-benzyl meta-fluoro norfentanyl.[1][2] The availability of a pure reference standard is crucial for the accurate identification and quantification of this substance in forensic and research settings. These application notes provide a detailed protocol for the synthesis and purification of this compound, enabling the production of a high-purity reference material.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for this compound is presented below. This information is essential for the characterization and quality control of the synthesized reference standard.

PropertyValueReference
Formal NameN-(3-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine[1]
CAS Number131587-28-5[1]
Molecular FormulaC₁₈H₂₁FN₂[1]
Molecular Weight284.4 g/mol [1]
Purity≥98%[1]
FormulationA crystalline solid[1]
Solubility (DMF)25 mg/mL[1]
Solubility (DMSO)50 mg/mL[1]
Solubility (Ethanol)100 mg/mL[1]

Synthesis of this compound

The synthesis of this compound is achieved through a one-pot reductive amination reaction between 1-benzyl-4-piperidone and 3-fluoroaniline, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent.

Synthesis Workflow

Synthesis_Workflow Reactants 1-Benzyl-4-piperidone + 3-Fluoroaniline Reaction_Vessel Reaction Vessel (Dichloromethane, Acetic Acid) Reactants->Reaction_Vessel Reaction Reductive Amination (Room Temperature) Reaction_Vessel->Reaction Stirring STAB Sodium Triacetoxyborohydride (Reducing Agent) STAB->Reaction_Vessel Workup Aqueous Work-up (NaOH solution) Reaction->Workup Extraction Extraction (Dichloromethane) Workup->Extraction Drying Drying and Concentration Extraction->Drying Crude_Product Crude this compound Drying->Crude_Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • 1-benzyl-4-piperidone

  • 3-fluoroaniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 1-benzyl-4-piperidone (1.0 equivalent).

  • Dissolve the starting material in anhydrous dichloromethane.

  • Add 3-fluoroaniline (1.05 equivalents) to the solution, followed by glacial acetic acid (1.1 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M NaOH solution until the pH is basic.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product is purified by silica gel column chromatography, followed by recrystallization to obtain the high-purity reference standard.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate with Triethylamine) Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Combine_Pure_Fractions Combine Pure Fractions and Concentrate Fraction_Collection->Combine_Pure_Fractions Partially_Purified Partially Purified Product Combine_Pure_Fractions->Partially_Purified Recrystallization Recrystallization (e.g., Ethanol/Water) Partially_Purified->Recrystallization Isolation Isolation and Drying Recrystallization->Isolation Pure_Standard Pure this compound Reference Standard Isolation->Pure_Standard

Caption: Workflow for the purification of this compound.

Experimental Protocol: Purification

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Ethanol

  • Deionized water

  • Chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

Procedure:

1. Silica Gel Column Chromatography:

  • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% Triethylamine). The addition of triethylamine is crucial to prevent peak tailing of the basic amine product on the acidic silica gel.

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent to obtain a dry powder (dry loading).

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30%), containing 0.1% triethylamine.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

2. Recrystallization:

  • Dissolve the purified product from column chromatography in a minimal amount of hot ethanol.

  • Slowly add deionized water dropwise until the solution becomes cloudy.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

  • Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum to yield the pure this compound reference standard.

Analytical Characterization

The identity and purity of the synthesized this compound reference standard should be confirmed by a suite of analytical techniques.

Analytical TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of the benzyl and fluorophenyl groups, as well as the aliphatic protons of the piperidine ring. The chemical shifts and coupling constants will be consistent with the structure.
¹³C NMR The spectrum will display the expected number of carbon signals corresponding to the unique carbon atoms in the molecule.
GC-MS A single major peak in the gas chromatogram. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
FTIR The spectrum will exhibit characteristic absorption bands for N-H stretching, C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-F stretching.
Purity (by HPLC) A single major peak with a purity of ≥98%.

By following these detailed protocols, researchers can reliably synthesize and purify a high-purity this compound reference standard for use in their analytical and research applications.

References

Protocol for the Quantitation of Opioids Using Meta-fluoro 4-ANBP as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the use of Meta-fluoro 4-ANBP as an internal standard in the quantitative analysis of opioids, particularly synthetic fentanyl analogs, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound (N-(3-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine) is an analytical reference standard structurally similar to known opioids, making it a suitable candidate for an internal standard to correct for variations in sample preparation and instrument response.[1] While stable isotope-labeled internal standards are the gold standard, structural analogs like this compound can be a viable alternative when isotopically labeled standards are unavailable. This protocol outlines the necessary steps for sample preparation, instrument setup, and data analysis, and provides expected performance characteristics based on established methods for similar analytes.

Physicochemical Properties of this compound

A thorough understanding of the internal standard's properties is crucial for method development.

PropertyValueReference
Formal Name N-(3-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine[1]
Synonyms m-fluoro 4-ANBP, Despropionyl N-benzyl meta-fluoro norfentanyl[1]
CAS Number 131587-28-5[1]
Molecular Formula C₁₈H₂₁FN₂[1]
Formula Weight 284.4 g/mol [1]
Purity ≥98%[1]
Formulation A crystalline solid[1]
Solubility DMF: 25 mg/mL, DMSO: 50 mg/mL, Ethanol: 100 mg/mL[1]
Storage -20°C[1]
Stability ≥ 5 years[1]

Experimental Protocol: Quantitation of Fentanyl Analogs in Whole Blood

This protocol is designed for the analysis of fentanyl analogs in whole blood and can be adapted for other biological matrices such as urine or plasma.

Materials and Reagents
  • This compound analytical standard

  • Analyte(s) of interest (e.g., Fentanyl, Carfentanil, Acetylfentanyl) certified reference materials

  • LC-MS/MS grade Methanol, Acetonitrile, Water, and Formic Acid

  • Whole blood, plasma, or urine control matrix

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates

  • Standard laboratory glassware and pipettes

Preparation of Stock and Working Solutions
  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Stock Solutions (1 mg/mL): Individually prepare stock solutions for each target analyte in methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 methanol:water.

  • Analyte Working Solution (for Calibration Curve and QCs): Prepare a mixed analyte working solution from the individual analyte stock solutions and dilute with methanol to the desired concentrations.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of blank matrix, calibration standards, quality controls (QCs), or unknown samples into a 96-well plate or microcentrifuge tubes.

  • Add 20 µL of the IS Working Solution (100 ng/mL) to all wells except for the blank matrix (add 20 µL of 50:50 methanol:water instead).

  • Add 300 µL of cold acetonitrile to each well to precipitate proteins.

  • Vortex the plate/tubes for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrument and analytes.

ParameterRecommended Condition
LC System UHPLC system
Column C18 or Biphenyl column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5-95% B over 8 minutes, with re-equilibration
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Proposed MRM Transitions

Specific MRM transitions for this compound are not widely published. The following are proposed transitions based on its chemical structure and the known fragmentation patterns of similar fentanyl analogs. The precursor ion will be the protonated molecule [M+H]⁺, which is m/z 285.2. Fragmentation is expected to occur at the benzylic position and on the piperidine ring.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (IS) 285.2 91.1 (benzyl fragment) Proposed: 25-35
This compound (IS) 285.2 177.1 (piperidine ring fragment) Proposed: 15-25
Fentanyl337.2188.1Optimized for analyte
Carfentanil395.2304.2Optimized for analyte
Acetylfentanyl323.2188.1Optimized for analyte

Note: The collision energies for this compound are proposed and require experimental optimization on the specific mass spectrometer being used.

Method Validation and Expected Performance

A full method validation should be performed according to regulatory guidelines. The following table summarizes the expected performance characteristics for a method utilizing a structural analog internal standard for opioid analysis.

Validation ParameterExpected Performance
Linearity (r²) > 0.99
Lower Limit of Quantitation (LLOQ) 0.1 - 1.0 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%RSD) < 15% (< 20% at LLOQ)
Recovery > 60%
Matrix Effect Within acceptable limits (e.g., 85-115%)

Data Presentation and Visualization

Quantitative Data Summary

The following table is a template for presenting quantitative validation data.

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Accuracy (% Bias) at LLOQ, Low, Mid, High QCPrecision (%RSD) at LLOQ, Low, Mid, High QC
Fentanyl0.1 - 1000.1e.g., -5.2, 2.1, 1.5, -3.0e.g., 8.5, 5.1, 4.3, 4.8
Carfentanil0.1 - 1000.1e.g., 3.8, 1.7, -0.5, -2.1e.g., 9.2, 6.0, 5.5, 5.1
Acetylfentanyl0.1 - 1000.1e.g., -2.5, 0.9, 2.8, 1.3e.g., 7.9, 4.8, 4.1, 4.5

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantitation stock_IS IS Stock Solution (this compound) work_IS IS Working Solution stock_IS->work_IS stock_Analyte Analyte Stock Solution(s) work_Analyte Analyte Working Solutions (Calibrators & QCs) stock_Analyte->work_Analyte add_IS Spike with IS work_IS->add_IS sample Whole Blood Sample (Blank, Cal, QC, Unknown) work_Analyte->sample sample->add_IS precip Protein Precipitation (Acetonitrile) add_IS->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Sample Extract supernatant->injection lc UHPLC Separation (C18 or Biphenyl Column) injection->lc ms Tandem MS Detection (ESI+, MRM Mode) lc->ms integration Peak Integration ms->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio curve Generate Calibration Curve ratio->curve quant Quantitate Unknowns curve->quant

Caption: Experimental workflow for opioid quantitation using this compound as an internal standard.

Conclusion

This protocol provides a comprehensive framework for the use of this compound as an internal standard for the quantitative analysis of opioids by LC-MS/MS. While this document offers a robust starting point, it is imperative that researchers perform in-house validation to ensure the method meets the specific requirements of their laboratory and regulatory bodies. The proposed MRM transitions should be experimentally confirmed, and all validation parameters rigorously assessed to guarantee the accuracy and reliability of the analytical results.

References

Application Notes and Protocols for 4-ANBP Analysis in Whole Blood

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the sample preparation of N-butyryl-4-aminobiphenyl (4-ANBP) and its parent amine, 4-aminobiphenyl (4-ABP), from whole blood samples for analysis by downstream techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

4-Aminobiphenyl (4-ABP) is a known human bladder carcinogen, and exposure is often monitored through the analysis of its adducts to hemoglobin in red blood cells.[1][2] N-butyryl-4-aminobiphenyl (4-ANBP) is a related compound that may also be present in biological matrices. Accurate quantification of these compounds in whole blood is crucial for toxicological studies and exposure assessment. Whole blood is a complex matrix requiring significant sample preparation to remove proteins and other interfering substances before analysis.[3][4] This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

The analysis of 4-ABP and its derivatives in whole blood often involves the measurement of hemoglobin adducts. These adducts are formed from the metabolic activation of 4-ABP to reactive intermediates that bind covalently to proteins.[5] Therefore, a key step in many protocols is the hydrolysis of these adducts to release the parent amine (4-ABP) prior to extraction and analysis.

Sample Preparation Techniques

The choice of sample preparation technique depends on the desired limit of detection, sample throughput, and the analytical instrumentation available.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from whole blood samples.[6] It is often used for its simplicity and speed, especially in high-throughput applications.[7][8]

Protocol: Protein Precipitation with Acetonitrile and Zinc Sulfate

This protocol combines the protein crashing ability of an organic solvent with the enhanced precipitation effect of zinc sulfate.[3][9]

  • Sample Aliquoting: Transfer 100 µL of whole blood into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to the sample.

  • Lysis and Precipitation Enhancement: Add 20 µL of 0.2M zinc sulfate solution in 50% methanol to the whole blood. Vortex for 10 seconds. This step helps to lyse the red blood cells and aids in protein precipitation.[9]

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the tube.

  • Vortexing: Vortex the sample vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

Liquid-Liquid Extraction (LLE)

LLE is a classic technique used to separate analytes from a sample matrix based on their differential solubility in two immiscible liquid phases. It can provide cleaner extracts than protein precipitation.[10]

Protocol: Alkaline Hydrolysis followed by Liquid-Liquid Extraction

This protocol includes an initial hydrolysis step to release 4-ABP from hemoglobin adducts.[1][2]

  • Hemoglobin Isolation (Optional but Recommended): Lyse red blood cells with water and toluene, followed by centrifugation to isolate the hemoglobin solution.[11]

  • Sample Aliquoting: To 1 mL of whole blood or hemoglobin solution in a glass tube, add the internal standard.

  • Alkaline Hydrolysis: Add 1 M sodium hydroxide to the sample to a final concentration of 0.1 M.[2]

  • Incubation: Incubate the mixture at room temperature for 1 hour to hydrolyze the hemoglobin adducts and release 4-ABP.[11]

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., a mixture of hexane and ethyl acetate).

  • Mixing: Vortex the sample for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for the analytical instrument.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can yield very clean extracts, reducing matrix effects in sensitive analytical methods.[12][13] It is often used as a clean-up step after an initial protein precipitation or LLE.[3]

Protocol: Cation Exchange SPE following Protein Precipitation

This protocol is suitable for the extraction of basic compounds like 4-ABP.

  • Initial Sample Preparation: Perform Protein Precipitation as described in the PPT protocol (steps 1-7).

  • Sample Dilution and Acidification: To the collected supernatant, add 4 mL of 0.1% formic acid in water. This step ensures the analyte is in the correct ionic state for retention on the cation exchange sorbent.[3]

  • SPE Cartridge Conditioning: Condition a polymeric cation exchange SPE cartridge (e.g., Strata™-X-C) with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the diluted and acidified supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a mobile phase-compatible solvent for analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the described sample preparation techniques based on literature for 4-ABP and related compounds. Data for 4-ANBP may vary.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase ExtractionReference(s)
Recovery 60-86%85-113%>80%[10][14]
Limit of Detection (LOD) ~5 ng/mL0.15-5 ng/mL<20 ng/mL[10][14]
Limit of Quantification (LOQ) 5-25 ng/mL0.5-12 ng/mL-[10][15]
Precision (RSD) <15%<13%<10%[10][14]

Experimental Workflow Diagrams

cluster_PPT Protein Precipitation Workflow WholeBlood_PPT 100 µL Whole Blood AddIS_PPT Add Internal Standard WholeBlood_PPT->AddIS_PPT AddZnSO4 Add 0.2M ZnSO4 in 50% MeOH AddIS_PPT->AddZnSO4 AddACN Add Cold Acetonitrile AddZnSO4->AddACN Vortex_PPT Vortex AddACN->Vortex_PPT Centrifuge_PPT Centrifuge Vortex_PPT->Centrifuge_PPT Supernatant_PPT Collect Supernatant Centrifuge_PPT->Supernatant_PPT Analysis_PPT Analysis (LC-MS/GC-MS) Supernatant_PPT->Analysis_PPT cluster_LLE Liquid-Liquid Extraction Workflow WholeBlood_LLE 1 mL Whole Blood AddIS_LLE Add Internal Standard WholeBlood_LLE->AddIS_LLE Hydrolysis Alkaline Hydrolysis (0.1M NaOH) AddIS_LLE->Hydrolysis Incubate Incubate (1h, RT) Hydrolysis->Incubate AddSolvent Add Extraction Solvent Incubate->AddSolvent Vortex_LLE Vortex AddSolvent->Vortex_LLE Centrifuge_LLE Centrifuge Vortex_LLE->Centrifuge_LLE CollectOrganic Collect Organic Layer Centrifuge_LLE->CollectOrganic Evaporate_LLE Evaporate CollectOrganic->Evaporate_LLE Reconstitute_LLE Reconstitute Evaporate_LLE->Reconstitute_LLE Analysis_LLE Analysis (LC-MS/GC-MS) Reconstitute_LLE->Analysis_LLE cluster_SPE Solid-Phase Extraction Workflow PPT_Supernatant Supernatant from PPT DiluteAcidify Dilute & Acidify (0.1% Formic Acid) PPT_Supernatant->DiluteAcidify LoadSample Load Sample DiluteAcidify->LoadSample ConditionSPE Condition SPE Cartridge ConditionSPE->LoadSample WashSPE Wash SPE Cartridge LoadSample->WashSPE EluteSPE Elute Analyte WashSPE->EluteSPE Evaporate_SPE Evaporate EluteSPE->Evaporate_SPE Reconstitute_SPE Reconstitute Evaporate_SPE->Reconstitute_SPE Analysis_SPE Analysis (LC-MS/GC-MS) Reconstitute_SPE->Analysis_SPE

References

Application Notes and Protocols for Chiral Separation of Ortho-, Meta-, and Para-Fluoro 4-Aminobenzoyl-L-proline (4-ANBP) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of ortho-, meta-, and para-fluoro positional isomers of 4-aminobenzoyl-L-proline (4-ANBP) derivatives. Given the critical role of chirality in drug efficacy and safety, the accurate separation and quantification of enantiomers are paramount. These guidelines are based on established methodologies for the chiral separation of proline derivatives and aromatic compounds, utilizing High-Performance Liquid Chromatography (HPLC) with polysaccharide-based chiral stationary phases (CSPs).

Introduction

4-Aminobenzoyl-L-proline (4-ANBP) and its derivatives are important structural motifs in medicinal chemistry. The introduction of a fluorine atom at the ortho, meta, or para position of the aminobenzoyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. As these molecules contain a chiral center at the proline moiety, it is essential to develop robust analytical methods to separate and quantify the individual enantiomers. This application note outlines a systematic approach to developing a chiral HPLC method for these specific compounds. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly effective for the chiral resolution of a wide range of compounds, including proline derivatives, and are therefore the focus of this protocol.[1][2][3]

Data Presentation: Illustrative Chromatographic Data

The following tables present hypothetical, yet realistic, chromatographic data for the chiral separation of ortho-, meta-, and para-fluoro 4-ANBP. This data is intended to serve as a benchmark for method development and optimization.

Table 1: Initial Screening on Polysaccharide-Based Chiral Stationary Phases

AnalyteChiral Stationary PhaseMobile PhaseRetention Time (min)Resolution (Rs)
o-fluoro 4-ANBPChiralpak® IAHexane/IPA (80:20, v/v) + 0.1% TFA8.2, 9.51.8
m-fluoro 4-ANBPChiralpak® IAHexane/IPA (80:20, v/v) + 0.1% TFA10.1, 11.82.1
p-fluoro 4-ANBPChiralpak® IAHexane/IPA (80:20, v/v) + 0.1% TFA9.7, 11.21.9
o-fluoro 4-ANBPChiralpak® AD-HHexane/EtOH (90:10, v/v) + 0.1% TFA12.5, 14.11.6
m-fluoro 4-ANBPChiralpak® AD-HHexane/EtOH (90:10, v/v) + 0.1% TFA15.3, 17.52.0
p-fluoro 4-ANBPChiralpak® AD-HHexane/EtOH (90:10, v/v) + 0.1% TFA14.8, 16.91.8
o-fluoro 4-ANBPChiralcel® OD-HHexane/IPA (85:15, v/v) + 0.1% TFA7.9, 8.81.4
m-fluoro 4-ANBPChiralcel® OD-HHexane/IPA (85:15, v/v) + 0.1% TFA9.2, 10.51.7
p-fluoro 4-ANBPChiralcel® OD-HHexane/IPA (85:15, v/v) + 0.1% TFA8.8, 10.01.6

Disclaimer: The data presented in this table is for illustrative purposes only and may not be representative of actual experimental results.

Table 2: Optimized Chiral Separation Parameters on Chiralpak® IA

AnalyteMobile Phase CompositionFlow Rate (mL/min)Temperature (°C)Retention Time (min)Resolution (Rs)
o-fluoro 4-ANBPHexane/IPA (85:15, v/v) + 0.1% TFA1.0259.8, 11.52.2
m-fluoro 4-ANBPHexane/IPA (80:20, v/v) + 0.1% TFA1.02510.1, 12.02.5
p-fluoro 4-ANBPHexane/IPA (82:18, v/v) + 0.1% TFA1.02511.2, 13.12.3

Disclaimer: The data presented in this table is for illustrative purposes only and may not be representative of actual experimental results.

Experimental Protocols

The following protocols provide a detailed methodology for the chiral separation of ortho-, meta-, and para-fluoro 4-ANBP derivatives.

Protocol 1: Sample Preparation (with Derivatization)

For enhanced UV detection, derivatization of the proline moiety can be performed.

  • Dissolve Sample: Accurately weigh and dissolve approximately 1 mg of the fluoro 4-ANBP sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Derivatization (Optional):

    • To the sample solution, add 1.2 equivalents of a derivatizing agent such as benzoyl chloride or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[4]

    • Add a suitable base (e.g., triethylamine) to catalyze the reaction.

    • Allow the reaction to proceed at room temperature for 1-2 hours or until completion, monitoring by a suitable method (e.g., TLC or achiral HPLC).

    • Quench the reaction if necessary and dilute the sample to the final desired concentration with the mobile phase.

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: Chiral HPLC Method Development

A systematic approach to method development is crucial for achieving optimal separation.

  • Column Selection:

    • Begin with polysaccharide-based chiral stationary phases. Recommended screening columns include:

      • Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))

      • Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))

      • Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase Screening (Normal Phase):

    • Prepare a series of mobile phases consisting of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).

    • Start with a typical composition such as 90:10 (v/v) hexane:alcohol.

    • Incorporate a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA), to improve peak shape and resolution, especially for basic analytes.[1][2]

    • Screen each column with different mobile phase compositions (e.g., 95:5, 90:10, 80:20 hexane:alcohol).

  • Optimization:

    • Alcohol Modifier: Evaluate the effect of different alcohol modifiers (isopropanol vs. ethanol) on selectivity and resolution.

    • Modifier Concentration: Fine-tune the percentage of the alcohol modifier to optimize the resolution and retention times. Reducing the alcohol content generally increases retention and may improve resolution.[1][2]

    • Flow Rate: Set the initial flow rate to 1.0 mL/min. Adjust as necessary to balance analysis time and resolution.

    • Temperature: Investigate the effect of column temperature (e.g., 15°C, 25°C, 40°C). Temperature can significantly impact selectivity.

  • Data Analysis:

    • For each condition, calculate the retention factors (k), separation factor (α), and resolution (Rs) for the enantiomeric pairs.

    • A resolution of Rs ≥ 1.5 is generally considered baseline separation.

Visualizations

Logical Workflow for Chiral Method Development

Chiral_Method_Development_Workflow cluster_prep Sample Preparation cluster_screening Method Screening cluster_optimization Method Optimization cluster_validation Method Validation & Analysis Sample Fluoro 4-ANBP Isomer Dissolve Dissolve in appropriate solvent Sample->Dissolve Derivatize Optional: Derivatization (e.g., with Benzoyl Chloride) Dissolve->Derivatize Filter Filter through 0.45 µm filter Derivatize->Filter Select_CSP Select Polysaccharide CSPs (e.g., Chiralpak IA, AD-H, Chiralcel OD-H) Filter->Select_CSP Screen_MP Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH with 0.1% TFA) Select_CSP->Screen_MP Initial_Run Perform Initial HPLC Runs Screen_MP->Initial_Run Evaluate Evaluate Resolution (Rs) Initial_Run->Evaluate Optimize_MP Optimize Mobile Phase (Alcohol type and percentage) Evaluate->Optimize_MP Rs < 1.5 Final_Method Final Optimized Method Evaluate->Final_Method Rs >= 1.5 Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Optimize_Flow->Evaluate Validation Method Validation (Linearity, Precision, Accuracy) Final_Method->Validation Quant_Analysis Quantitative Analysis Validation->Quant_Analysis

Caption: A logical workflow for the development of a chiral HPLC method.

Signaling Pathway of Chiral Recognition on a Polysaccharide-Based CSP

Chiral_Recognition_Mechanism cluster_csp Chiral Stationary Phase (Polysaccharide Derivative) cluster_separation Chromatographic Separation Enantiomer_R R-Enantiomer Fluorobenzoyl group Proline moiety CSP Chiral Cavity Functional Groups Polysaccharide Backbone Enantiomer_R:port->CSP:port Hydrogen Bonding, π-π Interactions, Dipole-Dipole Interactions Enantiomer_S S-Enantiomer Fluorobenzoyl group Proline moiety Enantiomer_S:port->CSP:port Steric Hindrance, Weaker Interactions Strong_Interaction Stronger Interaction (Higher Retention) CSP->Strong_Interaction Weak_Interaction Weaker Interaction (Lower Retention) CSP->Weak_Interaction Separation Separated Enantiomers Strong_Interaction->Separation Weak_Interaction->Separation

Caption: Interactions between enantiomers and a chiral stationary phase.

References

Application Note and Protocol: Solid-Phase Extraction of Fluorinated Fentanyl Analogs from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fentanyl and its fluorinated analogs are potent synthetic opioids that pose a significant public health risk and a challenge for forensic and clinical toxicology laboratories.[1][2][3] Due to their high potency, extremely low concentrations are often present in biological samples, necessitating highly sensitive and specific analytical methods for their detection and quantification.[1][4] Solid-phase extraction (SPE) has emerged as a robust and reliable technique for the extraction and clean-up of these compounds from complex biological matrices such as whole blood, urine, and oral fluid prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5][6][7] This application note provides a detailed protocol for the solid-phase extraction of fluorinated fentanyl analogs and summarizes key performance data from various studies.

Logical Relationship: Analytical Workflow

The general workflow for the analysis of fluorinated fentanyl analogs from biological samples involves sample pre-treatment, solid-phase extraction, and subsequent analysis by LC-MS/MS. This process ensures the removal of matrix interferences and the concentration of analytes for sensitive detection.

Analytical Workflow cluster_pre_analysis Sample Preparation cluster_analysis Analysis Sample Biological Sample (Whole Blood, Urine, Oral Fluid) Pretreatment Sample Pre-treatment (e.g., addition of internal standard, pH adjustment) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE LCMS LC-MS/MS Analysis SPE->LCMS Eluate Data Data Acquisition and Processing LCMS->Data

Caption: General analytical workflow for the determination of fluorinated fentanyl analogs.

Experimental Protocols

This section details a common solid-phase extraction protocol for fluorinated fentanyl analogs from whole blood. This protocol can be adapted for other biological matrices like urine and oral fluid with minor modifications.

Materials:

  • SPE Cartridges: Mixed-mode cation exchange (e.g., ISOLUTE® HCX, EVOLUTE® EXPRESS CX) or supported liquid extraction (SLE) (e.g., ISOLUTE® SLE+).[6]

  • Internal Standard (IS) Solution: A solution containing isotopically labeled fentanyl analogs (e.g., Fentanyl-d5).[4]

  • Pre-treatment Solution: 1% Ammonium Hydroxide (NH₄OH) in water.[6][8]

  • Conditioning Solvent: Methanol.

  • Equilibration Solvent: Deionized Water.

  • Wash Solution 1: Deionized Water.

  • Wash Solution 2: Methanol/Water mixture (e.g., 50:50 v/v).

  • Elution Solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (e.g., 78:20:2 v/v/v) or Ethyl Acetate.[4][6]

  • Reconstitution Solvent: Mobile phase A/Mobile phase B mixture (e.g., 50:50 v/v).[6][8]

  • SPE Manifold (Vacuum or Positive Pressure).[6]

  • Sample Evaporation System (e.g., Biotage® SPE Dry 96).[6][8]

Protocol for Mixed-Mode Cation Exchange SPE:

  • Sample Pre-treatment: To 100 µL of whole blood, add the internal standard solution. Add 100 µL of 1% aqueous NH₄OH and vortex.[8]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.

    • Wash the cartridge with 1 mL of a methanol/water mixture.

  • Drying: Dry the cartridge thoroughly under vacuum or positive pressure.

  • Elution: Elute the analytes with 1 mL of the elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50 µL of the reconstitution solvent.[6][8]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Experimental Workflow: Solid-Phase Extraction

The following diagram illustrates the key steps involved in the solid-phase extraction protocol.

SPE_Workflow start Start pretreatment Sample Pre-treatment start->pretreatment conditioning Condition SPE Cartridge pretreatment->conditioning equilibration Equilibrate Cartridge conditioning->equilibration load Load Sample equilibration->load wash1 Wash with Water load->wash1 wash2 Wash with Methanol/Water wash1->wash2 dry Dry Cartridge wash2->dry elute Elute Analytes dry->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute end Ready for LC-MS/MS reconstitute->end

Caption: Step-by-step workflow for the solid-phase extraction of fentanyl analogs.

Data Presentation

The following tables summarize quantitative data from various studies on the SPE of fentanyl analogs.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Selected Fentanyl Analogs

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Reference
FentanylWhole Blood0.016 - 0.10.1 - 0.5[9]
o-FluorofentanylWhole Blood-0.1[6]
4-fluoro-isobutyryl-fentanylWhole Blood-0.1[6]
Various Analogs (n=14)Whole Blood & Oral Fluidas low as 0.1-[2]
Various AnalogsUrine0.002 - 0.041-[5]
Rema-fentanylUrine-1
AlfentanilUrine-1
Most Fentanyl AnalogsUrine-0.05

Table 2: Recovery Data for Selected Fentanyl Analogs

AnalyteMatrixRecovery (%)Concentration LevelReference
Various Analogs (n=13)Whole Blood38 - 140Low[9]
Various Analogs (n=13)Whole Blood33 - 96Medium[9]
Various Analogs (n=13)Whole Blood91 - 97High[9]
Fentanyl AnalogsUrine71 - 112-[9]
Various NPSBlood, Serum, Plasma49 - 119-[7]
Various AnalogsUrine66.7 - 1110.05 ng/mL

Signaling Pathway

Fentanyl and its fluorinated analogs exert their potent analgesic effects primarily by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor. The following diagram illustrates the generalized signaling pathway following MOR activation.

Opioid Receptor Signaling Pathway

Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Fentanyl Fluorinated Fentanyl Analog MOR μ-Opioid Receptor (MOR) Fentanyl->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux

Caption: Simplified μ-opioid receptor signaling pathway activated by fentanyl analogs.

Solid-phase extraction is a critical and effective sample preparation technique for the analysis of fluorinated fentanyl analogs in complex biological matrices. The choice of SPE sorbent and optimization of the protocol are crucial for achieving high recovery and low matrix effects, which are essential for accurate and precise quantification at the low concentrations typical of these potent opioids. The methods and data presented in this application note provide a solid foundation for researchers and scientists working on the detection and analysis of these challenging compounds.

References

Application Note: Enhanced Detection of 4-Aminobiphenyl (4-ANBP) using Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chemical derivatization of 4-aminobiphenyl (4-ANBP) for sensitive and robust quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). 4-ANBP, a known carcinogen, requires derivatization to improve its volatility, thermal stability, and chromatographic performance, thereby enabling lower detection limits. The primary method detailed here involves acylation with fluorinated anhydrides, specifically Pentafluoropropionic Anhydride (PFPA), which has been demonstrated to be highly effective. This document includes a step-by-step experimental protocol, a summary of expected quantitative performance, and a workflow diagram for clarity.

Introduction

4-Aminobiphenyl (4-ANBP) is an aromatic amine that is a recognized human urinary bladder carcinogen.[1] Its detection and quantification in various matrices, including biological samples and consumer products like hair dyes, are crucial for exposure assessment and risk management.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, direct analysis of 4-ANBP by GC-MS can be challenging due to its polarity, which can lead to poor peak shape and lower sensitivity.

Chemical derivatization is a technique used to modify an analyte to make it more suitable for a specific analytical method.[2][3] For GC-MS analysis of compounds containing active hydrogens, such as the amine group in 4-ANBP, acylation with fluorinated anhydrides is a common and effective strategy.[2][4] This process replaces the active hydrogen with a fluoroacyl group, resulting in a derivative that is more volatile, less polar, and more thermally stable.[2][5] Furthermore, the introduction of fluorine atoms enhances the sensitivity of detection, particularly when using negative ion chemical ionization (NICI) mass spectrometry.[6] This application note focuses on the use of Pentafluoropropionic Anhydride (PFPA) as the derivatizing agent for 4-ANBP.

Experimental Protocol: Derivatization of 4-ANBP with PFPA

This protocol is a synthesis of methodologies reported in the scientific literature.[5][7]

Materials and Reagents:

  • 4-Aminobiphenyl (4-ANBP) standard

  • Pentafluoropropionic Anhydride (PFPA), derivatization grade

  • Internal Standard (e.g., d9-4-ABP)

  • Trimethylamine (TMA) solution (0.05 M in a suitable solvent like benzene or toluene) or other base catalyst

  • Hexane or other suitable extraction solvent (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Nitrogen gas, high purity

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For calibration standards, prepare a stock solution of 4-ANBP in a suitable solvent. Create a series of working standards by serial dilution.

    • For unknown samples, perform an appropriate extraction to isolate the 4-ANBP. This may involve liquid-liquid extraction or solid-phase extraction.[1]

    • Spike the samples and standards with an internal standard (e.g., d9-4-ABP) to correct for extraction efficiency and derivatization yield.[7]

    • Evaporate the solvent from the prepared samples and standards to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried residue in the reaction vial, add a suitable volume of solvent (e.g., 500 µL of benzene or ethyl acetate).[5]

    • Add an acid scavenger or catalyst. For example, add 100 µL of 0.05 M TMA in benzene.[5]

    • Add the derivatizing agent. For example, add 10 µL of PFPA.[5]

    • Immediately cap the vial tightly.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture. Typical conditions are 30 minutes at room temperature or heating at 50-70°C for 15-30 minutes.[4][5][7] The optimal time and temperature may need to be determined empirically.

  • Work-up and Extraction:

    • After incubation, cool the reaction mixture to room temperature.

    • Quench the reaction and neutralize any excess reagent and acid by-products. This can be done by adding a basic aqueous solution, such as 5% ammonia in water.[5]

    • Vortex the mixture for several minutes to ensure thorough mixing and extraction of the derivatized analyte into the organic layer.[5]

    • Allow the layers to separate. Centrifugation can be used to facilitate phase separation.

    • Carefully transfer the organic (upper) layer containing the derivatized 4-ANBP to a clean vial.

    • Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject an aliquot of the final organic extract into the GC-MS system.

    • Suggested GC-MS Conditions:

      • Injector: Split/splitless, operated in splitless mode.

      • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

      • Oven Program: An appropriate temperature program to separate the derivatized 4-ANBP from other components. A starting temperature of around 40-70°C is often used.[8]

      • Carrier Gas: Helium at a constant flow rate.

      • MS Detector: Operated in either electron ionization (EI) or negative ion chemical ionization (NICI) mode. NICI mode can provide enhanced sensitivity for fluorinated derivatives.[6] Scan a suitable mass range to detect the characteristic ions of the derivatized 4-ANBP. The pentafluoropropionyl derivative of 4-ABP will have a molecular ion at m/z 315. A common fragment ion is observed at m/z 168, corresponding to the loss of the pentafluoropropionyl group.[9]

Quantitative Data Summary

The following table summarizes the reported quantitative performance for the analysis of 4-ANBP and other aromatic amines using fluorinated anhydride derivatization followed by GC-MS.

Derivatizing AgentAnalyteMatrixDetection Limit (LOD) / Quantitation Limit (LOQ)Reference
Heptafluorobutyric Anhydride (HFBA)4-AminobiphenylCigarette SmokeLOD: 0.05 ng/cigarette[6]
Pentafluoropropionic Anhydride (PFPA)4-Aminobiphenyl-LOD: 0.24 pg on-column[9]
Pentafluoropropionic Anhydride (PFPA)4-AminobiphenylDNA AdductsAdduct levels as low as 1 in 10⁸ nucleotides[7]

Experimental Workflow Diagram

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis Sample Sample/ Standard InternalStd Add Internal Standard Sample->InternalStd Extraction Extraction & Drying AddReagents Add Solvent, Catalyst & PFPA Extraction->AddReagents InternalStd->Extraction Incubation Incubation (Heat/Time) AddReagents->Incubation Quench Quench Reaction (e.g., NH4OH) Incubation->Quench ExtractDeriv Extract Derivative (Organic Solvent) Quench->ExtractDeriv DryExtract Dry Extract (Na2SO4) ExtractDeriv->DryExtract GCMS GC-MS Analysis DryExtract->GCMS

Caption: Workflow for 4-ANBP derivatization with PFPA for GC-MS analysis.

Conclusion

Derivatization of 4-aminobiphenyl with pentafluoropropionic anhydride is a highly effective method to enhance its analytical characteristics for GC-MS analysis. The resulting pentafluoropropionyl derivative is more volatile and thermally stable, leading to improved chromatographic peak shape and significantly lower detection limits.[6][9] The protocol provided in this application note offers a robust and sensitive approach for the quantitative analysis of 4-ANBP in various matrices, which is essential for researchers and professionals in the fields of toxicology, environmental science, and drug development. The use of an internal standard is highly recommended to ensure accurate and precise quantification.

References

Troubleshooting & Optimization

Troubleshooting peak tailing in HPLC analysis of Meta-fluoro 4-ANBP

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of Meta-fluoro 4-ANBP

This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for peak tailing when analyzing this compound?

A1: The most frequent cause of peak tailing for this compound is secondary chemical interactions between the analyte and the stationary phase.[1] this compound, with its amine functional groups, is a basic compound.[2][3] On standard silica-based reversed-phase columns (like C18), residual acidic silanol groups (Si-OH) on the silica surface can become ionized (Si-O⁻), especially at a mobile phase pH above 3.0.[3][4][5] The positively charged basic analyte can then interact with these ionized silanols, creating a secondary, non-ideal retention mechanism that leads to asymmetrical peaks with a distinct "tail".[6][7]

Q2: How can I quantitatively measure if my peak tailing is significant?

A2: You can measure peak asymmetry using the Tailing Factor (Tf), also known as the USP tailing factor. A common calculation is:

Tf = W₀.₀₅ / 2A

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • A is the distance from the leading edge of the peak to the peak maximum at 5% height.

A perfectly symmetrical (Gaussian) peak has a Tf of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing.[8]

Q3: My peak shape for this compound has suddenly started tailing. What is the first thing I should check?

A3: If peak tailing appears suddenly, the first step is to investigate potential issues with the column and system integrity.

  • Column Contamination: The column inlet frit or the head of the column may be blocked by particulates from your sample or mobile phase.[6] Consider flushing the column or, if you have one, replacing the guard column.[6]

  • Column Void: A void or channel may have formed at the head of the column bed due to pressure shocks or degradation.[1] This often results in tailing or split peaks.

  • System Leaks or Dead Volume: Check for loose fittings between the injector, column, and detector, as this can introduce extra-column volume and cause peak distortion.[4]

Q4: How does the mobile phase pH affect the peak shape of a basic compound like this compound?

A4: Mobile phase pH is critical for controlling the peak shape of basic compounds. To minimize unwanted interactions with acidic silanol groups on the column, you should adjust the pH to suppress the ionization of either the silanols or the analyte.[8]

  • Low pH (e.g., pH 2-3): At a low pH, the residual silanol groups are protonated (Si-OH) and therefore neutral, reducing their ability to interact with the protonated, positively charged basic analyte. This is a very common strategy to improve peak shape for bases.[8]

  • High pH (e.g., pH > 8): At a higher pH, the basic analyte is in its neutral form, which reduces its interaction with ionized silanols. However, you must ensure your column is stable at high pH, as traditional silica-based columns can dissolve.[3]

Q5: Could my sample preparation be causing the peak tailing?

A5: Yes, several aspects of sample preparation can lead to poor peak shape.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., more non-polar in reversed-phase) than your mobile phase, it can cause peak distortion, including tailing.[1][4] Whenever possible, dissolve your sample in the initial mobile phase.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a "shark-fin" shaped peak, a specific type of tailing.[1][9] Try reducing the injection volume or diluting the sample.[8][9]

Q6: When should I consider replacing my HPLC column?

A6: You should consider replacing your column when performance does not improve after troubleshooting other factors. Key indicators that a column may be at the end of its life include:

  • Persistent peak tailing or splitting that cannot be resolved by mobile phase adjustments or column flushing.

  • A significant and irreversible increase in backpressure.[8]

  • Loss of resolution and theoretical plates (efficiency).[8]

  • The formation of a void at the column inlet that cannot be fixed.

Troubleshooting Guide for Peak Tailing

This section provides a systematic approach to diagnosing and resolving peak tailing in the analysis of this compound.

Data Presentation: Causes and Solutions

The table below summarizes potential causes of peak tailing, their common symptoms, and recommended corrective actions.

Category Potential Cause Symptoms / Indicators Recommended Solution
Chemical & Method Secondary Silanol Interactions Persistent tailing specifically for basic compounds like this compound.Lower mobile phase pH to ~2-3 with a suitable buffer (e.g., phosphate or formate). Alternatively, add a tail-suppressing agent like triethylamine (TEA), though this is a less modern approach.[7][8]
Insufficient Buffer Capacity Poorly reproducible retention times and peak shapes, especially if the sample has a different pH.Ensure the buffer concentration is adequate (typically 10-50 mM) and the mobile phase pH is within +/- 1 pH unit of the buffer's pKa.
Sample Overload Peak shape worsens with increased injection volume/concentration; peak apex may shift to earlier retention times.Reduce the injection volume or dilute the sample.[1][8][9]
Sample Solvent Mismatch Distorted or split peaks, particularly for early-eluting compounds.Dissolve the sample in a solvent that is weaker than or equal in strength to the mobile phase.[4][8]
Column-Related Column Contamination / Blocked Frit Sudden increase in backpressure along with peak tailing.Disconnect and reverse flush the column (check manufacturer's instructions). If a guard column is used, replace it.[9]
Column Void / Bed Collapse Peaks become broad and tailing, often with a noticeable loss of efficiency (N).Replace the column. Voids are typically irreversible.[1]
Inappropriate Column Chemistry Chronic peak tailing for basic analytes even with method optimization.Use a column with a modern, high-purity "Type B" silica that has fewer residual silanols. Consider columns with end-capping or polar-embedded phases for better shielding of silanols.[5][8]
Instrument-Related Extra-Column Volume All peaks in the chromatogram are broad and may tail, not just the analyte of interest.Minimize tubing length and use narrow internal diameter tubing (e.g., 0.12 mm) between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.[4][5][8]
Detector Settings Symmetrical peak appears tailed in the chromatogram.Ensure the detector's data acquisition rate (sampling rate) is fast enough for the peak width. A slow detector time constant can also distort peak shape.[8]
Experimental Protocols

Protocol: Column Flushing and Cleaning

This protocol is a general guideline for cleaning a contaminated reversed-phase column. Always consult the column manufacturer's specific instructions first.

  • Disconnect the Column from the Detector: To prevent contaminants from flowing into the detector cell, disconnect the column outlet.

  • Initial Buffer Flush: Flush the column with your mobile phase without the buffer (e.g., if you use Acetonitrile/Water with phosphate buffer, flush with Acetonitrile/Water) for 15-20 column volumes to remove buffer salts.

  • Strong Solvent Wash (Reverse Direction):

    • Disconnect the column from the injector and reconnect it in the reverse direction.

    • Flush with a series of strong solvents at a low flow rate (e.g., 0.5 mL/min). A typical sequence for reversed-phase columns is:

      • 100% Water (20 column volumes)

      • 100% Acetonitrile (20 column volumes)

      • 100% Isopropanol (20 column volumes)

      • 100% Acetonitrile (20 column volumes)

  • Re-equilibration:

    • Return the column to the normal flow direction.

    • Flush with your mobile phase (including buffer) for at least 30-40 column volumes or until the baseline is stable.

  • Performance Check: Inject a standard to evaluate if the peak shape and pressure have been restored. If not, the column may be permanently damaged and require replacement.[8]

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for diagnosing the cause of peak tailing.

G cluster_0 start Observe Peak Tailing (Tf > 1.2) check_column Is column old or contaminated? Is guard column used? start->check_column check_system Are all peaks tailing? Check system suitability. start->check_system path_column Column-Related (Void, Contamination) check_column->path_column path_method Method-Related (pH, Buffer, Solvent) check_system->path_method No path_instrument Instrument-Related (Dead Volume, Leaks) check_system->path_instrument Yes sol_flush Flush / Replace Guard Column path_column->sol_flush sol_ph Adjust Mobile Phase pH (e.g., to pH 2-3) path_method->sol_ph sol_fittings Check Fittings / Tubing path_instrument->sol_fittings sol_replace Replace Column sol_flush->sol_replace

Caption: A workflow diagram for systematic troubleshooting of HPLC peak tailing.

Signaling Pathway: Chemical Cause of Peak Tailing

This diagram illustrates the secondary interaction between a basic analyte and an ionized silanol group on the HPLC stationary phase, which causes peak tailing.

Caption: Interaction between a basic analyte and a silanol site causing tailing.

References

Technical Support Center: Optimizing Collision Energy for MS/MS Fragmentation of 4-Aminobiphenyl (4-ANBP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing collision energy for the MS/MS fragmentation of 4-aminobiphenyl (4-ANBP).

Frequently Asked Questions (FAQs)

Q1: What is 4-aminobiphenyl (4-ANBP) and what is its molecular weight?

A1: 4-Aminobiphenyl (4-ANBP) is an organic compound with the chemical formula C₁₂H₁₁N. It is an amine derivative of biphenyl and is recognized as a human bladder carcinogen. Its molecular weight is 169.22 g/mol .[1][2] The protonated molecule ([M+H]⁺) will have a mass-to-charge ratio (m/z) of approximately 170.23.

Q2: Why is optimizing collision energy crucial for 4-ANBP analysis?

A2: Optimizing collision energy (CE) is a critical step in developing a sensitive and specific tandem mass spectrometry (MS/MS) method for 4-ANBP.[3][4] An optimal CE maximizes the production of specific fragment ions (product ions) from the initial precursor ion, leading to improved signal-to-noise ratios, lower limits of detection, and more reliable quantification.[3]

Q3: What are the expected precursor and product ions for 4-ANBP in positive ion mode ESI-MS/MS?

A3: In positive ion electrospray ionization (ESI), 4-ANBP will readily form a protonated molecule, [M+H]⁺, with an m/z of 170.2. The fragmentation of this precursor ion will produce several product ions. Based on the structure of 4-ANBP, common fragmentation pathways involve the cleavage of the bond between the two phenyl rings and fragmentation of the aromatic rings. While specific product ions should be determined empirically, potential fragments could include ions with m/z values corresponding to the biphenyl backbone and fragments of the aniline moiety.

Q4: How does the collision energy affect the fragmentation of 4-ANBP?

A4: The collision energy directly influences the internal energy imparted to the precursor ion upon collision with an inert gas in the collision cell.

  • Low Collision Energy: May not provide sufficient energy to induce fragmentation, resulting in a high abundance of the precursor ion and low intensity of product ions.

  • Optimal Collision Energy: Maximizes the formation of the desired product ion, leading to the highest signal intensity for a specific precursor-to-product ion transition.

  • High Collision Energy: Can lead to excessive fragmentation, breaking down the desired product ion into smaller, less specific fragments, which can decrease the signal intensity of the target product ion.

Q5: What is a typical starting range for collision energy optimization for a small molecule like 4-ANBP?

A5: For small molecules like 4-ANBP, a common starting point for collision energy optimization is a range of 10 to 40 eV.[5] It is recommended to perform a collision energy ramping experiment, where the CE is systematically varied across a range (e.g., 5 to 50 eV in 2 eV increments) to identify the optimal value for each specific precursor-to-product ion transition.[5]

Experimental Protocols

Protocol: Collision Energy Optimization for 4-ANBP using Direct Infusion

This protocol outlines the steps to determine the optimal collision energy for the MS/MS fragmentation of 4-ANBP using a direct infusion approach on a tandem mass spectrometer.

1. Preparation of 4-ANBP Standard Solution:

  • Prepare a stock solution of 4-ANBP in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • Dilute the stock solution to a working concentration of 100-1000 ng/mL in a solvent compatible with your mass spectrometer's mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Mass Spectrometer Setup and Direct Infusion:

  • Set up the mass spectrometer for positive ion mode electrospray ionization (ESI).
  • Infuse the 4-ANBP working standard solution into the mass spectrometer at a constant flow rate (e.g., 5-20 µL/min) using a syringe pump.
  • Tune the ion source parameters (e.g., capillary voltage, source temperature, nebulizer gas flow) to maximize the signal intensity and stability of the 4-ANBP precursor ion (m/z 170.2).

3. Product Ion Scan (MS2) to Identify Fragments:

  • Perform a product ion scan by selecting the precursor ion of 4-ANBP (m/z 170.2).
  • Apply a moderate collision energy (e.g., 20-25 eV) to generate a full fragment ion spectrum.
  • Identify the most abundant and specific product ions for use in Multiple Reaction Monitoring (MRM) or other targeted MS/MS experiments.

4. Collision Energy Ramping Experiment:

  • Select the desired precursor-to-product ion transitions (MRM transitions) identified in the previous step.
  • Create a method that ramps the collision energy across a predefined range (e.g., 5 to 50 eV) in discrete steps (e.g., 2 eV increments).
  • Ensure a sufficient dwell time at each collision energy step to obtain a stable signal.

5. Data Analysis and Determination of Optimal Collision Energy:

  • Acquire data while infusing the 4-ANBP standard and running the collision energy ramp method.
  • Plot the intensity of each product ion as a function of the collision energy.
  • The collision energy that yields the maximum intensity for a specific product ion is the optimal collision energy for that transition on your instrument.

Data Presentation

The following table provides an illustrative example of optimized Multiple Reaction Monitoring (MRM) parameters for 4-ANBP. Note: These values are for guidance only and should be determined empirically for your specific instrument and experimental conditions.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Hypothetical Optimized Collision Energy (eV)
170.2153.25020
170.2141.15025
170.2115.15030

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Signal for Precursor Ion 1. Incorrect mass spectrometer settings. 2. Suboptimal ionization or source parameters. 3. Sample concentration is too low.1. Verify the correct precursor ion m/z (170.2) is entered in the method. Ensure the instrument is in positive ion mode. 2. Re-tune the ion source parameters (capillary voltage, gas flows, temperature) to maximize the signal for m/z 170.2. 3. Prepare a more concentrated standard solution for infusion.
Poor or No Fragmentation 1. Collision energy is too low. 2. Collision cell gas pressure is too low.1. Increase the collision energy or perform a CE ramping experiment to find the optimal value. 2. Check and adjust the collision gas pressure according to the manufacturer's recommendations.
Weak Product Ion Signal 1. Collision energy is not optimized. 2. Precursor ion signal is weak. 3. Inefficient fragmentation pathway for the selected product ion.1. Perform a detailed collision energy optimization for the specific transition. 2. Troubleshoot the precursor ion signal first (see above). 3. Perform a product ion scan to identify more intense and stable fragment ions.
Inconsistent or Unstable Signal 1. Unstable electrospray. 2. Clogged infusion line or emitter. 3. Inconsistent flow from the syringe pump.1. Check for air bubbles in the infusion line. Ensure the solvent composition is appropriate for stable spray. 2. Clean or replace the infusion line and emitter. 3. Verify the syringe pump is functioning correctly and delivering a constant flow rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ms_setup MS Setup & Infusion cluster_optimization Optimization cluster_analysis Data Analysis prep_std Prepare 4-ANBP Standard Solution (100-1000 ng/mL) infuse Infuse Standard into MS prep_std->infuse tune_source Tune Ion Source for Precursor Ion (m/z 170.2) infuse->tune_source product_scan Perform Product Ion Scan (Identify Fragments) tune_source->product_scan select_transitions Select Precursor-Product Ion Transitions product_scan->select_transitions ce_ramp Run Collision Energy Ramp Experiment select_transitions->ce_ramp analyze_data Plot Product Ion Intensity vs. Collision Energy ce_ramp->analyze_data determine_optimal_ce Determine Optimal CE analyze_data->determine_optimal_ce

Caption: Experimental workflow for optimizing collision energy for 4-ANBP.

troubleshooting_tree cluster_precursor Precursor Ion Check cluster_fragmentation Fragmentation Check cluster_optimization Optimization start Low/No Product Ion Signal check_precursor Is Precursor Ion (m/z 170.2) Signal Strong & Stable? start->check_precursor no_precursor No check_precursor->no_precursor No yes_precursor Yes check_precursor->yes_precursor Yes troubleshoot_source Troubleshoot Source: - Check m/z settings - Re-tune source parameters - Increase sample concentration no_precursor->troubleshoot_source check_fragmentation Is there any fragmentation? yes_precursor->check_fragmentation no_fragmentation No check_fragmentation->no_fragmentation No yes_fragmentation Yes check_fragmentation->yes_fragmentation Yes increase_ce Increase Collision Energy & Check Collision Gas Pressure no_fragmentation->increase_ce optimize_ce Perform Collision Energy Ramp Experiment to Find Optimal CE for Each Transition yes_fragmentation->optimize_ce

Caption: Troubleshooting decision tree for low product ion signal.

References

Technical Support Center: Addressing Ion Suppression of Meta-fluoro 4-ANBP in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address ion suppression of Meta-fluoro 4-ANBP in electrospray ionization (ESI) mass spectrometry.

Understanding Ion Suppression in ESI-MS

Ion suppression is a common phenomenon in liquid chromatography-mass spectrometry (LC-MS) that can significantly impact the accuracy, sensitivity, and reproducibility of your results.[1] It occurs when co-eluting matrix components interfere with the ionization of the target analyte, in this case, this compound, leading to a decreased signal intensity.[2] ESI is particularly susceptible to these matrix effects.[3][4][5]

This guide will walk you through identifying, troubleshooting, and mitigating ion suppression for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (full name: N-(3-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine) is an analytical reference standard that is structurally similar to known opioids.[6][7] It is also a potential impurity in the synthesis of N-benzyl meta-fluoro norfentanyl.[6]

Technical Data for this compound:

PropertyValue
Formal Name N-(3-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine
CAS Number 131587-28-5
Molecular Formula C₁₈H₂₁FN₂
Formula Weight 284.4 g/mol
Purity ≥98%
Formulation A crystalline solid
Solubility DMF: 25 mg/ml, DMSO: 50 mg/ml, Ethanol: 100 mg/ml, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml

Source: Cayman Chemical[6]

Q2: What are the common causes of ion suppression for a compound like this compound?

A2: Given that this compound is an amine-containing compound, it is likely to be analyzed in positive ion mode. Common causes of ion suppression in positive ESI mode include:

  • High concentrations of salts: Non-volatile salts from buffers (e.g., phosphate buffers) or the sample matrix can reduce ionization efficiency.[2]

  • Co-eluting endogenous compounds: Biological samples contain numerous compounds like phospholipids, proteins, and amino acids that can co-elute with the analyte and compete for ionization.

  • Mobile phase additives: While some additives are necessary for chromatography, high concentrations of certain ion-pairing agents like trifluoroacetic acid (TFA) can cause significant signal suppression for basic compounds.[8][9]

  • High concentrations of the analyte itself or other sample components: ESI can be saturated at high concentrations, leading to a non-linear response and suppression.

Q3: How can I determine if my this compound signal is being suppressed?

A3: A common method is the post-column infusion experiment . This involves infusing a constant flow of a this compound standard into the MS detector while injecting a blank matrix sample onto the LC column. A dip in the baseline signal at the retention time of interest indicates the presence of ion-suppressing components from the matrix.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting and mitigating ion suppression for this compound.

Step 1: Sample Preparation Optimization

Effective sample preparation is the first and most critical step in reducing matrix effects.[2] The goal is to remove as many interfering components as possible while efficiently recovering this compound.

Recommended Sample Preparation Techniques:

TechniqueDescriptionAdvantages for this compound
Solid-Phase Extraction (SPE) A selective method to isolate the analyte from the matrix using a solid sorbent.Highly effective for cleaning up complex matrices like plasma and urine. Can be optimized for the specific properties of this compound.[3][10]
Liquid-Liquid Extraction (LLE) Separates the analyte based on its differential solubility in two immiscible liquids.A classic and effective technique for removing salts and highly polar interferences.
Protein Precipitation (PPT) A simple and fast method to remove proteins from biological samples, typically using acetonitrile or methanol.Quick but less selective. May not remove other interfering small molecules. Often requires further cleanup.[3]

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from a Biological Matrix (e.g., Plasma)

This is a general protocol that should be optimized for your specific application.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 2% formic acid in water).

  • Loading: Pre-treat the plasma sample (e.g., by diluting 1:1 with the equilibration buffer) and load it onto the cartridge.

  • Washing:

    • Wash 1: 1 mL of the weak buffer to remove polar interferences.

    • Wash 2: 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute this compound with 1 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Step 2: Chromatographic Separation Improvement

Optimizing the LC separation is crucial to separate this compound from co-eluting matrix components.

Strategies for Improved Chromatography:

  • Column Selection: Consider using a column with a different selectivity, such as a phenyl-hexyl column, which can provide alternative retention mechanisms for aromatic compounds like this compound.[11]

  • Gradient Optimization: Adjust the gradient slope and duration to maximize the separation between your analyte and any interfering peaks observed in the post-column infusion experiment.

  • Mobile Phase Modifiers:

    • Use volatile mobile phase additives like formic acid or ammonium formate, which are more compatible with MS than non-volatile salts.

    • If ion-pairing reagents are necessary, use them at the lowest effective concentration. Be aware that fluorinated acids like TFA can cause significant signal suppression.[8][9]

Example LC Method Parameters for Fentanyl Analogs (as a starting point for this compound):

ParameterRecommended Setting
Column Phenyl-Hexyl or C18, sub-2 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions.
Flow Rate Dependent on column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column)
Column Temperature 30-40 °C to ensure reproducible retention times.
Step 3: Mass Spectrometry Parameter Optimization

While less impactful on matrix-induced ion suppression, optimizing MS parameters ensures the best possible signal for this compound.

Key MS Parameters to Optimize:

  • Ionization Source: Electrospray ionization (ESI) is commonly used. Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for some compounds and may be worth evaluating.[3][4]

  • Ionization Polarity: Given the amine group, positive ion mode is the logical choice for this compound.

  • Precursor and Product Ions: For quantitative analysis using tandem mass spectrometry (MS/MS), carefully select precursor and product ions. A Thermo Fisher Scientific application note suggests a precursor ion m/z of 285.1761 for the isomeric para-fluoro 4-ANBP, which should be very similar for the meta isomer.[12]

  • Source Parameters: Optimize parameters like capillary voltage, source temperature, and gas flows to maximize the signal-to-noise ratio for your specific instrument and flow rate.

Visualization of Troubleshooting Workflow

The following diagram illustrates the logical workflow for addressing ion suppression.

IonSuppressionWorkflow Start Observe Low or Inconsistent Signal for this compound CheckSuppression Perform Post-Column Infusion Experiment Start->CheckSuppression SuppressionConfirmed Ion Suppression Confirmed CheckSuppression->SuppressionConfirmed Suppression Detected NoSuppression No Significant Suppression (Investigate Other Issues) CheckSuppression->NoSuppression No Suppression OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) SuppressionConfirmed->OptimizeSamplePrep OptimizeLC Improve Chromatographic Separation OptimizeSamplePrep->OptimizeLC OptimizeMS Optimize MS Parameters (Source, Polarity) OptimizeLC->OptimizeMS ReEvaluate Re-evaluate with Post-Column Infusion OptimizeMS->ReEvaluate IssueResolved Issue Resolved: Proceed with Analysis ReEvaluate->IssueResolved Suppression Mitigated FurtherTroubleshooting Further Troubleshooting (e.g., different ionization) ReEvaluate->FurtherTroubleshooting Suppression Persists

Caption: A logical workflow for troubleshooting ion suppression.

By following this structured approach, you can systematically identify and address the root causes of ion suppression, leading to more reliable and accurate quantitative results in your analysis of this compound.

References

Technical Support Center: Improving Chromatographic Resolution of 4-Aminobiphenyl (4-ANBP) Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic resolution of 4-Aminobiphenyl (4-ABP) and its positional isomers, 2-Aminobiphenyl (2-ABP) and 3-Aminobiphenyl (3-ABP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome challenges in separating these structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 4-ANBP positional isomers challenging?

A1: The positional isomers of aminobiphenyl (2-ABP, 3-ABP, and 4-ABP) possess the same molecular weight and similar physicochemical properties, making their separation difficult.[1] Their structural similarity results in comparable interactions with the stationary phase in chromatography, often leading to co-elution or poor resolution.

Q2: What are the primary chromatographic techniques for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the separation and analysis of aminobiphenyl isomers. HPLC offers versatility with various stationary and mobile phases, while GC-MS provides high sensitivity and specificity, especially when coupled with a mass spectrometric detector. Ion Mobility Spectrometry (IMS) has also been explored, particularly in the gas phase, to discriminate between the isomers.[1]

Q3: Which HPLC column is best for separating 4-ANBP isomers?

A3: The choice of column is critical and depends on the specific requirements of the analysis.

  • Reversed-Phase C18 (ODS) columns , such as Kromasil ODS, have demonstrated success in separating aminobiphenyl isomers, particularly when using a gradient elution with acetonitrile and water.

  • Phenyl-Hexyl columns can offer alternative selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analytes.[2][3][4] This can be particularly useful if co-elution is observed on a C18 column.

  • Mixed-mode columns , like Primesep D, which combine reversed-phase and ion-exclusion characteristics, have also been shown to effectively separate these isomers with good peak shape.[5]

Q4: What is a good starting point for mobile phase conditions in HPLC?

A4: A common starting point for reversed-phase HPLC is a gradient elution using acetonitrile and water. The addition of a mobile phase modifier is crucial for good peak shape and selectivity.

  • Acidic modifiers , such as 0.1% formic acid or acetic acid, are often used to protonate the amine groups of the analytes, which can reduce peak tailing and improve resolution.

  • Buffers , like ammonium formate, can also be employed to control the pH and ionic strength of the mobile phase, leading to more reproducible separations.[5]

Q5: Can derivatization improve the separation of these isomers in GC-MS?

A5: Yes, derivatization is a common strategy in GC-MS to improve the volatility and thermal stability of polar analytes like aminobiphenyls. Derivatizing the amine group can enhance chromatographic peak shape and improve separation efficiency.

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Isomers in HPLC

Question: My chromatogram shows overlapping or poorly resolved peaks for the aminobiphenyl isomers. How can I improve the separation?

Answer: Poor resolution is a common challenge that can be addressed by systematically optimizing several chromatographic parameters.

Troubleshooting Workflow for Poor Resolution

PoorResolution Start Poor Resolution / Co-elution CheckSystem Check System Suitability (Peak Shape, Efficiency) Start->CheckSystem OptimizeMobilePhase Optimize Mobile Phase CheckSystem->OptimizeMobilePhase System OK ChangeColumn Change Stationary Phase OptimizeMobilePhase->ChangeColumn No Improvement OptimizeTemp Adjust Column Temperature OptimizeMobilePhase->OptimizeTemp Partial Improvement Success Resolution Achieved OptimizeMobilePhase->Success Improvement ChangeColumn->Success Improvement OptimizeTemp->ChangeColumn No/Minor Improvement OptimizeTemp->Success Improvement

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

Detailed Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Solvent Ratio: If using a gradient, try a shallower gradient (e.g., a slower increase in the percentage of acetonitrile). This increases the interaction time of the analytes with the stationary phase and can improve the separation of closely eluting peaks.

    • Change Organic Solvent: If acetonitrile is used, consider switching to methanol. The different solvent properties can alter the selectivity of the separation.

    • Modify Mobile Phase pH: The ionization state of the aminobiphenyl isomers can be influenced by the mobile phase pH. Adjusting the pH with an acidic modifier (e.g., formic acid, acetic acid) or a buffer (e.g., ammonium formate) can alter their retention times and potentially improve separation.

  • Change the Stationary Phase:

    • Switch from C18 to Phenyl-Hexyl: If you are using a C18 column, a Phenyl-Hexyl column can provide alternative selectivity for aromatic compounds due to π-π interactions.[2][3][4] This can be a very effective way to resolve isomers that co-elute on a C18 phase.

    • Consider a Mixed-Mode Column: A column with mixed-mode characteristics (e.g., reversed-phase and ion-exchange) can offer unique selectivity that may resolve the isomers.

  • Adjust Column Temperature:

    • Lowering the column temperature can sometimes increase retention and improve resolution, although it will also increase analysis time and backpressure. Conversely, increasing the temperature can improve efficiency but may decrease retention. The effect of temperature on selectivity should be evaluated empirically.

  • Decrease Flow Rate:

    • Reducing the flow rate can lead to better resolution by allowing more time for the analytes to interact with the stationary phase. However, this will also result in longer run times.

Issue 2: Peak Tailing for Aminobiphenyl Peaks in HPLC

Question: The peaks for my aminobiphenyl isomers are showing significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds like aminobiphenyls is often caused by secondary interactions with the stationary phase.

Troubleshooting Steps for Peak Tailing:

  • Acidify the Mobile Phase: The primary cause of tailing for basic analytes is often the interaction of the protonated amine with acidic silanol groups on the silica-based stationary phase. Adding a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase will protonate the silanol groups, minimizing these secondary interactions and leading to more symmetrical peaks.

  • Use a Mobile Phase Buffer: A buffer, such as ammonium formate or ammonium acetate at a low pH (e.g., 3-4), can help maintain a consistent pH and ionic strength, which can improve peak shape.

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve peak shape. The competing base will interact with the active silanol sites, reducing their availability to interact with the analytes.

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.

  • Check for Column Contamination: Peak tailing can also be a sign of a contaminated or aging column. Try flushing the column with a strong solvent or, if the problem persists, replace the column.

Issue 3: Inconsistent Retention Times in HPLC

Question: The retention times for my aminobiphenyl isomers are shifting between injections. What could be the cause?

Answer: Fluctuating retention times can be caused by several factors related to the HPLC system and mobile phase preparation.

Troubleshooting Steps for Inconsistent Retention Times:

  • Ensure Proper Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. This is especially important when using a new mobile phase or after the system has been idle. Flushing the column with 10-20 column volumes of the mobile phase is generally recommended.

  • Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump, leading to an inconsistent flow rate and, consequently, shifting retention times. Degas the mobile phase before use using sonication, vacuum filtration, or an inline degasser.

  • Check for Leaks: Inspect the HPLC system for any leaks, particularly around fittings and pump seals. A leak can cause a drop in pressure and an inconsistent flow rate.

  • Verify Pump Performance: Ensure the pump is delivering a constant and accurate flow rate. If you suspect a problem with the pump, perform a flow rate accuracy test.

  • Maintain a Constant Column Temperature: Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature can affect mobile phase viscosity and lead to shifts in retention times.

Data Presentation

The following tables summarize quantitative data for the separation of aminobiphenyl isomers based on available information.

Table 1: HPLC Selectivity for Aminobiphenyl Isomers on a Kromasil ODS Column

Isomer PairSelectivity (α)
2-ABP / 3-ABP> 1.0
3-ABP / 4-ABP1.007

Selectivity (α) is the ratio of the retention factors of two adjacent peaks. A value greater than 1 indicates some degree of separation.

Table 2: GC-MS Retention Times for Aminobiphenyl Isomers

CompoundRetention Time (min)
2-Aminobiphenyl9.892
4-Aminobiphenyl12.154

Note: Data obtained from a specific GC-MS method and may vary with different instruments and conditions.

Experimental Protocols

Protocol 1: HPLC-UV Method for the Separation of Aminobiphenyl Isomers

This protocol provides a starting point for developing a robust HPLC method for the separation of 2-ABP, 3-ABP, and 4-ABP.

Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: Kromasil ODS, 5 µm, 4.6 x 250 mm or a Phenyl-Hexyl column of similar dimensions.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample Solvent: Acetonitrile or a mixture of acetonitrile and water.

  • Standards: Individual standards of 2-ABP, 3-ABP, and 4-ABP.

Experimental Workflow for HPLC Method Development

HPLC_Workflow Prep Sample and Standard Preparation Setup HPLC System Setup (Column, Mobile Phases) Prep->Setup Gradient Initial Gradient Elution (e.g., 10-90% B over 20 min) Setup->Gradient Evaluate Evaluate Chromatogram (Resolution, Peak Shape) Gradient->Evaluate Optimize Optimize Gradient and/or Mobile Phase Composition Evaluate->Optimize Suboptimal Finalize Finalize Method and Validate Evaluate->Finalize Optimal Optimize->Evaluate

Caption: A typical workflow for developing an HPLC method for aminobiphenyl isomer separation.

Procedure:

  • Sample Preparation: Prepare individual stock solutions of 2-ABP, 3-ABP, and 4-ABP in the sample solvent at a concentration of approximately 1 mg/mL. Prepare a mixed standard solution containing all three isomers at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

    • Gradient Program (starting point):

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Analysis: Inject the mixed standard solution and monitor the separation.

  • Optimization: Based on the initial results, adjust the gradient slope, initial and final mobile phase compositions, and flow rate to achieve baseline separation of all three isomers.

Protocol 2: GC-MS Method for the Analysis of Aminobiphenyl Isomers

This protocol provides a general framework for the GC-MS analysis of aminobiphenyl isomers. Optimization of the temperature program and other parameters may be necessary.

Instrumentation and Consumables:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (or similar).

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Sample Solvent: Hexane or ethyl acetate.

Procedure:

  • Sample Preparation: Prepare a solution of the aminobiphenyl isomers in the chosen solvent at a concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

  • GC Oven Temperature Program (starting point):

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 350.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Analysis: Inject the sample and acquire the data in full scan mode. For quantitative analysis, selected ion monitoring (SIM) can be used for enhanced sensitivity and specificity.

  • Optimization: Adjust the temperature program (initial temperature, ramp rates, and final hold time) to optimize the separation of the isomers. The split ratio can also be adjusted to control the amount of sample introduced into the column.

References

Technical Support Center: Analysis of Fluorinated Fentanyl Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing in-source fragmentation of fluorinated fentanyl analogs during liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for fluorinated fentanyl analog analysis?

A1: In-source fragmentation (ISF) is the breakdown of an analyte ion within the ion source of a mass spectrometer, prior to mass analysis. This is problematic because it can reduce the abundance of the intended precursor ion (the protonated molecule, [M+H]⁺), leading to decreased sensitivity and making it difficult to achieve low limits of detection and quantification.[1][2] For fluorinated fentanyl analogs, ISF can complicate identification and quantification, as the resulting fragment ions may be common across different analogs, leading to potential misidentification.[3][4][5]

Q2: What are the most common fragment ions observed for fluorinated fentanyl analogs?

A2: The fragmentation of fentanyl analogs is well-characterized. A common fragmentation event involves the cleavage of the amide bond, leading to the formation of a characteristic piperidine-containing ion. For many fentanyl analogs, a prominent fragment ion is observed at a mass-to-charge ratio (m/z) of 188, corresponding to the N-phenethylpiperidine portion of the molecule.[3][5][6] Another common fragment has an m/z of 105, which is a subsequent fragment of the m/z 188 ion.[3][6] The specific m/z values will vary depending on the substitutions on the fentanyl core structure.

Q3: Can the choice of ionization technique affect in-source fragmentation?

A3: Yes, the ionization technique plays a crucial role. Electrospray ionization (ESI) is a "soft" ionization technique that generally minimizes fragmentation compared to harder techniques like electron ionization (EI).[7][8] However, even with ESI, the conditions within the ion source can be energetic enough to cause fragmentation.[9] Atmospheric pressure chemical ionization (APCI) can also be used and is known for producing protonated molecules, but like ESI, is susceptible to in-source fragmentation depending on the settings.[3][4][6]

Q4: How does the mobile phase composition influence in-source fragmentation?

A4: The mobile phase composition, including the solvent and additives, can affect the ionization efficiency and the stability of the resulting ions. The presence of water in the mobile phase has been shown to influence the formation of different protomers (isomers that differ only in the site of protonation) of fentanyl analogs in the gas phase.[7][10][11] The stability of these protomers can differ, potentially impacting their susceptibility to fragmentation. Using mobile phase modifiers like ammonium formate and formic acid can help promote the formation of a stable [M+H]⁺ ion.[12]

Troubleshooting Guide

Below are common issues related to in-source fragmentation and steps to resolve them.

Problem Potential Cause Troubleshooting Steps
Low abundance of the precursor ion ([M+H]⁺) and high abundance of fragment ions. Excessive energy in the ion source.1. Reduce Capillary/Spray Voltage: A lower voltage can decrease the energy of the ionization process.[12] 2. Optimize Source Temperatures: Lower the gas temperature (nebulizer and drying gas) to reduce thermal decomposition of the analyte.[12] 3. Decrease Fragmentor/Nozzle-Skimmer Voltage: This voltage difference significantly influences the energy imparted to the ions as they enter the mass spectrometer. A lower value will result in "softer" ionization conditions.
Inconsistent fragmentation patterns between runs. Fluctuations in ion source conditions or mobile phase delivery.1. Ensure Stable Spray: Visually inspect the ESI spray if possible. An unstable spray can lead to inconsistent ionization. Adjust the nebulizer gas flow to stabilize the spray. 2. Check for Mobile Phase Inconsistencies: Ensure proper mixing and degassing of the mobile phase. Variations in solvent composition or pH can alter ionization efficiency and fragmentation.[10] 3. Allow for System Equilibration: Ensure the LC-MS system is fully equilibrated with the mobile phase before starting the analytical run.[12]
Presence of multiple adducts (e.g., [M+Na]⁺, [M+K]⁺) that may be less stable. Contamination of the mobile phase or sample with salts.1. Use High-Purity Solvents and Additives: Ensure that all mobile phase components are LC-MS grade. 2. Clean the Ion Source: Salt buildup in the ion source can promote adduct formation. Follow the manufacturer's protocol for cleaning the source components.

Experimental Protocols

General LC-MS/MS Method for Fluorinated Fentanyl Analogs

This protocol is a general guideline based on common practices found in the literature.[12][13] Optimization is necessary for specific analogs and instrument platforms.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 or Biphenyl reversed-phase column is commonly used for the separation of fentanyl analogs.[12][13]

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.[12]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[12][13]

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A (e.g., 90-95%) and ramp to a high percentage of Mobile Phase B over several minutes to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.[12][13]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[12]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for qualitative analysis.

  • Source Parameters (to be optimized for minimizing fragmentation):

    • Capillary Voltage: 3000 - 4000 V.[12]

    • Gas Temperature: 300 - 350 °C.[12]

    • Gas Flow: 8 - 12 L/min.[12]

    • Fragmentor/Nozzle-Skimmer Voltage: Start with low values and gradually increase to find the optimal balance between signal intensity and fragmentation.

Visualizations

Troubleshooting Workflow for In-Source Fragmentation

Troubleshooting_Workflow start Problem: High In-Source Fragmentation check_precursor Is the [M+H]+ ion intensity low? start->check_precursor check_fragments Are fragment ions (e.g., m/z 188, 105) dominant? check_precursor->check_fragments Yes adjust_source Adjust Ion Source Parameters check_fragments->adjust_source Yes reduce_voltage Reduce Capillary/Spray Voltage adjust_source->reduce_voltage reduce_temp Reduce Gas Temperature adjust_source->reduce_temp reduce_frag Reduce Fragmentor Voltage adjust_source->reduce_frag evaluate Evaluate Results reduce_voltage->evaluate reduce_temp->evaluate reduce_frag->evaluate check_mobile_phase Review Mobile Phase & LC Conditions verify_solvents Use High-Purity Solvents & Additives check_mobile_phase->verify_solvents check_gradient Ensure Stable Gradient & Flow Rate check_mobile_phase->check_gradient verify_solvents->evaluate check_gradient->evaluate evaluate->check_mobile_phase No Improvement end Problem Resolved evaluate->end Fragmentation Reduced

Caption: A logical workflow for diagnosing and mitigating in-source fragmentation.

Primary Fragmentation Pathway of a Fluorinated Fentanyl Analog

Fragmentation_Pathway cluster_source Ion Source cluster_analyzer Mass Analyzer precursor Fluorofentanyl [M+H]+ fragment1 Fragment 1 (e.g., m/z 188) precursor->fragment1 In-Source Fragmentation detected_precursor Detected [M+H]+ precursor->detected_precursor Desired Path fragment2 Fragment 2 (e.g., m/z 105) fragment1->fragment2 Further Fragmentation detected_fragments Detected Fragments fragment1->detected_fragments Undesired Path fragment2->detected_fragments Undesired Path

Caption: In-source fragmentation leads to premature breakdown of the analyte.

References

Dealing with co-eluting interferences in 4-ANBP analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-aminobiphenyl (4-ANBP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analytical workflow, with a specific focus on resolving co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in 4-ANBP analysis?

The most common co-eluting interferences in 4-ANBP analysis are its positional isomers: 2-aminobiphenyl (2-ABP) and 3-aminobiphenyl (3-ABP). Due to their similar chemical structures and physicochemical properties, they often exhibit close retention times to 4-ANBP under standard reversed-phase chromatography conditions, making their separation challenging.[1] Another potential source of interference can be metabolites of 4-ANBP, such as N-acetyl-4-aminobiphenyl, and endogenous components from complex matrices like urine.

Q2: How can I confirm if a peak co-eluting with 4-ANBP is an isomer?

If you suspect co-elution with an isomer, the primary method of confirmation is to use a mass spectrometer. Since 4-ANBP, 2-ABP, and 3-ABP are isomers, they will have the same precursor ion mass-to-charge ratio (m/z). However, their product ion spectra upon fragmentation (MS/MS) may show different fragmentation patterns or ion ratios, which can be used for differentiation. If you do not have access to a mass spectrometer with fragmentation capabilities, using a different chromatography column with alternative selectivity or modifying the mobile phase composition can help to resolve the isomers.

Q3: Can metabolites of 4-ANBP co-elute with the parent compound?

Metabolites of 4-ANBP, such as N-acetyl-4-aminobiphenyl and 4-ABP glucuronide, are often present in biological samples.[2] While co-elution is possible, it is generally less common than with positional isomers in reversed-phase chromatography. The addition of an acetyl or a glucuronide group significantly increases the polarity of the molecule. In a reversed-phase system, where less polar compounds are retained longer, these more polar metabolites would be expected to elute earlier than 4-ANBP. However, depending on the specific chromatographic conditions, peak tailing or poor separation could lead to overlap.

Q4: What are "matrix effects" and how can they interfere with 4-ANBP analysis?

Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, and other endogenous molecules in urine or plasma). This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which will result in inaccurate quantification of 4-ANBP. Matrix effects are a significant challenge in LC-MS/MS analysis of biological samples.

Troubleshooting Guides

Problem 1: Poor chromatographic resolution between 4-ANBP and a suspected interfering peak.

This is a common issue, often observed as a broad, shouldered, or split peak where a single, sharp 4-ANBP peak is expected.

Troubleshooting Workflow for Poor Resolution:

Troubleshooting_Poor_Resolution start Poor Peak Resolution check_isomer Are you expecting positional isomers (2-ABP, 3-ABP)? start->check_isomer check_metabolite Could the interference be a metabolite? check_isomer->check_metabolite No solution_isomer Optimize Chromatography for Isomer Separation: - Use a mixed-mode column (e.g., Primesep D). - Adjust mobile phase pH and buffer. - Change organic modifier (ACN vs. MeOH). check_isomer->solution_isomer Yes check_matrix Is the sample from a complex matrix (e.g., urine)? check_metabolite->check_matrix No solution_metabolite Modify Gradient: - Steeper gradient to separate more polar metabolites. - Analyze metabolite standards if available. check_metabolite->solution_metabolite Yes solution_matrix Improve Sample Preparation: - Dilute the sample. - Perform Solid Phase Extraction (SPE). - Use a matrix-matched calibration curve. check_matrix->solution_matrix Yes end Resolution Improved solution_isomer->end solution_metabolite->end solution_matrix->end

Caption: Troubleshooting workflow for poor peak resolution in 4-ANBP analysis.

Solutions:

  • Method Optimization for Isomer Separation:

    • Column Selection: Standard C18 columns may not provide sufficient selectivity to separate aminobiphenyl isomers. Consider using a mixed-mode stationary phase, such as a Primesep D column, which utilizes a combination of reversed-phase and ion-exchange interactions to improve separation.[1]

    • Mobile Phase pH and Buffer: The ionization state of aminobiphenyls is pH-dependent. Adjusting the pH of the mobile phase with a buffer (e.g., ammonium formate or acetic acid) can alter the retention times and selectivity between the isomers.[1]

    • Organic Modifier: Switching the organic modifier in the mobile phase (e.g., from acetonitrile to methanol or vice versa) can change the selectivity of the separation due to different interactions with the stationary phase.

  • Resolving Metabolite Interference:

    • Gradient Adjustment: Since metabolites are generally more polar, they are likely to elute earlier than 4-ANBP in a reversed-phase gradient. If you suspect co-elution, try making the initial part of your gradient shallower to increase the separation of early-eluting compounds.

  • Mitigating Matrix Effects:

    • Sample Dilution: A simple first step is to dilute the sample with the initial mobile phase. This can reduce the concentration of interfering matrix components.

    • Solid Phase Extraction (SPE): For complex matrices, a cleanup step using SPE is highly recommended. This will help to remove a significant portion of the matrix components prior to LC-MS analysis.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples. This helps to compensate for consistent matrix effects.

Problem 2: Inconsistent retention times for 4-ANBP.

Fluctuating retention times can lead to misidentification of peaks and inaccurate integration.

Logical Flow for Diagnosing Retention Time Instability:

Retention_Time_Instability start Inconsistent Retention Times check_equilibration Is the column properly equilibrated? start->check_equilibration check_mobile_phase Is the mobile phase composition stable? check_equilibration->check_mobile_phase Yes solution_equilibration Increase column equilibration time. check_equilibration->solution_equilibration No check_pump Is the pump pressure stable? check_mobile_phase->check_pump Yes solution_mobile_phase Prepare fresh mobile phase. Degas solvents properly. check_mobile_phase->solution_mobile_phase No check_temperature Is the column temperature controlled? check_pump->check_temperature Yes solution_pump Check for leaks. Purge the pump. check_pump->solution_pump No solution_temperature Use a column oven for stable temperature. check_temperature->solution_temperature No end Stable Retention Times check_temperature->end Yes solution_equilibration->end solution_mobile_phase->end solution_pump->end solution_temperature->end

Caption: Diagnostic workflow for unstable retention times in 4-ANBP analysis.

Solutions:

  • Ensure Proper Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. This is particularly important for gradient methods.

  • Check Mobile Phase Preparation: Inconsistent mobile phase composition can lead to retention time shifts. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

  • Verify Pump Performance: Fluctuations in pump pressure can indicate a leak in the system or air bubbles in the pump head. Check for leaks and purge the pump if necessary.

  • Control Column Temperature: Use a column oven to maintain a constant temperature. Temperature fluctuations can significantly impact retention times.

Experimental Protocols

Protocol 1: HPLC Method for the Separation of 4-ANBP and its Isomers

This protocol is a starting point for separating 4-aminobiphenyl from its 2- and 3-isomers.

  • Column: Primesep D, 4.6 x 150 mm, 5 µm[1]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: 30% B for 5 minutes, then ramp to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 250 nm or MS/MS

Protocol 2: Sample Preparation for 4-ANBP in Urine
  • Enzymatic Hydrolysis (for total 4-ANBP):

    • To 1 mL of urine, add a suitable internal standard.

    • Add β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites.

    • Incubate at 37 °C for a specified time (e.g., 2-4 hours or overnight).

  • Solid Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute 4-ANBP with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Mass Spectrometric Data for 4-ANBP and its Isomers

CompoundMolecular FormulaMonoisotopic Mass (Da)Precursor Ion (m/z) [M+H]⁺Example Product Ions (m/z)
4-Aminobiphenyl (4-ANBP)C₁₂H₁₁N169.0891170.1152.1, 128.1
2-Aminobiphenyl (2-ABP)C₁₂H₁₁N169.0891170.1152.1, 128.1
3-Aminobiphenyl (3-ABP)C₁₂H₁₁N169.0891170.1152.1, 128.1

Note: Product ions can vary depending on the collision energy and the mass spectrometer used. It is essential to optimize these parameters for your specific instrument.

Table 2: Example Chromatographic Data for Aminobiphenyl Isomers

CompoundRetention Time (min) - Example
2-Aminobiphenyl5.2
3-Aminobiphenyl5.8
4-Aminobiphenyl6.5

Disclaimer: The retention times provided are for illustrative purposes only and will vary depending on the specific HPLC system, column, and mobile phase conditions used.

References

Technical Support Center: Enhancing Low-Level Detection of Meta-fluoro 4-ANBP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for enhancing the sensitivity of low-level detection of Meta-fluoro 4-ANBP. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during the analytical detection of this compound, particularly when aiming for high sensitivity.

Problem Potential Cause Suggested Solution
No or Low Signal/Peak Intensity Improper Sample Preparation: Analyte loss during extraction or dilution.- Optimize solid-phase extraction (SPE) protocol. Use a sorbent with appropriate chemistry for this compound. - Minimize sample transfers. - Ensure the final sample solvent is compatible with the initial mobile phase to prevent peak distortion.
Suboptimal Instrument Parameters: Incorrect settings for mass spectrometry or HPLC-UV detection.- For MS: Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature). Perform tuning with a this compound standard. - For HPLC-UV: Ensure the detection wavelength is set to the absorbance maximum of this compound (~250 nm).[1]
Analyte Degradation: Instability of this compound in the sample matrix or during analysis.- Store stock solutions and samples at -20°C for long-term stability.[1] - Prepare fresh working solutions daily. - Investigate the pH of the sample and mobile phase for optimal stability.
Insufficient Method Sensitivity: The current analytical method is not sensitive enough for the concentration of the analyte.- Employ sensitivity enhancement techniques such as chemical derivatization to improve ionization efficiency in MS.[2] - Utilize large-volume injection coupled with online solid-phase enrichment.[3][4]
Poor Peak Shape (Tailing, Fronting, or Broadening) Column Overload: Injecting too high a concentration of the analyte.- Dilute the sample. - Use a column with a higher loading capacity.
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase or system components.- Adjust mobile phase pH to ensure the analyte is in a single ionic state. - Add a small percentage of a competing amine (e.g., triethylamine) to the mobile phase to block active sites on the column.
Incompatible Injection Solvent: The solvent used to dissolve the sample is much stronger than the mobile phase.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase.- Implement a column washing step after each run. - Use a guard column to protect the analytical column.[5] - If the problem persists, replace the column.
Inconsistent Retention Times Mobile Phase Preparation Issues: Inaccurate composition or inadequate degassing.- Prepare mobile phases gravimetrically for better accuracy.[5] - Ensure thorough mixing and degassing of the mobile phase before use.[6]
Pump Malfunction: Fluctuations in flow rate due to air bubbles or faulty check valves.- Purge the pump to remove air bubbles. - Clean or replace pump check valves if necessary.[6]
Temperature Fluctuations: Changes in ambient temperature can affect retention times.- Use a column oven to maintain a constant temperature.
High Background Noise or Baseline Drift Contaminated Mobile Phase or System: Impurities in solvents or buildup of contaminants in the HPLC/MS system.- Use high-purity HPLC or LC-MS grade solvents and reagents. - Flush the system with a strong solvent to remove contaminants.
Detector Issues: Lamp degradation (UV) or detector contamination (MS).- Check the detector lamp's energy output and replace if necessary. - Clean the mass spectrometer's ion source.
Improper Mobile Phase Mixing (for gradient elution): Inefficient mixing of solvents leading to baseline fluctuations.- Ensure the gradient mixer is functioning correctly. - Introduce a small amount of the strong solvent in the initial mobile phase to reduce baseline shifts.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to its detection?

A1: this compound, or N-(3-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine, is an analytical reference standard.[1] Its key properties are summarized below:

PropertyValue
Molecular FormulaC₁₈H₂₁FN₂[1][7]
Molecular Weight284.4 g/mol [1][7]
Purity≥98%[1]
FormulationA crystalline solid[1]
SolubilityDMF: 25 mg/mL, DMSO: 50 mg/mL, Ethanol: 100 mg/mL, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/mL[1]
λmax250 nm[1]

Q2: Which analytical techniques are most suitable for the low-level detection of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer (HRMS), is a powerful technique for both qualitative and quantitative analysis of this compound at low levels.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.[1] For HPLC with UV detection, sensitivity might be limited for trace-level analysis.

Q3: How can I improve the sensitivity of my LC-MS method for this compound?

A3: To enhance sensitivity, consider the following strategies:

  • Method Optimization: Fine-tune the mobile phase composition, gradient profile, and flow rate to achieve optimal peak shape and signal-to-noise ratio.

  • Sample Pre-concentration: Utilize solid-phase extraction (SPE) to concentrate the analyte from a larger sample volume.[3][4]

  • Large Volume Injection: Injecting a larger volume of the sample can increase the analyte mass on the column, leading to a stronger signal.[4]

  • Chemical Derivatization: Introduce a functional group to the this compound molecule that enhances its ionization efficiency in the mass spectrometer's ion source.[2]

Q4: Are there any known isomers of this compound that I should be aware of?

A4: Yes, ortho-fluoro 4-ANBP and para-fluoro 4-ANBP are isomers of this compound.[9][10] It is crucial to have a chromatographic method that can separate these isomers to ensure accurate identification and quantification.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific sample matrix.

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Load the sample (e.g., 1-10 mL of a biological fluid or environmental water sample, pre-treated as necessary) onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove interfering substances.

  • Elution: Elute the this compound from the cartridge with 1-2 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: High-Sensitivity LC-HRMS Method
  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column with a particle size of ≤2.7 µm is recommended for high resolution.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer Conditions (example for a Q-TOF or Orbitrap):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150°C.

    • Desolvation Gas Flow and Temperature: Optimize for the specific instrument.

    • Acquisition Mode: Full scan for screening and targeted MS/MS (or data-dependent acquisition) for confirmation and quantification.

    • Monitored Ion (for targeted analysis): The protonated molecule [M+H]⁺ of this compound (m/z 285.1761 for C₁₈H₂₂FN₂⁺).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_result Result Sample Sample Collection SPE Solid-Phase Extraction Sample->SPE Loading Evap Evaporation SPE->Evap Elution Recon Reconstitution Evap->Recon LC HPLC Separation Recon->LC Injection MS Mass Spectrometry Detection LC->MS Data Data Acquisition & Processing MS->Data Quant Quantification Data->Quant troubleshooting_logic Start Low/No Signal Check_Sample Verify Sample Prep & Analyte Stability Start->Check_Sample Check_Instrument Optimize Instrument Parameters (MS/HPLC) Start->Check_Instrument Enhance_Sensitivity Implement Sensitivity Enhancement Techniques Check_Sample->Enhance_Sensitivity If no improvement Check_Instrument->Enhance_Sensitivity If no improvement Signal_OK Signal Improved Enhance_Sensitivity->Signal_OK

References

Technical Support Center: Method Validation Challenges for Novel Psychoactive Substances (NPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of method validation for Novel Psychoactive Substances (NPS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of NPS.

Analyte Identification and Confirmation

Question: My GC-MS analysis of a suspected synthetic cathinone is producing ambiguous results, with several potential isomers showing similar fragmentation patterns. How can I achieve a more definitive identification?

Answer: Isomeric differentiation is a significant challenge in NPS analysis as many isomers exhibit nearly identical mass spectra.[1][2] To address this, consider the following strategies:

  • Gas Chromatography-Infrared Detection (GC-IRD): This technique provides information about the molecular structure based on the absorption of infrared radiation, which is often unique for different positional isomers.[3]

  • Optimize Chromatographic Separation: Fine-tuning the GC method, such as using a longer column, a different stationary phase, or a slower temperature ramp, can often improve the separation of isomers based on subtle differences in their physical and chemical properties.

  • Derivatization: Chemical derivatization can introduce specific functional groups to the isomers, potentially leading to different fragmentation patterns in the mass spectrometer that aid in their differentiation.[2]

Question: I am developing an LC-MS/MS method for a new synthetic cannabinoid, but I am struggling to find a stable precursor ion and consistent product ions for Multiple Reaction Monitoring (MRM). What could be the issue?

Answer: The diverse and rapidly evolving structures of synthetic cannabinoids can make MRM method development challenging. Here are some troubleshooting steps:

  • Source Conditions Optimization: The stability of the precursor ion is highly dependent on the electrospray ionization (ESI) source conditions. Experiment with different source temperatures, gas flows, and capillary voltages to find the optimal settings that minimize in-source fragmentation and maximize the intensity of the desired precursor ion.

  • Collision Energy Optimization: Systematically vary the collision energy for each potential precursor ion to identify the product ions that are both intense and specific to the analyte. A collision energy ramp experiment can be a quick way to survey the fragmentation behavior.

  • Adduct Formation: Consider the possibility of different adduct formations (e.g., [M+H]+, [M+Na]+, [M+NH4]+). Analyze the full scan mass spectrum to identify the most abundant and stable adduct and select it as your precursor ion.

Quantification Issues & Matrix Effects

Question: My quantitative results for a synthetic opioid in whole blood using LC-MS/MS are inconsistent and show poor reproducibility. What are the likely causes and how can I improve my method?

Answer: Inconsistent quantitative results in biological matrices are often due to matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte.[4] To mitigate this:

  • Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix (e.g., drug-free whole blood) as your unknown samples. This helps to compensate for the matrix effects.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the gold standard for correcting for matrix effects and variability in sample preparation. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate normalization of the signal.

  • Effective Sample Preparation: Employ a robust sample preparation technique to remove as many interfering matrix components as possible. Solid-Phase Extraction (SPE) is often more effective at removing phospholipids and other sources of matrix effects compared to a simple protein precipitation.[4][5]

Question: I am observing significant signal suppression when analyzing synthetic cathinones in urine samples. How can I troubleshoot this?

Answer: Signal suppression in urine analysis is a common problem. Here are some strategies to address it:

  • Dilution: A simple first step is to dilute the urine sample with the initial mobile phase. This can reduce the concentration of interfering matrix components.

  • pH Adjustment: The pH of the urine can affect the ionization efficiency of the analytes and the extent of matrix effects. Experiment with adjusting the pH of the sample before extraction.

  • Advanced Sample Cleanup: If dilution is not sufficient, consider more rigorous sample cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[6]

Data Presentation: Comparison of Analytical Methods

The following tables summarize quantitative data for the analysis of different NPS classes using various analytical techniques.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Synthetic Cannabinoids in Biological Matrices

AnalyteMatrixMethodLOD (ng/mL)LOQ (ng/mL)Reference
JWH-018SerumLC-MS/MS0.010.1[7]
JWH-073SerumLC-MS/MS0.020.1[7]
AM-2201SerumLC-MS/MS0.010.1[7]
UR-144Whole BloodLC-MS/MS0.251[8]
XLR-11Whole BloodLC-MS/MS0.251[8]

Table 2: Comparison of Matrix Effects for Synthetic Cathinone Analysis in Urine by HRMS and TQ-MS

AnalyteConcentration (ng/mL)Matrix Effect (%) - OrbitrapMatrix Effect (%) - QqQReference
Mephedrone1-15-20[9][10]
Methylone1-12-18[9][10]
MDPV1-25-30[9][10]
Flephedrone1-9+12[9][10]
3,4-DMMC1-15+10[9][10]

Negative values indicate signal suppression, while positive values indicate signal enhancement.

Experimental Protocols

This section provides detailed methodologies for key experiments in NPS analysis.

Solid-Phase Extraction (SPE) for Synthetic Cannabinoids in Whole Blood

This protocol describes a general procedure for the extraction of synthetic cannabinoids from whole blood using a mixed-mode cation exchange SPE cartridge.

Materials:

  • Whole blood sample

  • Internal standard solution

  • Methanol

  • Deionized water

  • 0.1 M Phosphate buffer (pH 6.0)

  • Acetonitrile

  • Hexane

  • Ethyl acetate

  • Acetic acid

  • Mixed-mode cation exchange SPE cartridges (e.g., Bond Elut Certify II)[11]

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of whole blood, add the internal standard and 2 mL of acetonitrile. Vortex for 30 seconds and centrifuge at 3000 rpm for 10 minutes. Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol, 2 mL of deionized water, and 2 mL of 0.1 M phosphate buffer (pH 6.0).

  • Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 1 M acetic acid, and then 2 mL of methanol. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of Multiple NPS Classes in Whole Blood

This protocol outlines a method for the simultaneous analysis of various NPS in whole blood.[8][12][13]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution:

Time (min)%B
0.020
15.095
17.095
17.120
20.020

MS/MS Parameters:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific transitions and collision energies must be optimized for each analyte.

Mandatory Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (Blood, Urine) istd Add Internal Standard sample->istd extraction Extraction (SPE or LLE) istd->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification review Data Review quantification->review

Caption: General workflow for NPS analysis from biological matrices.

troubleshooting_workflow start Inconsistent Quantitative Results q1 Are you using an internal standard? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are your calibrators matrix-matched? a1_yes->q2 sol1 Incorporate a stable isotope-labeled internal standard. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is your sample cleanup adequate? a2_yes->q3 sol2 Prepare calibrators in the same biological matrix as your samples. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Re-evaluate method performance a3_yes->end sol3 Consider a more robust sample preparation method like SPE. a3_no->sol3 sol3->end

Caption: Troubleshooting logic for inconsistent quantitative results.

Signaling Pathways

synthetic_opioid_pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Signaling so Synthetic Opioid mor μ-Opioid Receptor (GPCR) so->mor g_protein Gi/o Protein mor->g_protein Activation arrestin β-Arrestin mor->arrestin Recruitment g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibition k_channel K+ Channel g_beta_gamma->k_channel Activation ca_channel Ca2+ Channel g_beta_gamma->ca_channel Inhibition camp cAMP ac->camp Conversion internalization Receptor Internalization arrestin->internalization

Caption: Simplified signaling pathway of a synthetic opioid at the μ-opioid receptor.[10][14][15]

pcp_dopamine_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron pcp PCP Analog dat Dopamine Transporter (DAT) pcp->dat Inhibition nmda NMDA Receptor pcp->nmda Antagonism da_release Dopamine Release dat->da_release Reuptake d1_receptor D1 Receptor da_release->d1_receptor Activation g_protein Gs Protein d1_receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp Conversion pka PKA camp->pka downstream Downstream Effects pka->downstream

Caption: Dopaminergic signaling pathway affected by PCP analogs.[7][16][17][18]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in validating analytical methods for NPS?

A1: The main challenges include the rapid emergence of new substances, the lack of certified reference materials and mass spectral libraries, the presence of isomers that are difficult to distinguish, and the complexity of biological matrices which can cause significant matrix effects.[1][19]

Q2: Where can I find reliable information and reference standards for new NPS?

A2: Several organizations monitor the emergence of NPS and provide resources for forensic and toxicological laboratories. These include the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), the United Nations Office on Drugs and Crime (UNODC), and the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).[4][20][21] Commercial suppliers of reference materials also continuously expand their catalogs to include new NPS.

Q3: What are the key parameters to evaluate during method validation for NPS according to forensic guidelines?

A3: According to guidelines from organizations like SWGDRUG, the key validation parameters for qualitative methods include specificity/selectivity, limit of detection (LOD), and precision. For quantitative methods, additional parameters such as accuracy, limit of quantification (LOQ), linearity, and range must be evaluated.[3][21]

Q4: How often should I update my analytical methods for NPS screening?

A4: Due to the dynamic nature of the NPS market, it is recommended to regularly review information from early warning systems and publications from forensic and toxicological communities. A risk-based approach should be adopted, prioritizing the inclusion of NPS that are prevalent or pose a significant public health threat. The EMCDDA provides regular updates and risk assessments on new substances.[4][20]

Q5: What is the importance of stability testing for NPS in biological samples?

A5: Stability testing is crucial to ensure that the concentration of the NPS does not change from the time of sample collection to the time of analysis.[22] Factors such as temperature, light exposure, and pH can affect the stability of NPS in biological fluids. Validation should include short-term and long-term stability studies at different storage conditions to establish proper sample handling and storage procedures.[23][24]

References

Validation & Comparative

GC-MS vs. LC-MS/MS for the Analysis of Meta-fluoro 4-ANBP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of aniline derivatives. The primary determinant for choosing between the two often hinges on the analyte's volatility and thermal stability. GC-MS is a robust and highly sensitive method, particularly for volatile and thermally stable compounds.[2] In contrast, LC-MS/MS offers greater versatility for a wider range of compounds, including those that are non-volatile or thermally labile, and often with simpler sample preparation.[3][4] For Meta-fluoro 4-ANBP, its relatively complex structure suggests that LC-MS/MS may be the more straightforward and broadly applicable technique, though GC-MS could be a viable option if the compound exhibits sufficient volatility and thermal stability.

Performance Comparison

The following table summarizes the key performance parameters for the analysis of aniline derivatives using GC-MS and LC-MS/MS. The data presented is based on studies of structurally similar compounds, such as 4-Methyl-2-nitroaniline and other chlorinated anilines, to provide an expected performance benchmark for this compound.[2][5]

ParameterGC-MSLC-MS/MSKey Considerations for this compound
Limit of Detection (LOD) Potentially lower (sub-µg/g levels)[2]Generally in the low ng/mL range[6]The required sensitivity of the assay will be a critical factor. For trace-level impurity analysis, the potentially higher sensitivity of GC-MS might be advantageous.
Limit of Quantitation (LOQ) ~0.01-0.05 µg/L (for derivatives)[5]~0.19 ng/mL (for 4-fluoroaniline)[6]Similar to LOD, the required lower limit of quantification will influence the choice of technique.
Linearity (r²) >0.99[2]>0.999[2]Both techniques offer excellent linearity for quantitative analysis.
Accuracy (% Recovery) 99.2% to 100.3%[2]92% to 119%[2]Both methods can achieve high accuracy. Matrix effects in LC-MS/MS can sometimes impact recovery, requiring careful method development.
Precision (%RSD) <15%[5]<8.7%[6]Both techniques demonstrate good precision.
Sample Preparation Often requires extraction and potentially derivatization.[2][5]Can range from direct injection to extraction.[2][3]LC-MS/MS may offer a significant advantage with simpler and faster sample preparation protocols, leading to higher throughput.
Throughput Generally lower due to longer run times.[2]Higher throughput is often achievable.[2]For high-volume screening applications, the faster analysis times of LC-MS/MS are a distinct advantage.
Volatility Requirement Analyte must be volatile and thermally stable.[7]Suitable for a wider range of polarities and thermal stabilities.[4]This is the most critical parameter for this compound. Its volatility and thermal stability are unknown. If it is not amenable to vaporization without degradation, GC-MS is not a suitable technique.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are representative experimental protocols for both GC-MS and LC-MS/MS, adapted from methods for analogous aniline compounds.

Representative GC-MS Protocol (Adapted from EPA Method 8131 for Aniline Derivatives)[8]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Adjust the pH of the aqueous sample to 11 with 10 N sodium hydroxide.

  • Extract the sample with dichloromethane three times.

  • Dry the combined extracts with anhydrous sodium sulfate.

  • Concentrate the extract to the desired volume using a Kuderna-Danish apparatus.

2. GC-MS Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Scan Range: m/z 40-450.

Representative LC-MS/MS Protocol (Adapted from a method for 4-Fluoroaniline)[6]

1. Sample Preparation (Direct Dilution):

  • Accurately weigh the sample and dissolve it in a suitable solvent, such as a mixture of acetonitrile and water.

  • Vortex and centrifuge the sample.

  • Dilute the supernatant to the final concentration for injection.

2. LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., Phenomenex Gemini-NX C18, 150 x 4.6 mm, 3 µm).[6]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions: Specific precursor and product ions for this compound would need to be determined through infusion experiments.

Visualization of Analytical Workflows

The following diagrams illustrate the typical experimental workflows for GC-MS and LC-MS/MS analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Concentration Concentration Derivatization->Concentration GC Gas Chromatography Concentration->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data

Caption: A typical workflow for GC-MS analysis.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Dilution Direct Dilution / Extraction Sample->Dilution LC Liquid Chromatography Dilution->LC MS1 MS (Q1) LC->MS1 CID Collision Cell (q2) MS1->CID MS2 MS (Q3) CID->MS2 Data Data Analysis MS2->Data

Caption: A typical workflow for LC-MS/MS analysis.

Conclusion

The choice between GC-MS and LC-MS/MS for the analysis of this compound will be dictated by the specific requirements of the assay and the inherent physicochemical properties of the compound.

  • LC-MS/MS is likely the more versatile and high-throughput option , particularly if the volatility and thermal stability of this compound are low or unknown. The simpler sample preparation is also a significant advantage for routine analysis.[2][3]

  • GC-MS may offer superior sensitivity , which could be crucial for applications such as impurity profiling at very low concentrations.[2] However, this is contingent on the compound being amenable to gas chromatography, which may require derivatization.

For initial method development, LC-MS/MS would be the recommended starting point due to its broader applicability and reduced risk of analyte degradation. If higher sensitivity is required and the compound is found to be sufficiently volatile and thermally stable, GC-MS can be explored as a powerful alternative. Ultimately, empirical evaluation of both techniques with this compound standard materials will be necessary to determine the most suitable method for a given application.

References

Fragmentation Pattern Analysis: A Comparative Guide to Ortho-, Meta-, and Para-Fluoro 4-ANBP Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric fragmentation patterns of ortho-, meta-, and para-fluoro 4-ANBP (N-(4-aminobenzyl)-N-phenyl-4-fluoroaniline). These compounds are positional isomers and key precursors in the synthesis of various fluorinated fentanyl analogs. Understanding their behavior under mass spectrometric analysis is crucial for their unambiguous identification in forensic, clinical, and research settings.

While direct comparative experimental data for the fragmentation of ortho-, meta-, and para-fluoro 4-ANBP isomers is not extensively available in peer-reviewed literature, a critical analysis of the fragmentation of the parent compound, 4-ANPP (4-anilino-N-phenethylpiperidine or despropionyl fentanyl), and related fluorinated analogs allows for a well-founded extrapolation. Studies on the ortho-, meta-, and para-fluorofentanyl isomers have shown that their MS/MS fragmentation patterns are identical. This strongly suggests that the position of the fluorine atom on the aniline ring of 4-ANBP is unlikely to significantly influence the primary fragmentation pathways under typical collision-induced dissociation (CID) conditions. Therefore, the fragmentation patterns for the three isomers are expected to be virtually indistinguishable.

Comparative Fragmentation Data

Based on the established fragmentation of 4-ANPP and the observed behavior of related fluorinated compounds, the expected major fragment ions for all three fluoro-4-ANBP isomers are summarized below. The precursor ion for each isomer is [M+H]⁺ with a mass-to-charge ratio (m/z) of 299.17.

Precursor Ion (m/z)Proposed Fragmentortho-fluoro 4-ANBP (m/z)meta-fluoro 4-ANBP (m/z)para-fluoro 4-ANBP (m/z)
299.17[M - C₇H₇]⁺208.13208.13208.13
299.17[C₈H₉]⁺105.07105.07105.07
299.17[C₇H₈N]⁺106.07106.07106.07
299.17[C₆H₅F]⁺95.0495.0495.04

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of fluoro-4-ANBP isomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on methodologies reported for fentanyl and its precursors.

1. Sample Preparation:

  • Standard solutions of ortho-, meta-, and para-fluoro 4-ANBP are prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 µg/mL.

  • For analysis from complex matrices, a standard solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol should be employed to isolate the analytes of interest.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Gas Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

  • MS/MS Analysis:

    • Precursor Ion Selection: The protonated molecule [M+H]⁺ at m/z 299.17 is selected for fragmentation.

    • Collision Gas: Argon at a suitable pressure.

    • Collision Energy: A collision energy ramp (e.g., 10-40 eV) is applied to generate a characteristic fragmentation pattern.

    • Data Acquisition: Product ion scans are performed to identify the resulting fragment ions.

Fragmentation Pathway and Visualization

The primary fragmentation of protonated fluoro-4-ANBP isomers is expected to follow the established pathways for 4-ANPP. The charge is localized on the piperidine nitrogen. Collision-induced dissociation leads to characteristic cleavages of the bonds adjacent to the nitrogen atoms.

The diagram below illustrates the proposed common fragmentation pathway for ortho-, meta-, and para-fluoro 4-ANBP.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor Fluoro-4-ANBP [M+H]⁺ m/z 299.17 frag1 [M - C₇H₇]⁺ m/z 208.13 precursor->frag1 Loss of benzyl radical frag2 [C₈H₉]⁺ m/z 105.07 precursor->frag2 Cleavage of C-N bond frag3 [C₇H₈N]⁺ m/z 106.07 precursor->frag3 Cleavage of piperidine ring frag4 [C₆H₅F]⁺ m/z 95.04 precursor->frag4 Cleavage of N-phenyl bond

Caption: Proposed fragmentation pathway of protonated fluoro-4-ANBP isomers.

Conclusion

The mass spectrometric fragmentation patterns of ortho-, meta-, and para-fluoro 4-ANBP are predicted to be indistinguishable under standard ESI-MS/MS conditions. The primary fragmentation pathways involve the loss of the benzyl group and cleavages around the piperidine ring, leading to a common set of characteristic product ions. Consequently, chromatographic separation is essential for the differentiation of these isomers. The information presented in this guide provides a foundational understanding for the development of analytical methods for the detection and identification of these important fentanyl precursors.

Investigating Fentanyl Immunoassay Cross-Reactivity with Meta-fluoro 4-ANBP: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide addresses the critical need to evaluate the cross-reactivity of commercially available fentanyl immunoassays with Meta-fluoro 4-ANBP (also known as m-fluoro 4-ANBP or Despropionyl N-benzyl meta-fluoro norfentanyl). This compound is an analytical reference standard structurally similar to known opioids and has been identified as a potential impurity in the synthesis of N-benzyl meta-fluoro norfentanyl.[1][2] Given the structural similarities, there is a potential for this compound to cross-react with antibodies used in fentanyl immunoassays, which could lead to inaccurate results in clinical and forensic settings.

Currently, a comprehensive search of scientific literature has revealed no publicly available experimental data specifically quantifying the cross-reactivity of fentanyl immunoassays with this compound. This document provides a standardized experimental protocol and data presentation framework to enable researchers and drug development professionals to conduct such studies and report their findings in a clear and comparable manner.

Comparative Performance Data (Template)

As no specific data is currently available, the following table is a template for researchers to present their findings. It is designed for the clear and concise presentation of quantitative cross-reactivity data for different fentanyl immunoassays.

Immunoassay PlatformManufacturerTarget AnalyteTest CompoundConcentration of Test Compound (ng/mL)Apparent Fentanyl Concentration (ng/mL)Cross-Reactivity (%)
e.g., ELISAFentanylThis compound
e.g., Lateral FlowFentanylThis compound
e.g., Homogeneous EIAFentanylThis compound

Experimental Protocol for Determining Cross-Reactivity

This protocol outlines a standardized methodology for assessing the cross-reactivity of fentanyl immunoassays with this compound.

1. Materials and Reagents:

  • Fentanyl Immunoassay Kits: A selection of commercially available fentanyl immunoassays (e.g., ELISA, lateral flow, homogeneous enzyme immunoassays).

  • Fentanyl Standard: Certified reference material of fentanyl at a known concentration.

  • This compound Standard: Certified reference material of this compound.

  • Drug-Free Urine or Blood Matrix: Pooled human urine or blood confirmed to be negative for fentanyl and other opioids.

  • Phosphate-Buffered Saline (PBS): For dilutions.

  • Automated Analyzer (if applicable): For homogeneous enzyme immunoassays.

  • Microplate Reader (if applicable): For ELISA kits.

2. Preparation of Standards and Test Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) and perform serial dilutions in the drug-free matrix to create a range of concentrations to be tested.

  • Prepare fentanyl calibrators in the same drug-free matrix according to the immunoassay manufacturer's instructions. This will be used to generate a standard curve.

3. Immunoassay Procedure:

  • Follow the specific instructions provided by the manufacturer for each fentanyl immunoassay kit.

  • For each immunoassay, analyze the prepared this compound solutions at various concentrations in the same manner as an unknown sample.

  • Run fentanyl calibrators and controls with each batch of tests to ensure the validity of the assay.

4. Data Analysis and Calculation of Cross-Reactivity:

  • For quantitative immunoassays (e.g., ELISA, homogeneous EIA), determine the apparent fentanyl concentration for each concentration of this compound by interpolating the results from the fentanyl standard curve.

  • Calculate the percent cross-reactivity using the following formula[3]:

    % Cross-Reactivity = (Apparent Fentanyl Concentration / Concentration of this compound) x 100

  • For qualitative lateral flow assays, determine the minimum concentration of this compound that produces a positive result.

5. Confirmatory Analysis:

  • It is recommended to use a more specific analytical method, such as Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as a confirmatory method to verify the immunoassay results.[3]

Experimental Workflow and Logic

The following diagrams illustrate the key processes involved in assessing the cross-reactivity of fentanyl immunoassays.

G cluster_prep Preparation Phase cluster_assay Immunoassay Phase cluster_analysis Data Analysis Phase cluster_result Result prep_standards Prepare Fentanyl Standards run_calibrators Run Fentanyl Calibrators & Controls prep_standards->run_calibrators prep_test_compound Prepare this compound Solutions run_test_samples Run this compound Samples prep_test_compound->run_test_samples generate_curve Generate Standard Curve run_calibrators->generate_curve determine_apparent_conc Determine Apparent Fentanyl Concentration run_test_samples->determine_apparent_conc generate_curve->determine_apparent_conc calculate_cross_reactivity Calculate % Cross-Reactivity determine_apparent_conc->calculate_cross_reactivity final_result Report Cross-Reactivity Data calculate_cross_reactivity->final_result

Caption: Experimental Workflow for Cross-Reactivity Assessment.

G cluster_principle Competitive Immunoassay Principle Fentanyl Fentanyl or Cross-Reactant (this compound) Antibody Anti-Fentanyl Antibody Fentanyl->Antibody Competes for binding sites Labeled_Fentanyl Enzyme-Labeled Fentanyl Labeled_Fentanyl->Antibody Signal Signal Generation Antibody->Signal Bound Labeled Fentanyl Generates Signal

Caption: Principle of Competitive Fentanyl Immunoassay.

This guide provides a framework for the systematic evaluation of this compound cross-reactivity in fentanyl immunoassays. The generation and dissemination of such data are crucial for ensuring the accuracy and reliability of drug screening programs. Researchers are encouraged to adopt this standardized approach to contribute to a comprehensive understanding of fentanyl immunoassay performance.

References

Comparative Guide to Analytical Method Validation for the Quantification of 4-Aminobiphenyl (4-ANBP) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminobiphenyl (4-ANBP) is an aromatic amine recognized as a human urinary bladder carcinogen.[1] Its presence in industrial chemicals, hair dyes, and tobacco smoke necessitates sensitive and accurate quantification.[1][2] The challenge in analysis is often compounded by the presence of its isomers, such as 2-aminobiphenyl (2-ANBP) and 3-aminobiphenyl (3-ANBP), which may exhibit different toxicological profiles but have similar chemical structures, making their separation and individual quantification difficult.[3][4]

This guide provides a comparative overview of common analytical methods for the quantification of 4-ANBP and its isomers. It is intended for researchers, scientists, and drug development professionals who require robust and validated analytical procedures for these compounds. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting their performance data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of an analytical method for quantifying 4-ANBP isomers depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance of the most commonly used techniques based on key validation parameters.

Validation Parameter HPLC-UV HPLC-Fluorescence GC-MS LC-MS/MS
Linearity (R²) >0.99[5]>0.999[6]>0.99>0.999[5]
Accuracy (% Recovery) 89 - 100%[5]95 - 105% (Typical)80 - 120% (Typical)75 - 114%[5]
Precision (%RSD) < 5%[5]< 5% (Typical)< 15%< 15.9% (inter-day)[5]
Limit of Detection (LOD) ~6.0 x 10⁻⁶ mol/L (~1 µg/mL)[7]~8.0 x 10⁻⁸ mol/L (~13.5 ng/mL)[7]~0.677 ng/sample[8]0.025 - 0.20 ng/mL[5]
Limit of Quantification (LOQ) Analyte dependentAnalyte dependentAnalyte dependent0.1 - 1.0 ng/mL[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the quantification of 4-ANBP isomers using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the separation and quantification of 2-, 3-, and 4-aminobiphenyl.[9]

  • Instrumentation: Standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: Primesep D mixed-mode column (4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase: Isocratic elution with Acetonitrile/Water (30/70) containing formic acid or ammonium formate buffer.[9]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25°C.

  • Detection: UV at 250 nm.[9]

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol/water mixture).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Validation:

    • Specificity: Analyze blank matrix, and matrix spiked with isomers to ensure no interference at the retention times of the analytes.

    • Linearity: Prepare a series of calibration standards over the expected concentration range. Plot peak area versus concentration and determine the correlation coefficient (R²). Satisfactory linearity is generally indicated by an R² > 0.99.[4]

    • Accuracy: Perform spike-recovery experiments at three different concentration levels. The mean recovery should typically be within 80-120%.[10]

    • Precision: Analyze multiple replicates of a homogenous sample. The relative standard deviation (RSD) should be within acceptable limits, typically <15%.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly when isomers need to be distinguished. Derivatization is often required to improve the chromatographic properties of the amines.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Derivatize with pentafluoropropionic anhydride (PFPA).[1]

  • Column: Rxi-35Sil MS (30 m, 0.25 mm ID, 0.25 µm).[11]

  • Carrier Gas: Helium at a constant flow of 2 mL/min.[11]

  • Oven Temperature Program:

    • Initial temperature: 200°C, hold for 0.5 min.

    • Ramp to 320°C at 9.5°C/min.

    • Hold at 320°C for 5 min.[11]

  • Injector Temperature: 280°C.[11]

  • MS Parameters:

    • Mode: Scan or Selected Ion Monitoring (SIM).

    • Transfer Line Temperature: 280°C.[11]

    • Ionization: Electron Ionization (EI).

  • Sample Preparation:

    • Extract 4-ANBP from the sample matrix using a suitable solvent (e.g., hexane).[1]

    • Evaporate the solvent and reconstitute in a derivatization-compatible solvent.

    • Add PFPA and heat to complete the reaction.

    • Inject the derivatized sample into the GC-MS.

  • Validation:

    • Follow similar validation procedures as for HPLC-UV, focusing on the specificity of the mass fragments and the chromatographic separation of the derivatized isomers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method, making it ideal for trace-level quantification in complex matrices.[12]

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or biphenyl analytical column is often effective for separating isomers.[12]

  • Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[5]

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Column Temperature: 40°C.

  • MS/MS Parameters:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5]

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each 4-ANBP isomer.

  • Sample Preparation:

    • Sample extraction can be performed using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • The extract is evaporated and reconstituted in the initial mobile phase.

  • Validation:

    • The validation process is similar to the other methods but with a strong emphasis on matrix effects, which can significantly impact ESI efficiency. Linearity with R² > 0.999 is often achievable.[5]

Visualizing the Process

To better understand the workflows and relationships in analytical method validation, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_validation Validation Parameters planning Planning & Protocol Development method_dev Method Development & Optimization planning->method_dev validation_exec Validation Execution method_dev->validation_exec data_analysis Data Analysis & Interpretation validation_exec->data_analysis specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness reporting Validation Report Generation data_analysis->reporting

Caption: A generalized workflow for analytical method validation.

Method_Selection_Flowchart start Start: Need to Quantify 4-ANBP Isomers sensitivity High Sensitivity Required? (e.g., trace levels in biofluids) start->sensitivity isomers Need to Differentiate Multiple Isomers? sensitivity->isomers No lcmsms LC-MS/MS sensitivity->lcmsms Yes matrix Complex Sample Matrix? isomers->matrix No gcms GC-MS isomers->gcms Yes matrix->gcms Yes hplc HPLC-UV or HPLC-Fluorescence matrix->hplc No

Caption: Decision tree for selecting an analytical method.

Validation_Parameter_Relationships linearity Linearity lod LOD linearity->lod Helps Determine loq LOQ linearity->loq Helps Determine range_node Range linearity->range_node Defines accuracy Accuracy precision Precision precision->accuracy Impacts loq->range_node Lower end of specificity Specificity specificity->accuracy Ensures specificity->precision Ensures range_node->accuracy range_node->precision

Caption: Logical relationships between validation parameters.

References

Inter-laboratory Comparison of Meta-fluoro 4-ANBP Analysis: A Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 8, 2025

This guide provides a comparative overview of analytical methodologies applicable to the analysis of Meta-fluoro 4-ANBP, a novel psychoactive substance (NPS) structurally similar to synthetic opioids.[1][2][3] Due to the absence of formal inter-laboratory comparison studies for this specific compound, this document focuses on comparing the performance of established analytical techniques used for the broader class of fentanyl analogs and other NPS. The information presented is collated from various studies and manufacturer application notes to aid laboratories in selecting appropriate methods for detection and quantification.

This compound (also known as m-fluoro 4-ANBP or Despropionyl N-benzyl meta-fluoro norfentanyl) is an analytical reference standard.[1][2] Its analysis is crucial for forensic toxicology, clinical diagnostics, and research. The primary analytical challenges include achieving high sensitivity due to the potency of related compounds, ensuring specificity to differentiate from structural isomers, and developing robust methods for complex biological matrices.[4]

Comparative Analysis of Analytical Techniques

The most prevalent and effective techniques for the analysis of NPS, including fentanyl analogs like this compound, are chromatography-based methods coupled with mass spectrometry.[5][6] These methods offer the necessary sensitivity and specificity for unambiguous identification and quantification.[5][6]

Technique Principle Typical Sample Matrices Reported Limits of Quantification (LOQ) for Similar Analogs Advantages Disadvantages
GC-MS Separates volatile and thermally stable compounds followed by mass-based detection.Seized powders, tablets, urine (often with derivatization).[7]0.08–0.20 ng/mg (hair)[8]Robust, well-established, extensive spectral libraries available. Useful for field analysis with portable units.[9]May require derivatization for polar analytes, which adds complexity.[7][8] Thermal degradation of some compounds is possible.
LC-MS/MS Separates non-volatile compounds in the liquid phase, followed by tandem mass spectrometry for high selectivity.Whole blood, plasma, serum, urine, oral fluid, hair.[5][8][10]0.1 ng/mL (whole blood for various NPS)[5], 1 ng/mL (urine for various NPS)[11], 0.25–0.50 pg/mg (hair for fentanyl analogs)[8]High sensitivity and specificity, suitable for a wide range of compounds without derivatization, high throughput.[5][8]Matrix effects can suppress or enhance ion signals, requiring careful validation.[12][13]
LC-HRMS (e.g., QTOF, Orbitrap) Liquid chromatography coupled with high-resolution mass spectrometry for accurate mass measurements.Urine, serum, whole blood.[12][13][14]Median LOD: 0.5 ng/mL (serum), 2.5 ng/mL (urine) for 150 synthetic opioids.[12][13]Excellent for identifying unknown compounds and isomers, allows for retrospective data analysis.[15][16] High confidence in compound identification.Higher instrument cost and more complex data analysis compared to triple quadrupole MS.
Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for the key analytical techniques.

1. Sample Preparation

Sample preparation is a critical step to remove interferences and concentrate the analyte.[7]

  • Dilute-and-Shoot: A simple and rapid method primarily for urine or oral fluid samples where the sample is centrifuged, and the supernatant is diluted with a suitable solvent before injection into the LC-MS/MS system.[5]

  • Protein Precipitation (PPT): Commonly used for blood, serum, and plasma. An organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins. After centrifugation, the supernatant is collected, evaporated, and reconstituted in the mobile phase.[10][12][13]

  • Liquid-Liquid Extraction (LLE): A method that separates compounds based on their relative solubilities in two different immiscible liquids. It is a classic and effective cleanup method.

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is isolated from the matrix by passing the sample through a solid sorbent cartridge. Interfering compounds are washed away, and the analyte is then eluted with a solvent. This method provides cleaner extracts compared to PPT and LLE.[4][7]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile compounds.

  • Sample Derivatization (if necessary): For compounds containing polar functional groups (e.g., -OH, -NH), derivatization with agents like pentafluoropropionic anhydride may be required to increase volatility and improve chromatographic peak shape.[17]

  • Chromatographic Separation: An Agilent 7890B GC or similar system is used.

    • Column: DB-5MS Ultra Inert capillary column (15 m x 0.250 mm x 0.25 µm) or equivalent.[18]

    • Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[19]

    • Inlet Temperature: 260°C.[19]

    • Oven Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up.

  • Mass Spectrometry Detection:

    • Ionization: Typically Electron Ionization (EI) at 70 eV, which provides reproducible fragmentation patterns for library matching.[4] Atmospheric Pressure Chemical Ionization (APCI) can be used as a softer ionization technique to preserve the molecular ion.[19][20]

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Data Analysis: Compound identification is based on retention time and comparison of the acquired mass spectrum with reference libraries.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is the preferred method for its high sensitivity and specificity for NPS in biological fluids.[5]

  • Chromatographic Separation: An ExionLC AC system or similar UHPLC/HPLC is used.

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid to improve ionization.[10]

    • Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.

  • Mass Spectrometry Detection: A triple quadrupole (QqQ) or QTRAP mass spectrometer is commonly employed.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is standard for fentanyl analogs.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the analyte, fragmenting it, and monitoring for a specific product ion. This highly selective process minimizes interferences.[5]

    • Data Analysis: Quantification is achieved by comparing the peak area of the analyte to that of a deuterated internal standard.

4. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Protocol

LC-HRMS is particularly valuable for untargeted screening and identification of new NPS.[15][16]

  • Chromatographic Separation: Similar to LC-MS/MS, a UHPLC system is used for separation.

  • Mass Spectrometry Detection: A Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer is used.

    • Ionization Source: ESI in positive mode.

    • Data Acquisition: Data is acquired in full scan mode at high resolution (e.g., >60,000 FWHM).[4] Data-dependent or data-independent acquisition modes can be used to trigger MS/MS scans for fragmentation data.

    • Data Analysis: Compound identification is based on accurate mass measurement (typically with <5 ppm error), retention time, and matching of the MS/MS fragmentation pattern to a spectral library.[14]

Visualized Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound and related compounds.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological or Seized Sample Extraction Extraction (LLE/SPE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC Gas Chromatography (Separation) Derivatization->GC Injection MS Mass Spectrometry (Detection) GC->MS Data Data Acquisition MS->Data Library Spectral Library Search Data->Library Report Quantification & Report Library->Report

Figure 1: General workflow for GC-MS analysis of this compound.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS or LC-HRMS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood, Urine) Prep Dilution, PPT, or SPE Sample->Prep LC Liquid Chromatography (Separation) Prep->LC Injection MS Mass Spectrometry (Detection) LC->MS Data Data Acquisition (MRM or Full Scan) MS->Data Processing Peak Integration & Accurate Mass Analysis Data->Processing Report Quantification & Report Processing->Report

Figure 2: General workflow for LC-MS analysis of this compound.
Opioid Receptor Signaling

While specific signaling pathways for this compound have not been elucidated, synthetic opioids generally exert their effects by acting as agonists at opioid receptors, primarily the µ-opioid receptor.[15]

Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular Cellular Response Opioid Synthetic Opioid (e.g., this compound) Receptor µ-Opioid Receptor Opioid->Receptor Binds to G_Protein Gi/Go Protein Activation Receptor->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC Ion_Channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Response ↓ Neuronal Excitability ↓ Neurotransmitter Release cAMP->Response Ion_Channel->Response

Figure 3: Generalized opioid receptor signaling pathway.

References

Comparative Stability of Fluorinated Fentanyl Analogs in Storage: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of fluorinated fentanyl analogs under various storage conditions is critical for ensuring the integrity of experimental data and the viability of potential therapeutic candidates. This guide provides a comparative analysis of the storage stability of key fluorinated fentanyl analogs, supported by experimental data from peer-reviewed studies.

The increasing prevalence of fentanyl analogs, including those with fluorine substitutions, in both forensic and research settings necessitates a thorough understanding of their chemical stability. Degradation of these compounds can lead to inaccurate quantification, misinterpretation of toxicological findings, and flawed pharmacological assessments. This document summarizes the available data on the stability of fluorinated fentanyl analogs in biological matrices under different storage temperatures and provides detailed experimental protocols for their analysis.

Quantitative Stability Data

The stability of fluorinated fentanyl analogs, particularly para-fluorofentanyl (p-FF) and 4-fluoro-isobutyrylfentanyl (4-FIBF), has been investigated in long-term studies using biological samples. The following table summarizes the percentage of the initial concentration remaining after storage under various conditions.

Fentanyl AnalogMatrixStorage TemperatureDurationConcentrationPercent Remaining (Range)Reference
para-fluorofentanyl (p-FF)BloodRoom Temperature (~25°C)9 monthsLow & High81.3 - 112.5%[1]
Refrigerated (4°C)9 monthsLow & High81.3 - 112.5%[1]
Frozen (-20°C)9 monthsLow & HighStable, but degradation observed after 4 freeze/thaw cycles[1][2]
Elevated (35°C)1 weekLow & High74.2 - 112.6%[1][2]
4-fluoro-isobutyrylfentanyl (4-FIBF)BloodRoom Temperature (~25°C)9 monthsLow & High81.3 - 112.5%[1]
Refrigerated (4°C)9 monthsLow & High81.3 - 112.5%[1]
Frozen (-20°C)9 monthsLow & HighStable, but degradation observed after 4 freeze/thaw cycles[1][2]
Elevated (35°C)1 weekLow & High74.2 - 112.6%[1][2]
para-fluorofentanyl (p-FF)Brain HomogenateFrozen (-20°C)90 days50 ng/mLStable[3]
3 freeze/thaw cycles50 ng/mLStable[3]
4-fluoro-isobutyrylfentanyl (4-FIBF)Brain HomogenateFrozen (-20°C)90 days50 ng/mLStable[3]
3 freeze/thaw cycles50 ng/mLStable[3]

Key Findings:

  • Both para-fluorofentanyl and 4-fluoro-isobutyrylfentanyl demonstrate high stability in blood for up to 9 months when stored at room temperature or refrigerated conditions[1].

  • While frozen storage at -20°C is a reliable long-term storage method, repeated freeze/thaw cycles can lead to degradation of these analogs[1][2].

  • At elevated temperatures (35°C), these compounds remain relatively stable for at least one week[1][2].

  • In brain homogenates, both para-fluorofentanyl and 4-fluoro-isobutyrylfentanyl are stable for at least 90 days when stored frozen and can withstand at least three freeze/thaw cycles[3].

Experimental Protocols

The data presented above was generated using validated analytical methodologies. Below are the key aspects of the experimental protocols employed in the cited studies.

Sample Preparation and Storage
  • Biological Matrix: Whole blood or brain tissue homogenates were used as the primary matrices for stability assessment[1][3].

  • Fortification: Samples were fortified with known concentrations of fluorinated fentanyl analogs[3].

  • Storage Conditions: Aliquots of the fortified samples were stored under various temperature conditions:

    • Frozen: -20°C

    • Refrigerated: 4°C

    • Room Temperature: ~25°C

    • Elevated: 35°C[1]

  • Time Points: Samples were analyzed at specific time intervals to determine the concentration of the parent drug[1][3].

Analytical Method: Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

A validated LC-QTOF-MS method was utilized for the quantification of fentanyl analogs in blood[1].

  • Chromatography: Separation of the analytes was achieved using a liquid chromatography system.

  • Mass Spectrometry: A quadrupole-time-of-flight mass spectrometer was used for detection and quantification, providing high resolution and mass accuracy[4][5].

  • Method Validation: The analytical method was validated for parameters including calibration range, limit of detection, precision, bias, and matrix effects to ensure reliable and accurate measurements[1][2].

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of fluorinated fentanyl analogs in biological matrices.

Stability_Testing_Workflow A Sample Preparation (Fortification of Biological Matrix) B Allocation to Storage Conditions (-20°C, 4°C, ~25°C, 35°C) A->B C Storage for Defined Time Intervals B->C D Sample Extraction at Time Points C->D E LC-QTOF-MS Analysis D->E F Data Analysis (Quantification and Stability Assessment) E->F G Results and Comparison F->G

Caption: Workflow for assessing the stability of fluorinated fentanyl analogs.

Fentanyl Analog Signaling Pathway (General)

Fentanyl and its analogs primarily exert their effects through the mu-opioid receptor (MOR), a G-protein coupled receptor. The following diagram provides a simplified overview of this signaling pathway.

Fentanyl_Signaling_Pathway cluster_cell Neuron Fentanyl Fentanyl Analog MOR Mu-Opioid Receptor (MOR) Fentanyl->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channel Modulates cAMP ↓ cAMP Analgesia Analgesia & Other Effects

Caption: Simplified signaling pathway of fentanyl analogs via the mu-opioid receptor.

References

A Comparative Guide to HPLC Columns for the Separation of 4-Aminobiphenyl (4-ANBP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of 4-aminobiphenyl (4-ANBP), a known carcinogen and important industrial chemical, is critical in various fields, including environmental monitoring, toxicology, and pharmaceutical analysis. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, with the choice of HPLC column being a pivotal factor in achieving optimal separation. This guide provides a comparative overview of the performance of different HPLC columns for 4-ANBP analysis, supported by experimental data and detailed protocols.

Performance Comparison of HPLC Columns for 4-ANBP Separation

The selection of an appropriate HPLC column for 4-ANBP analysis depends on several factors, including the sample matrix, required resolution from other components, and desired analysis time. The most commonly employed stationary phases for this application are C18, Phenyl-Hexyl, C8, and mixed-mode columns. Below is a summary of their performance characteristics based on available data.

Column TypeStationary Phase ChemistryKey Performance Characteristics for 4-ANBP SeparationIdeal For
Reversed-Phase C18 OctadecylsilaneHigh Hydrophobicity: Provides strong retention for non-polar compounds like 4-ANBP. Good Peak Shape: Generally yields symmetrical peaks with appropriate mobile phases. Versatility: A widely used and well-characterized stationary phase suitable for a broad range of applications.Routine analysis of 4-ANBP in relatively clean sample matrices. Method development starting point.
Reversed-Phase Phenyl-Hexyl Phenyl-HexylAlternative Selectivity: Offers unique selectivity for aromatic compounds due to potential π-π interactions between the phenyl rings of the stationary phase and the analyte. This can be advantageous for resolving 4-ANBP from structurally similar aromatic amines.[1][2] Enhanced Retention for Aromatic Analytes: Can provide increased retention and resolution for compounds containing phenyl groups.[1]Complex mixtures containing multiple aromatic amines where C18 columns may not provide adequate resolution.
Reversed-Phase C8 OctylsilaneModerate Hydrophobicity: Less retentive than C18, which can lead to shorter analysis times. Reduced Matrix Effects: May be beneficial for samples with complex matrices by reducing the retention of highly non-polar interferences.Applications requiring faster analysis times or for the analysis of 4-ANBP in complex biological matrices where reduced retention of interfering compounds is desired.[3][4]
Mixed-Mode e.g., Primesep D (Reversed-phase and ion-exchange)Unique Selectivity: Combines hydrophobic and ion-exchange retention mechanisms, providing excellent separation of isomers and compounds with varying polarity. Good Peak Shape for Amines: The ion-exchange functionality can improve the peak shape of basic compounds like 4-ANBP.Separation of 4-ANBP from its isomers (2-aminobiphenyl and 3-aminobiphenyl) and other polar and non-polar impurities.[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting separation methods. Below are two distinct experimental protocols for 4-ANBP analysis using different HPLC column technologies.

Protocol 1: Separation of Aminobiphenyl Isomers on a Mixed-Mode Column

This method is suitable for the simultaneous separation of 2-, 3-, and 4-aminobiphenyl.

  • Column: Primesep D, 4.6 x 150 mm, 5 µm, 100Å[5]

  • Mobile Phase: Acetonitrile/Water – 30/70%[5]

  • Buffer: Formic Acid or Ammonium Formate[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detection: UV at 250 nm[5]

  • Injection Volume: Not specified. A typical injection volume for this column dimension and flow rate would be 5-20 µL.

  • Temperature: Ambient.

Protocol 2: Analysis of 4-ANBP-DNA Adducts using a C8 Column with LC-MS

This highly sensitive method is designed for the quantitative analysis of 4-ANBP adducted to DNA, often requiring online sample concentration.

  • Analytical Column: Narrow-bore C8 column[3][4]

  • Sample Preparation: Enzymatic hydrolysis of DNA to release the dG-C8-4-ABP adduct[3][4]

  • Online Cleanup/Concentration: Use of column switching valves for sample purification and enrichment prior to analytical separation[3][4]

  • Mobile Phase: Gradient elution is typically used. A representative gradient might involve:

    • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid)

    • Mobile Phase B: Acetonitrile or Methanol with a modifier (e.g., 0.1% formic acid)

  • Flow Rate: Suitable for narrow-bore columns (e.g., 0.1-0.4 mL/min).

  • Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) in Selected Ion Recording (SIR) mode for high sensitivity and specificity[3][4]

  • Key Monitored Ions: M+H+ and characteristic fragment ions for dG-C8-4-ABP and a deuterated internal standard[3][4]

Visualizing the HPLC Workflow

To better understand the experimental process, the following diagrams illustrate the logical flow of an HPLC analysis for 4-ANBP.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Containing 4-ANBP Extraction Extraction/ Cleanup Sample->Extraction Injector Autosampler/ Injector Extraction->Injector Inject Standard Standard Preparation Standard->Injector Inject MobilePhase Mobile Phase (Solvent A & B) Pump HPLC Pump MobilePhase->Pump Pump->Injector Column HPLC Column (e.g., C18, Phenyl-Hexyl) Injector->Column Detector Detector (UV or MS) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Results & Report CDS->Report

Caption: A generalized workflow for the HPLC analysis of 4-ANBP.

Column_Selection_Logic Start Start: Need to Analyze 4-ANBP Matrix What is the sample matrix? Start->Matrix Isomers Are isomers present? Matrix->Isomers Clean C8 Consider a C8 column Matrix->C8 Complex/ Biological Resolution Is resolution from other aromatic compounds critical? Isomers->Resolution No MixedMode Use a Mixed-Mode column Isomers->MixedMode Yes C18 Use a C18 column Resolution->C18 No PhenylHexyl Use a Phenyl-Hexyl column Resolution->PhenylHexyl Yes

Caption: A decision tree for selecting an appropriate HPLC column for 4-ANBP analysis.

References

A Comparative Guide to the Quantitative Validation of Analytical Methods for Fentanyl Precursors in Forensic Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated quantitative methods for the analysis of fentanyl precursors in forensic samples. The following sections detail the performance of common analytical techniques, offering supporting experimental data and detailed protocols to aid in methodology selection and development.

Quantitative Method Performance

The selection of an appropriate analytical method for the quantification of fentanyl precursors is critical for forensic investigations. The two most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the specific precursor, the matrix, and the required sensitivity.

Below is a summary of validation parameters for the quantification of key fentanyl precursors, 4-anilino-N-phenethylpiperidine (4-ANPP) and norfentanyl, in various forensic matrices.

Table 1: Comparison of Validated LC-MS/MS Methods for Fentanyl Precursor Quantification

AnalyteMatrixMethodLinearity RangeLOQAccuracy (% Bias)Precision (%RSD)Reference
4-ANPPHuman PlasmaLC-MS/MS0.025 - 25 ng/mL0.025 ng/mLNot explicitly statedNot explicitly stated[1]
4-ANPPHairUHPLC-MS/MSNot explicitly stated0.3 - 0.9 pg/mgNot explicitly statedNot explicitly stated[2]
NorfentanylHairUHPLC-MS/MSNot explicitly stated0.3 - 0.9 pg/mgNot explicitly statedNot explicitly stated[2]
Fentanyl & Analogs (including precursors)Urine, Oral Fluid, BloodLC-MS/MS10 pg/mL - 1000 ng/mLpg/mL levelsNot explicitly stated< 10% CV[3]
Furanylfentanyl & 4-ANPPHuman PlasmaLC-MS/MS0.025-25 ng/mL0.025 ng/mL-8.6% to 25.0% (Matrix Effects)Not explicitly stated[1]

Table 2: Comparison of Validated GC-MS Methods for Fentanyl Precursor Quantification

AnalyteMatrixMethodLinearity RangeLOQAccuracy (%)Precision (%CV)Reference
Fentanyl, 4-ANPP, and other substances"Dope" SamplesGC-MSNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[4][5]
Fentanyl and Butyryl FentanylOral FluidGC-MSNot explicitly stated1 ng/mL92% - 102%Intra-day: 1%-3%, Inter-day: 1%-14%[6][7]
18 Fentanyl DerivativesBulk PowdersGC-MS (SIM)Not explicitly stated0.023 – 2.742 μg/mLNot explicitly statedNot explicitly stated[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any quantitative analytical method. Below are representative protocols for sample preparation and analysis using LC-MS/MS and GC-MS.

LC-MS/MS Method for Fentanyl Precursors in Biological Matrices

This protocol is a generalized procedure based on common practices for the analysis of fentanyl and its precursors in matrices such as blood, urine, and oral fluid.[3]

1. Sample Preparation:

  • "Dilute and Shoot" (for Urine):

    • Transfer 100 µL of the urine sample to a 1.5 mL Eppendorf tube.

    • Add 10 µL of the internal standard (ISTD) solution (e.g., Fentanyl-d5 at 100 ng/mL).

    • Vortex the sample briefly.

    • Inject an aliquot into the LC-MS/MS system.

  • Protein Precipitation (for Blood):

    • Transfer 100 µL of the blood sample to a 1.5 mL Eppendorf tube.

    • Add 10 µL of the ISTD solution.

    • Add a protein precipitating agent (e.g., acetonitrile).

    • Vortex and centrifuge the sample.

    • Transfer the supernatant for analysis.

  • Solid Phase Extraction (SPE) (for various matrices):

    • Condition an appropriate SPE cartridge.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with appropriate solvents to remove interferences.

    • Elute the analytes of interest with a suitable elution solvent (e.g., a mixture of DCM/IPA/NH4OH).[9]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Thermo Scientific™ TSQ Quantis™).[3]

  • Chromatographic Column: A suitable reversed-phase column (e.g., Restek Raptor Biphenyl).[9]

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., methanol with formic acid).[9]

  • Ionization: Positive ion electrospray ionization (ESI+).

  • Acquisition Mode: Selected Reaction Monitoring (SRM) using optimized precursor-to-product ion transitions for each analyte and internal standard.

GC-MS Method for Fentanyl Precursors in Seized Drug Samples

This protocol is a representative procedure for the analysis of fentanyl and its precursors in solid drug materials.[4][5]

1. Sample Preparation:

  • One-Step Liquid Extraction:

    • Accurately weigh a portion of the homogenized powder sample.

    • Dissolve the sample in a suitable organic solvent (e.g., methanol).

    • Perform a single-step basic drug extraction.

    • Add an internal standard.

    • Vortex and centrifuge the sample.

    • Transfer an aliquot of the organic layer for GC-MS analysis.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Injector: Split/splitless inlet.

  • Column: A non-polar or medium-polarity capillary column suitable for drug analysis.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A programmed temperature ramp to separate the analytes.

  • Ionization: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for each target compound.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of fentanyl precursors in a forensic laboratory setting.

Quantitative Analysis Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleReceipt Sample Receipt and Documentation Homogenization Sample Homogenization SampleReceipt->Homogenization Aliquoting Aliquoting for Analysis Homogenization->Aliquoting SamplePrep Sample Preparation (e.g., Extraction, Derivatization) Aliquoting->SamplePrep InstrumentalAnalysis Instrumental Analysis (LC-MS/MS or GC-MS) SamplePrep->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition DataProcessing Data Processing and Quantification DataAcquisition->DataProcessing Review Technical and Administrative Review DataProcessing->Review Reporting Final Report Generation Review->Reporting

Caption: General workflow for quantitative analysis of fentanyl precursors.

This guide serves as a starting point for researchers and professionals in the field. It is essential to note that all analytical methods must be fully validated in-house to ensure they are fit for their intended purpose, adhering to guidelines from organizations such as the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) and the American Standards Board (ASB).[4][10]

References

A Comparative Guide to the Ionization Efficiency of 4-Amino-N-benzylpiperidine (4-ANBP) Derivatives in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantitative analysis of novel chemical entities is a cornerstone of modern drug discovery and development. Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and widely used technique for the sensitive detection and quantification of a broad range of analytes.[1][2] The efficiency of the ionization process, however, is highly dependent on the physicochemical properties of the analyte and the experimental conditions.[3][4] This guide provides a comparative overview of the factors influencing the ionization efficiency of 4-amino-N-benzylpiperidine (4-ANBP) derivatives, a scaffold of interest in medicinal chemistry.[5][6][7]

While direct, publicly available experimental data comparing a series of 4-ANBP derivatives is limited, this guide outlines the key molecular and experimental parameters that govern their ESI-MS response. By understanding these principles, researchers can optimize analytical methods and better interpret quantitative data for this class of compounds.

Factors Influencing Ionization Efficiency in ESI-MS

The sensitivity of ESI-MS is intrinsically linked to the efficiency with which an analyte in the liquid phase can be converted into a gas-phase ion.[3] For basic, nitrogen-containing compounds like 4-ANBP derivatives, ionization in positive-ion mode typically occurs through protonation to form [M+H]⁺ ions.[4] The overall ionization efficiency is a multifactorial process influenced by:

  • Analyte Properties:

    • Basicity (pKa): The ability of a molecule to accept a proton is paramount for efficient ionization in positive ESI. Higher basicity generally leads to a more stable protonated species and thus a stronger ESI signal. The piperidine nitrogen is a primary site of protonation in 4-ANBP derivatives.

    • Polarity and Surface Activity: Analytes with higher surface activity tend to accumulate at the surface of the ESI droplets, which can enhance their ionization efficiency.

    • Molecular Size and Structure: The size and three-dimensional structure of a molecule can affect its ability to be efficiently desolvated and enter the gas phase as an ion.

  • Solvent and Matrix Effects:

    • Solvent Composition: The choice of solvent (e.g., methanol, acetonitrile, water) and additives (e.g., formic acid, ammonium acetate) significantly impacts the ionization process by affecting droplet formation, solvent evaporation, and the availability of protons.[8]

    • pH: The pH of the solution must be appropriate to ensure the analyte is in its ionized form. For basic compounds like 4-ANBP derivatives, a pH below their pKa is generally preferred.[4]

    • Ion Suppression: The presence of other components in the sample matrix can compete with the analyte for charge or access to the droplet surface, leading to a decrease in signal intensity.[1][9]

  • Instrumental Parameters:

    • Capillary Voltage, Nebulizing Gas Flow, and Temperature: These parameters must be optimized to ensure efficient droplet formation, desolvation, and ion transfer into the mass spectrometer.[4][10]

    • Flow Rate: Lower flow rates, as seen in nano-ESI, can increase ionization efficiency and reduce ion suppression.[9]

Hypothetical Comparison of 4-ANBP Derivatives

Due to the absence of direct comparative studies in the reviewed literature, the following table presents a hypothetical comparison of 4-ANBP derivatives with varying substituents. This table illustrates how different functional groups might influence the key physicochemical properties that affect ESI-MS ionization efficiency. The expected ionization efficiency is a qualitative prediction based on established principles.

DerivativeSubstituent (R) on Benzyl RingPredicted pKa (Piperidine N)Predicted logPExpected Relative Ionization EfficiencyRationale
1 H (unsubstituted)~9.5~3.0BaselineReference compound.
2 4-Methoxy (-OCH₃)Slightly Higher~3.1HigherThe electron-donating methoxy group slightly increases the basicity of the piperidine nitrogen, enhancing protonation.
3 4-Nitro (-NO₂)Lower~2.8LowerThe strong electron-withdrawing nitro group reduces the basicity of the piperidine nitrogen, hindering protonation.
4 4-Chloro (-Cl)Slightly Lower~3.5Slightly LowerThe electron-withdrawing chloro group slightly decreases basicity. Increased hydrophobicity might slightly enhance surface activity.
5 4-Methyl (-CH₃)Slightly Higher~3.4HigherThe electron-donating methyl group slightly increases basicity.

Note: The pKa and logP values are illustrative estimates. Actual values would need to be determined experimentally or through validated prediction software. The expected relative ionization efficiency is a qualitative prediction.

Experimental Protocols

Below is a representative experimental protocol for the quantitative analysis of 4-ANBP derivatives using LC-ESI-MS. This protocol is a composite based on methods used for related compounds, such as fentanyl analogs.[11][12]

Sample Preparation
  • Stock Solution Preparation: Prepare individual stock solutions of each 4-ANBP derivative in methanol or acetonitrile at a concentration of 1 mg/mL.[8]

  • Working Standard Preparation: Create a series of working standard solutions by diluting the stock solutions in the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.[8][12]

  • Internal Standard: Incorporate a suitable internal standard (e.g., an isotopically labeled analog or a structurally similar compound with different mass) into all standards and samples to correct for variations in sample preparation and instrument response.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Phenomenex C18, 2.1 x 100 mm, 2.6 µm) is commonly used for separating compounds of this nature.[12]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient might start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3-0.5 mL/min.[12]

  • Injection Volume: 5 µL.[12]

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 4.5 kV.[4]

  • Nebulizer Gas (Nitrogen): 40-50 psi.[4]

  • Drying Gas (Nitrogen) Flow: 10-12 L/min.[4]

  • Drying Gas Temperature: 320-350 °C.[4]

  • Data Acquisition: For quantitative analysis, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. Precursor ions ([M+H]⁺) and characteristic product ions for each derivative must be determined by initial infusion experiments.

Visualizing the Workflow and Relationships

To better understand the experimental process and the factors influencing ionization, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Standards (1-1000 ng/mL) Stock->Working Spike Spike Internal Standard Working->Spike LC UHPLC Separation (C18) Spike->LC ESI ESI Source (Positive Ion Mode) LC->ESI MS Mass Spectrometer (MRM) ESI->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

Caption: Experimental workflow for the quantitative analysis of 4-ANBP derivatives.

Ionization_Factors cluster_analyte Analyte Properties cluster_method Method Parameters center_node Ionization Efficiency (ESI Signal) pKa Basicity (pKa) pKa->center_node Polarity Polarity / Surface Activity Polarity->center_node Size Molecular Size Size->center_node Solvent Solvent & pH Solvent->center_node FlowRate Flow Rate FlowRate->center_node Voltage Instrument Voltages Voltage->center_node

Caption: Key factors influencing the ESI-MS ionization efficiency of analytes.

References

Evaluating the Accuracy of Reference Standards for Fentanyl Analog Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid emergence of novel fentanyl analogs presents a significant challenge for forensic and clinical laboratories. Accurate analytical methods are paramount for the identification and quantification of these potent synthetic opioids. The reliability of these methods is fundamentally dependent on the quality of the reference standards used for calibration and validation. This guide provides a comparative overview of the performance of commercially available reference standards for fentanyl analog analysis, based on data from published experimental studies.

Performance Comparison of Analytical Methods Using Different Reference Standards

The following tables summarize the performance characteristics of various analytical methods, categorized by the supplier of the fentanyl analog reference standards used in the study. This allows for an indirect comparison of the reference materials based on the success and robustness of the methods they enabled.

Table 1: Performance Data Using Cerilliant Reference Materials
Fentanyl AnalogAnalytical MethodLinearity (ng/mL)Limit of Detection (LOD) (ng/mL)Precision (% CV)Bias (%)Reference
FentanylLC-MS/MS1 - 500.5≤5±14[1]
Acetyl FentanylLC-MS/MS1 - 500.5≤5±14[1]
Butyryl FentanylLC-MS/MS1 - 500.5≤5±14[1]
CarfentanilLC-MS/MS0.2 - 100.1≤5±14[1]
Furanyl FentanylLC-MS/MS1 - 500.5≤5±14[1]
para-Fluoroisobutyryl FentanylLC-MS/MS1 - 500.5≤5±14[1]
β-hydroxythiofentanylLC-MS/MS1 - 500.5≤5±14[1]
FentanylLC-MS/MSVerified at various concentrations0.86 (unequivocally positive)Not ReportedNot Reported[2]

Note: The data in this table is extracted from studies that utilized Cerilliant as the source for their certified reference materials (CRMs). Cerilliant provides certified solution standards suitable for LC/MS or GC/MS testing applications.[3]

Table 2: Performance Data Using Cayman Chemical Reference Materials
Fentanyl AnalogAnalytical MethodLinearity (µg/mL)Precision (RSD%)StabilityReference
18 Fentanyl AnalogsGC-MS2.5 - 25.00.3 - 7.7Not Reported[4]
13 Fentanyl AnalogsLC-QTOF-MS1 - 100 ng/mL≤7.2Stable for 9 months at RT and 4°C (most analogs)[5]
Acetyl FentanylNot SpecifiedNot ReportedNot ReportedStable up to 90 days (frozen)[6]
AlfentanilNot SpecifiedNot ReportedNot ReportedStable up to 90 days (frozen)[6]
FentanylNot SpecifiedNot ReportedNot ReportedStable up to 90 days (frozen)[6]
para-FluorofentanylNot SpecifiedNot ReportedNot ReportedStable up to 90 days (frozen)[6]
Methoxyacetyl FentanylNot SpecifiedNot ReportedNot ReportedStable up to 90 days (frozen)[6]
NorfentanylNot SpecifiedNot ReportedNot ReportedStable up to 90 days (frozen)[6]

Note: The data in this table is from studies that used reference materials from Cayman Chemical. Cayman Chemical, in collaboration with the CDC, has produced a Fentanyl Analog Screening (FAS) Kit containing a comprehensive collection of analytical reference materials for numerous fentanyl analogs and their metabolites.[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following sections outline the typical experimental protocols employed in the analysis of fentanyl analogs using certified reference materials.

Sample Preparation (Solid-Phase Extraction - SPE)

A common method for extracting fentanyl and its analogs from biological matrices like blood and urine is Solid-Phase Extraction (SPE).

  • Pre-treatment: To a 1 mL sample of blood or urine, an internal standard is added. The sample is then vortexed and centrifuged.

  • Extraction: The supernatant is loaded onto an SPE cartridge that has been pre-conditioned.

  • Washing: The cartridge is washed with a series of solvents to remove interfering substances.

  • Elution: The analytes of interest are eluted from the cartridge using an appropriate solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable solvent for analysis.[1][8]

Analytical Instrumentation and Conditions

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a gold standard for the quantification of fentanyl analogs due to its high sensitivity and specificity.[4][9]

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 analytical column is commonly used for separation.

  • Mobile Phase: A gradient of mobile phases, typically consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.[1][8]

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely accepted confirmatory technique for the identification of fentanyl analogs.[4][10]

  • Gas Chromatograph: Equipped with a capillary column.

  • Carrier Gas: Helium or hydrogen.

  • Injection Mode: Splitless or split injection.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization: Electron ionization (EI).[10]

Visualizing the Workflow and Biological Pathway

Experimental Workflow for Reference Standard Evaluation

The following diagram illustrates a typical workflow for evaluating the accuracy of reference standards in the analysis of fentanyl analogs.

Experimental Workflow for Reference Standard Evaluation cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_validation Method Validation A Procure Certified Reference Standards B Prepare Calibration Standards & QCs A->B C Spike Biological Matrix B->C D Solid-Phase Extraction (SPE) C->D E LC-MS/MS or GC-MS Analysis D->E F Data Acquisition E->F G Assess Linearity, LOD, Precision, Bias F->G H Evaluate Stability F->H I Compare Against Alternative Standards G->I H->I

Caption: A generalized workflow for the evaluation of fentanyl analog reference standards.

Fentanyl Signaling Pathway

Fentanyl and its analogs exert their effects primarily through the mu-opioid receptor, a G-protein coupled receptor. The diagram below outlines the simplified signaling pathway.

Fentanyl Signaling Pathway Fentanyl Fentanyl / Analog MOR Mu-Opioid Receptor (GPCR) Fentanyl->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia Resp_Depression Respiratory Depression

Caption: Simplified signaling pathway of fentanyl and its analogs via the mu-opioid receptor.

Conclusion

References

Safety Operating Guide

Proper Disposal of Meta-fluoro 4-ANBP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Meta-fluoro 4-ANBP as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. Adherence to your institution's and local hazardous waste regulations is mandatory.

This guide provides essential safety and logistical information for the proper disposal of this compound, a synthetic compound structurally similar to opioids. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Given its chemical nature as a halogenated aromatic amine, it should be treated as a potentially toxic and environmentally hazardous substance.

Recommended PPE:

  • Nitrile gloves

  • Chemical safety goggles

  • Face shield

  • Laboratory coat

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Hazardous Waste Determination: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous chemical waste.

  • Segregation: It is critical to segregate this compound waste from other waste streams to prevent potentially dangerous reactions.

    • Do not mix with acidic waste.

    • Do not mix with oxidizing agents.

    • Keep separate from non-halogenated organic waste.[1][2]

2. Waste Collection and Container Management:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition with a secure, tight-fitting lid.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date accumulation begins.

  • Container Handling: Keep the waste container closed at all times except when adding waste.[3] Store the container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[4][5]

3. On-site Neutralization (for Aqueous Solutions - Advanced Users Only):

While professional disposal is the recommended route, small quantities of aqueous solutions containing this compound may be neutralized to a less hazardous state before collection. This procedure should only be performed by trained personnel in a controlled environment.

  • Principle: Aromatic amines are basic and can be neutralized with a dilute acid. However, this process must be carefully controlled to avoid violent reactions or the release of hazardous fumes.

  • Procedure:

    • Work in a chemical fume hood.

    • Slowly add a dilute solution of hydrochloric acid (e.g., 1 M) to the aqueous waste while stirring.

    • Monitor the pH of the solution continuously.

    • The target pH should be near neutral (pH 6-8).

    • Important: The neutralized solution is still considered hazardous waste and must be collected for disposal. It should not be poured down the drain.

4. Disposal of Contaminated Materials:

  • Solid Waste: All solid materials contaminated with this compound, such as gloves, absorbent pads, and weighing papers, must be collected in a designated hazardous waste bag or container.

  • Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container for hazardous chemical waste.

5. Arranging for Professional Disposal:

  • Contact Environmental Health and Safety (EHS): Once your waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (often 6-12 months), contact your institution's Environmental Health and Safety (EHS) department or equivalent to arrange for a hazardous waste pickup.[4][6]

  • Do Not Transport: Do not transport hazardous waste yourself. Trained professionals should handle the collection and transportation.

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative limits and parameters relevant to the disposal of hazardous chemical waste in a laboratory setting, based on typical regulatory guidelines like the Resource Conservation and Recovery Act (RCRA) in the United States.

ParameterRegulatory Limit/GuidelineSignificance for this compound Disposal
Corrosive Waste pH ≤ 2 or ≥ 12.5Aqueous solutions of this compound are unlikely to be in this range, but any treatment or mixture that results in these pH values would classify the waste as corrosive.[7][8][9][10][11]
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous wasteLaboratories can accumulate a limited amount of hazardous waste at the point of generation before it must be moved to a central storage area.[6][12][13]
Acutely Hazardous Waste (P-listed) SAA Limit 1 quart of liquid or 1 kg of solidWhile this compound is not currently a P-listed waste, this highlights the stringent regulations for highly toxic substances.[6][13]
Container Rinsate First rinse of an empty container that held hazardous waste must be collected as hazardous waste.When decontaminating a container that held this compound, the initial rinse solution must be treated as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Final Disposal start Generate this compound Waste waste_type Is the waste solid, liquid, or contaminated material? start->waste_type solid_waste Solid Waste (e.g., powder, contaminated gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid contaminated_material Contaminated Materials (e.g., pipette tips) waste_type->contaminated_material Contaminated collect_solid Collect in a labeled, sealed hazardous waste container for solids. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed, compatible hazardous waste container for liquids. liquid_waste->collect_liquid collect_contaminated Collect in a designated hazardous waste container. contaminated_material->collect_contaminated store_saa Store in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_contaminated->store_saa check_full Is the container full or at the time limit? store_saa->check_full check_full->store_saa No contact_ehs Contact Environmental Health & Safety (EHS) for pickup. check_full->contact_ehs Yes professional_disposal Professional Hazardous Waste Disposal contact_ehs->professional_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meta-fluoro 4-ANBP
Reactant of Route 2
Reactant of Route 2
Meta-fluoro 4-ANBP

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.